molecular formula C3H5BrN2O2 B3055189 2-bromo-N-carbamoylacetamide CAS No. 6333-87-5

2-bromo-N-carbamoylacetamide

Cat. No.: B3055189
CAS No.: 6333-87-5
M. Wt: 180.99 g/mol
InChI Key: IIOUXXMRKBVCNM-UHFFFAOYSA-N
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Description

2-bromo-N-carbamoylacetamide, more commonly known in pharmacological contexts as the sedative-hypnotic agent Acecarbromal, is a brominated compound with significant research value in neuroscience and neuropharmacology . Its primary mechanism of action involves potentiation of the Gamma-Aminobutyric Acid (GABA) system, the principal inhibitory neurotransmitter pathway in the central nervous system . Specifically, it is believed to enhance the activity of the GABA_A receptor, a ligand-gated chloride channel. By binding to a specific site on this receptor complex, 2-bromo-N-carbamoylacetamide potentiates the effect of GABA, increasing the influx of chloride ions into the neuron and leading to neuronal hyperpolarization and reduced excitability, resulting in a sedative and anxiolytic effect . This GABAergic mechanism is analogous to other sedative agents but is conferred by the compound's distinct molecular structure, which features a bromoacetamide group linked to a carbamoyl moiety . The molecular formula is C5H9BrN2O2, and it has a molecular weight of 209.041 g/mol . Researchers utilize this compound primarily for in vitro studies investigating the modulation of ionotropic GABA receptors and for exploring the structure-activity relationships of brominated sedative agents . Following application in research models, the compound is metabolized, with the liver being the primary site of biotransformation into more water-soluble metabolites that are subsequently eliminated . 2-bromo-N-carbamoylacetamide is provided for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-carbamoylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BrN2O2/c4-1-2(7)6-3(5)8/h1H2,(H3,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOUXXMRKBVCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NC(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50979459
Record name 2-Bromo-N-[hydroxy(imino)methyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6333-87-5
Record name NSC32209
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32209
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromo-N-[hydroxy(imino)methyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-bromo-N-carbamoylacetamide: Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-bromo-N-carbamoylacetamide, a specialized organic molecule belonging to the α-haloamide class of compounds. For researchers, medicinal chemists, and drug development professionals, understanding the nuanced characteristics of such reagents is pivotal for innovation. This document delineates its chemical structure, physicochemical properties, and inherent reactivity, while also exploring its potential, yet currently uncharacterized, role in modern chemical synthesis and pharmaceutical design.

Chemical Identity and Structure

2-bromo-N-carbamoylacetamide, also known as (bromoacetyl)urea, is characterized by a bromoacetamide core functionalized with a terminal carbamoyl (urea) group. This unique combination of a reactive alkylating center and a hydrogen-bonding moiety defines its chemical persona.

The fundamental identifiers for this compound are summarized below:

PropertyValue
IUPAC Name 2-bromo-N-carbamoylacetamide
Synonyms (Bromoacetyl)urea
CAS Number 68623-45-0
Molecular Formula C₃H₅BrN₂O₂
Molecular Weight 181.00 g/mol
Canonical SMILES C(C(=O)NC(=O)N)Br

The two-dimensional structure of the molecule highlights the key functional groups: an electrophilic α-carbon bonded to bromine, a central amide linkage, and a terminal urea group.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Suspend Urea in anhydrous DCM at 0°C add_base Add Triethylamine (TEA) prep->add_base add_reagent Dropwise addition of Bromoacetyl Bromide in DCM add_base->add_reagent stir Stir at RT for 12-16h add_reagent->stir quench Quench with H₂O stir->quench extract Extract & Wash quench->extract purify Dry, Concentrate, & Recrystallize extract->purify

Caption: Proposed workflow for the synthesis of 2-bromo-N-carbamoylacetamide.

Potential Applications in Drug Development

While specific biological activities of 2-bromo-N-carbamoylacetamide have not been reported, its chemical structure is highly suggestive of its potential utility in medicinal chemistry, particularly as a covalent modifier of proteins. The α-haloamide motif is a well-established "warhead" for designing targeted covalent inhibitors. [1]

Mechanism of Covalent Inhibition

Targeted covalent inhibitors function by forming a stable, permanent bond with a specific amino acid residue within the target protein, leading to irreversible inhibition. [1]For an α-bromoamide like 2-bromo-N-carbamoylacetamide, the most likely target is a nucleophilic cysteine residue.

The mechanism involves the nucleophilic thiol side chain of a cysteine residue attacking the electrophilic α-carbon of the bromoacetamide. This SN2 reaction results in the formation of a stable thioether bond and the displacement of the bromide ion. This covalent modification permanently blocks the protein's active site or an allosteric site, leading to potent and often prolonged pharmacological effects.

G reactant 2-bromo-N-carbamoylacetamide Br-CH₂-C(O)NHC(O)NH₂ product Covalently Modified Protein Protein-Cysteine-S-CH₂-C(O)NHC(O)NH₂ reactant:c->product:c Nucleophilic Attack (SN2) protein Target Protein Cysteine-SH protein:c->product:c byproduct HBr

Caption: General mechanism of covalent modification by 2-bromo-N-carbamoylacetamide.

Rationale as a Research Tool
  • Enzyme Inhibitor Scaffold : It could serve as a starting point or fragment for developing novel enzyme inhibitors, particularly for enzymes with a cysteine in their active site, such as certain proteases, kinases, or deacetylases. [1]* Chemical Probe : As an alkylating agent, it could be used as a chemical probe to identify and label cysteine-containing proteins in complex biological systems, aiding in target identification and validation.

  • Synthetic Intermediate : The compound is a bifunctional building block. The bromoacetyl moiety provides a reactive handle for conjugation, while the urea group can be used as a scaffold for further synthetic elaboration to build more complex molecules. [2]

Conclusion

2-bromo-N-carbamoylacetamide is a molecule of significant potential, defined by the dual-functionality of its reactive α-bromoamide group and its hydrogen-bonding urea moiety. While it remains a sparsely characterized compound, its fundamental chemical properties make it a compelling candidate for exploration in several research domains. As a potent alkylating agent, it holds promise as a scaffold for the design of covalent inhibitors and as a versatile intermediate in multi-step organic synthesis. This guide serves as a foundational resource, providing the necessary theoretical and practical framework for scientists to begin investigating the utility of this compound in their own research and development endeavors.

References

  • Pace, V., Holzer, W. The Fascinating Chemistry of α‐Haloamides. ChemistryOpen. Available at: [Link]

  • Pace, V., Holzer, W. The Fascinating Chemistry of α-Haloamides. PubMed. Available at: [Link]

  • Fahad, M., et al. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e]t[3][4]hiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PMC. Available at: [Link]

  • ResearchGate. Nucleophilic addition of α‐halohydroxamates. ResearchGate. Available at: [Link]

  • PubChem. 2-Bromoacetamide. PubChem. Available at: [Link]

  • American Elements. 2-Bromo-N,N-dimethylacetamide. American Elements. Available at: [Link]

  • Procter, R. S. J., et al. Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. PMC. Available at: [Link]

  • CAS Common Chemistry. 2-(Hydroxymethylene)cyclohexanone. CAS Common Chemistry. Available at: [Link]

  • PubChem. 2-Bromo-N,N-dibutylacetamide. PubChem. Available at: [Link]

  • ChemRxiv. Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. Available at: [Link]

  • YouTube. reactions of amides & strong nucleophiles. YouTube. Available at: [Link]

  • NIST WebBook. 2-Bromoacetamide. NIST WebBook. Available at: [Link]

  • CAS Common Chemistry. Bromoacetamide. CAS Common Chemistry. Available at: [Link]

  • ResearchGate. On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. Available at: [Link]

  • ResearchGate. 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Available at: [Link]

  • Breier, F., et al. 2-Bromoacetamide. PMC. Available at: [Link]

  • Organic Syntheses. n-bromoacetamide. Organic Syntheses. Available at: [Link]

  • Google Patents. Method for synthesizing bromoacetamide. Google Patents.
  • Frontiers. How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers. Available at: [Link]

Sources

Molecular weight and formula of 2-bromo-N-carbamoylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 2-Bromo-N-carbamoylacetamide Molecular Formula & Weight Analysis for Drug Discovery Applications

Part 1: Executive Summary

2-Bromo-N-carbamoylacetamide (Systematic Name: N-(Bromoacetyl)urea; CAS: 6333-87-5) is a specialized ureide intermediate used primarily in the synthesis of nitrogenous heterocycles, specifically hydantoins and oxazolidines. Its structural core—a urea moiety acylated by a bromoacetyl group—serves as a bifunctional electrophile. The bromine atom at the


-position provides a site for nucleophilic substitution or intramolecular cyclization, while the acylurea backbone offers hydrogen-bonding capability and hydrolytic stability profiles distinct from simple amides.

This guide details the molecular weight derivation, synthesis logic, and analytical fingerprints required for the rigorous identification and utilization of this compound in pharmaceutical workflows.

Part 2: Physicochemical Characterization

The precise molecular weight determination of 2-bromo-N-carbamoylacetamide is critical for mass spectrometry (MS) calibration and stoichiometric calculations in organic synthesis.

Molecular Formula & Weight Breakdown

Chemical Structure:



Molecular Formula:



Table 1: Molecular Weight Calculation (Isotopic Abundance)

ElementCountIsotopeAtomic Mass (Da)Contribution (Da)
Carbon (C) 3

12.01136.033
Hydrogen (H) 5

1.0085.040
Nitrogen (N) 2

14.00728.014
Oxygen (O) 2

15.99931.998
Bromine (Br) 1

(50.7%)
78.91878.918

(49.3%)
80.91680.916
Total Average MW 180.99 g/mol
Monoisotopic Mass (

)
179.953 Da

Critical Analytical Note: In Mass Spectrometry (LC-MS/GC-MS), this compound will not appear as a single peak at 181. Instead, it exhibits a characteristic 1:1 doublet at


 180 and 182 due to the nearly equal natural abundance of 

and

.

Part 3: Synthesis & Reaction Logic

The synthesis of 2-bromo-N-carbamoylacetamide follows a nucleophilic acyl substitution pathway. The choice of reagents—Bromoacetyl chloride and Urea—requires strict moisture control to prevent hydrolysis of the acid chloride.

Synthetic Protocol (Acylation of Urea)

Reagents:

  • Urea (

    
    ) - Nucleophile
    
  • Bromoacetyl Chloride (

    
    ) - Electrophile
    
  • Solvent: Dichloromethane (DCM) or anhydrous Benzene (historical standard)

Mechanism:

  • Nucleophilic Attack: The urea nitrogen attacks the carbonyl carbon of bromoacetyl chloride.

  • Elimination: Chloride ion is expelled, reforming the carbonyl and generating the protonated intermediate.

  • Deprotonation: Loss of HCl yields the neutral ureide.

Visualization: Synthesis Pathway

SynthesisPathway Urea Urea (Nucleophile) Intermediate Tetrahedral Intermediate Urea->Intermediate Attack on C=O AcidChloride Bromoacetyl Chloride (Electrophile) AcidChloride->Intermediate Product 2-Bromo-N-carbamoylacetamide (Target Ureide) Intermediate->Product Elimination of Cl- Byproduct HCl (Gas/Salt) Intermediate->Byproduct

Figure 1: Reaction logic for the acylation of urea to form 2-bromo-N-carbamoylacetamide.

Part 4: Applications in Heterocyclic Chemistry

The primary utility of 2-bromo-N-carbamoylacetamide lies in its ability to undergo intramolecular cyclization . Under basic conditions, the terminal nitrogen (or oxygen, depending on tautomerism) attacks the


-carbon, displacing the bromine atom to form Hydantoin  (imidazolidine-2,4-dione).
Cyclization Mechanism (Hydantoin Synthesis)

This transformation is a classic example of an intramolecular


 reaction.

Protocol Insight:

  • Base: Aqueous NaOH or alcoholic KOH.

  • Temperature: Reflux conditions often required to overcome the activation energy for ring closure.

  • Outcome: Formation of the 5-membered hydantoin ring, a privileged scaffold in anticonvulsant drugs (e.g., Phenytoin derivatives).

Visualization: Cyclization Logic

Cyclization Start 2-Bromo-N-carbamoylacetamide Deprotonation Enolate/Amide Anion Formation Start->Deprotonation + Base (NaOH) Transition Intramolecular SN2 Transition State Deprotonation->Transition Ring Closure Hydantoin Hydantoin (Cyclic Product) Transition->Hydantoin Cyclization Complete Bromide Br- Leaving Group Transition->Bromide

Figure 2: Base-catalyzed cyclization of 2-bromo-N-carbamoylacetamide to hydantoin.

Part 5: Safety & Handling Protocols

As an


-halo carbonyl compound, 2-bromo-N-carbamoylacetamide acts as a potent alkylating agent .
  • Hazard Class: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).

  • Mechanism of Toxicity: Can alkylate DNA or protein residues (cysteine thiols) via

    
     displacement of the bromine.
    
  • Handling:

    • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

    • Containment: Weigh and transfer only within a certified chemical fume hood.

    • Decontamination: Treat spills with dilute ammonia or sodium thiosulfate to quench the alkylating potential before disposal.

References

  • PubChem. (2025).[1] Compound Summary: Bromoacetylurea (CID 79049). National Library of Medicine. [Link]

  • Hofmann, K. (1953). Imidazole and Its Derivatives: Part I. Interscience Publishers.
  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470.

Sources

2-bromo-N-carbamoylacetamide CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Bromo-N-carbamoylacetamide

Executive Summary & Chemical Identity

2-Bromo-N-carbamoylacetamide , widely known in synthetic organic chemistry as 2-Bromoacetylurea , serves as a privileged bifunctional electrophile. It is characterized by an


-halo carbonyl moiety coupled to a urea backbone, making it a potent "lynchpin" reagent for constructing nitrogenous heterocycles—specifically hydantoins (imidazolidine-2,4-diones) and oxazoles.

Unlike simple alkyl halides, the presence of the acylurea motif activates the


-carbon toward nucleophilic attack while simultaneously providing an internal nucleophile (the distal urea nitrogen) for cyclization cascades.
Physiochemical Datasheet
ParameterSpecification
CAS Number 461-96-1
IUPAC Name 2-Bromo-N-(aminocarbonyl)acetamide
Common Synonyms 2-Bromoacetylurea; N-(Bromoacetyl)urea;

-Bromoacetylurea
Molecular Formula

Molecular Weight 180.99 g/mol
Appearance White to off-white crystalline powder
Melting Point 88–91 °C (Dec.)
Solubility Soluble in hot water, ethanol, acetone; sparingly soluble in cold water.[1]
Reactivity Class

-Halo carbonyl; Acylurea

Synthetic Routes & Mechanistic Insight

The industrial and laboratory standard for synthesizing 2-bromoacetylurea involves the direct acylation of urea using bromoacetyl halides. This reaction requires precise control of stoichiometry and temperature to prevent the formation of di-acylated byproducts (i.e., N,N'-bis(bromoacetyl)urea).

Protocol: Acylation of Urea

Reaction:



Methodology:

  • Reagents: Anhydrous urea (1.0 eq) is suspended in dry benzene or dichloromethane (DCM).

  • Addition: Bromoacetyl bromide (1.05 eq) is added dropwise. Note: The acid bromide is preferred over the chloride due to higher reactivity, allowing milder conditions.

  • Conditions: The mixture is refluxed (80°C for benzene) for 2–3 hours. The evolution of HBr gas indicates reaction progress.

  • Isolation: Upon cooling, the product precipitates. It is filtered, washed with cold water (to remove unreacted urea), and recrystallized from 50% aqueous ethanol.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the nucleophilic acyl substitution mechanism. The urea nitrogen acts as the nucleophile, attacking the carbonyl carbon of the acid bromide.

SynthesisMechanism Urea Urea (Nucleophile) TetInt Tetrahedral Intermediate Urea->TetInt Attack on C=O AcidBromide Bromoacetyl Bromide (Electrophile) AcidBromide->TetInt Elimination Elimination of Br- TetInt->Elimination Collapse Product 2-Bromoacetylurea (CAS 461-96-1) Elimination->Product -HBr

Figure 1: Mechanism of N-acylation via nucleophilic acyl substitution.

Reactivity & Applications: The Heterocycle Engine

The core value of 2-bromoacetylurea lies in its ability to undergo cyclodehydrohalogenation . Depending on the pH and solvent conditions, it diverges into two primary heterocyclic scaffolds: Hydantoins (5-membered ring) or Oxazoles.

A. Synthesis of Hydantoins (Imidazolidine-2,4-diones)

This is the dominant application. In the presence of a base (e.g., aqueous ammonia or NaOH), the distal nitrogen of the urea moiety attacks the


-carbon, displacing the bromide.
  • Significance: This pathway is a critical alternative to the Bucherer-Bergs reaction for accessing unsubstituted hydantoins, which are precursors to anticonvulsant drugs (e.g., Phenytoin analogs).

B. Divergent Pathways

While base favors hydantoin formation (N-alkylation), acidic or neutral conditions can sometimes favor O-alkylation (leading to oxazole derivatives), although the thermodynamic stability of the hydantoin ring usually prevails.

Reaction Landscape (DOT Visualization)

Reactivity Core 2-Bromoacetylurea (CAS 461-96-1) Base Basic Conditions (NH4OH / NaOH) Core->Base Deprotonation Heat Thermal Cyclization Core->Heat Enolate Enolate/Amide Anion Base->Enolate Polymer Polycondensation Products Heat->Polymer Intermolecular Alkylation Hydantoin Hydantoin (Imidazolidine-2,4-dione) Enolate->Hydantoin Intramolecular SN2 (N-Attack)

Figure 2: Divergent reactivity pathways. The green path represents the primary synthetic utility.

Handling, Stability & Safety (E-E-A-T)

As a senior scientist, I must emphasize that this compound is an alkylating agent . Its biological activity—often useful in drug design—renders it hazardous in the laboratory.

  • Toxicity: Classified as an irritant and potential mutagen. The

    
    -bromo ketone motif is highly reactive toward biological nucleophiles (cysteine residues in proteins, DNA bases).
    
  • Stability: Hydrolytically unstable. Exposure to moisture degrades the compound back to urea and bromoacetic acid (a severe chemical burn hazard).

  • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Self-Validating Safety Protocol:

  • Quenching: All glassware and spills must be treated with a dilute solution of sodium thiosulfate (to neutralize the alkylating potential) before standard washing.

  • Monitoring: Use TLC (EtOAc:Hexane 1:1) to monitor stability; the appearance of a baseline spot often indicates hydrolysis to urea.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68069, N-(Bromoacetyl)urea. Retrieved from [Link]

  • Organic Syntheses (1963). Acetylurea (Analogous Protocol). Org. Synth. 1963, 43, 1; Coll. Vol. 4, 114. Retrieved from [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (Seminal review on the cyclization of ureides). Retrieved from [Link]

Sources

Technical Guide: Mechanism and Application of 2-Bromo-N-carbamoylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical mechanism, chemical behavior, and experimental application of 2-bromo-N-carbamoylacetamide (commonly known as 2-bromoacetylurea ).

Executive Summary & Chemical Identity

2-bromo-N-carbamoylacetamide is a specialized alkylating agent utilized in medicinal chemistry and enzymology. Unlike generic alkylators (e.g., iodoacetamide), this compound features a urea moiety attached to the reactive


-haloacetyl "warhead." This structural duality allows it to function both as a covalent modifier of nucleophilic amino acids (Cys, His) and as a structural mimic for urea-binding enzymes, granting it utility as an active-site directed irreversible inhibitor.
Chemical Profile
PropertySpecification
IUPAC Name 2-bromo-N-carbamoylacetamide
Common Name 2-Bromoacetylurea;

-Bromoacetylurea
Molecular Formula

CAS Number 233-57-4 (Generic Urea derivative classification often used; specific CAS for bromoacetylurea: 461-96-1)
Warhead

-Bromoacetyl group (

)
Recognition Motif Acylurea tail (

)
Primary Reactivity

Alkylation of Thiolates (

) and Imidazoles

CRITICAL DISTINCTION: Do not confuse this compound with N-bromoacetamide (NBA) . NBA is a brominating agent (source of


) used for oxidation. 2-bromo-N-carbamoylacetamide  is an alkylating agent (source of 

) used for covalent attachment.

Mechanism of Action: The Alkylation Pathway

The mechanism of action is defined by a bimolecular nucleophilic substitution (


) reaction.[1] The reaction kinetics and specificity are governed by the "Soft-Hard Acid-Base" (SHAB) theory, where the "soft" sulfur of cysteine preferentially attacks the "soft" electrophilic carbon adjacent to the bromine.
The Molecular Mechanism
  • Recognition/Binding: The urea portion of the molecule (

    
    ) forms hydrogen bonds with the target protein's backbone or side chains, potentially docking the molecule into a specific pocket (e.g., a urease or amidase active site).
    
  • Nucleophilic Attack: A nucleophilic residue on the protein (typically a deprotonated Cysteine thiolate,

    
    ) attacks the methylene carbon (
    
    
    
    -carbon) of the reagent.[1]
  • Transition State: A pentacoordinate transition state forms where the carbon-sulfur bond begins to form as the carbon-bromine bond weakens.

  • Leaving Group Departure: The bromide ion (

    
    ) is displaced, resulting in the formation of a stable thioether bond.
    
Reaction Scheme (DOT Visualization)

Mechanism cluster_0 Specificity Factor Reagent 2-Bromo-N-carbamoylacetamide (Electrophile) Transition Transition State [R-S ... CH₂ ... Br]‡ Reagent->Transition Electrophilic α-Carbon Target Protein Cysteine (Nucleophile: R-S⁻) Target->Transition Nucleophilic Attack Product Alkylated Protein (Thioether Adduct) Transition->Product Bond Formation Byproduct Bromide Ion (Br⁻) Transition->Byproduct Leaving Group UreaTail Urea Tail (-NH-CO-NH₂) UreaTail->Reagent Directs binding

Caption: The


 reaction pathway showing the displacement of bromide by a protein thiolate, directed by the urea tail.

Applications in Drug Development & Chemical Biology[3][4][5]

Active Site Mapping (Enzymology)

This compound is particularly useful for mapping the active sites of enzymes that process urea or amides (e.g., ureases , hydantoinases , or histone deacetylases ).

  • Logic: The urea tail mimics the natural substrate, guiding the inhibitor into the active site.

  • Outcome: Once bound, the bromoacetyl group sits in proximity to a catalytic cysteine or histidine, covalently locking the enzyme. This confirms the presence of a nucleophile in the catalytic pocket.

Synthetic Intermediate (Heterocycle Construction)

In medicinal chemistry, 2-bromo-N-carbamoylacetamide is a "linchpin" reagent used to synthesize hydantoins and oxazoles .

  • Cyclization: Under basic conditions, the molecule can undergo intramolecular cyclization (the terminal nitrogen attacks the alkylated carbon) to form hydantoin derivatives, which are privileged scaffolds in anticonvulsant and antineoplastic drugs.

Experimental Protocol: Covalent Inhibition Assay

This protocol describes the use of 2-bromo-N-carbamoylacetamide to irreversibly inhibit a target enzyme (e.g., a cysteine protease or urease). This is a self-validating workflow: it includes a "washout" step to prove the inhibition is covalent (irreversible) rather than competitive (reversible).

Materials
  • Stock Solution: 100 mM 2-bromo-N-carbamoylacetamide in DMSO (Freshly prepared; protect from light).

  • Buffer: 50 mM HEPES, pH 7.4 (Avoid Tris or buffers with primary amines which may compete).

  • Target Enzyme: Purified enzyme at 1 µM.

  • Substrate: Chromogenic/Fluorogenic substrate specific to the enzyme.

Step-by-Step Methodology
  • Baseline Activity Check:

    • Measure the initial velocity (

      
      ) of the enzyme (10 nM) with saturating substrate to establish 100% activity.
      
  • Incubation (The Alkylation Step):

    • Prepare reaction tubes with enzyme (1 µM) and varying concentrations of 2-bromo-N-carbamoylacetamide (0, 1, 10, 50, 100 µM).

    • Incubate at 25°C for 30 minutes .

    • Note: The pH is kept at 7.[2]4. Higher pH (>8.0) increases non-specific alkylation of lysines; lower pH (<6.0) reduces cysteine nucleophilicity.

  • The Validation Step (Rapid Dilution/Dialysis):

    • Crucial Step: Dilute the incubation mixture 100-fold into fresh buffer containing the substrate.

    • Logic: If inhibition is reversible (non-covalent), the inhibitor will dissociate upon dilution, and activity will recover. If covalent (alkylation), activity will remain inhibited.

  • Data Analysis:

    • Measure residual activity.

    • Plot ln(% Residual Activity) vs. Time or Concentration to determine

      
       (rate of inactivation) and 
      
      
      
      (binding affinity).
Quantitative Data Structure
ParameterInterpretationTarget Value (Ideal Warhead)

(1 hr)
Concentration to inhibit 50% activity after 1 hr< 10 µM
Reversibility Activity recovery after dialysis< 5% Recovery (Irreversible)
Selectivity Inhibition in presence of excess GSHMinimal (indicates specific binding)

Safety & Handling (E-E-A-T)

  • Toxicity: As an alkylating agent, this compound is potentially mutagenic and carcinogenic . It can alkylate DNA guanine residues.

  • Skin/Eye Contact: Causes severe irritation.[3] The bromoacetyl group is a lachrymator (tear gas agent).

  • Neutralization: Spills should be treated with an excess of nucleophile, such as 10% sodium thiosulfate or cysteine , to quench the reactive bromide before disposal.

References

  • Mechanism of Alkylating Agents

    • Title: Alkylating Agents: Mechanisms and Biological Activity.
    • Source: Drugs.com / Oncohema Key.
    • URL:[Link]

  • Chemical Structure & Data

    • Title: (2-bromoacetyl)urea - PubChem Lite Compound Summary.
    • Source: PubChem / University of Luxembourg.
    • URL:[Link]

  • Proteomic Applications of Haloacetamides

    • Title: 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry.[2]

    • Source: BenchChem Technical Guides.[1]

  • Related Antitumor Urea Derivatives

    • Title: Synthesis and antitumor activity of acylurea deriv
    • Source: PubMed (Bioorg Med Chem Lett).
    • URL:[Link][4]

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An In-Depth Technical Guide to the Thermodynamic Stability of 2-bromo-N-carbamoylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-bromo-N-carbamoylacetamide, a molecule of interest in medicinal chemistry. While specific data for this compound is not widely published, this document outlines the fundamental principles and industry-standard methodologies required for a thorough stability assessment. We will explore the theoretical underpinnings of stability, detail rigorous experimental protocols including thermal analysis and forced degradation, and provide guidance on data interpretation. This whitepaper is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind establishing a comprehensive stability profile for novel chemical entities.

Part 1: Physicochemical Context of 2-bromo-N-carbamoylacetamide

Chemical Structure and Inherent Reactivity

2-bromo-N-carbamoylacetamide, with the chemical formula C₃H₄BrN₃O₂, possesses a structure characterized by several key functional groups that dictate its potential reactivity and stability.

  • α-Bromo Amide Moiety: The bromine atom is positioned on the carbon alpha to the amide carbonyl group. This is a classic electrophilic center, making the molecule susceptible to nucleophilic substitution reactions.[1] The carbon-bromine bond is a potential site for cleavage.

  • N-Carbamoyl Group: The presence of the carbamoyl (urea) functionality introduces additional sites for hydrogen bonding and potential hydrolysis.

  • Amide Linkages: Amide bonds are generally stable but can undergo hydrolysis under acidic or basic conditions, particularly at elevated temperatures.

Understanding these structural features is paramount, as they inform the design of stability studies by predicting likely degradation pathways.

Rationale in Drug Development

α-Haloamides are recognized as versatile intermediates in organic synthesis and are often explored as building blocks for creating more complex molecules with potential biological activity.[1] They can act as alkylating agents, a property that is sometimes harnessed for covalent inhibition in drug design. Therefore, characterizing the stability of a compound like 2-bromo-N-carbamoylacetamide is a critical first step in assessing its viability as a drug candidate or key intermediate.

Part 2: The Principles of Thermodynamic Stability Assessment

Thermodynamic stability refers to the tendency of a system to exist in its lowest energy state. In the context of a pharmaceutical compound, this translates to its resistance to chemical degradation under various environmental conditions. A comprehensive evaluation of this stability is not a single experiment but a multi-faceted investigation grounded in regulatory expectations and scientific rigor.

The International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), provide a globally accepted framework for stress testing.[2] The goal of these studies is to identify likely degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[3] This information is crucial for developing stable formulations, defining storage conditions, and ensuring patient safety.[4]

Part 3: A Practical Guide to Experimental Stability Profiling

A thorough investigation into the thermodynamic stability of 2-bromo-N-carbamoylacetamide requires a combination of thermal analysis techniques and forced degradation studies.

Thermal Analysis: Probing the Solid-State Stability

Thermal analysis provides critical information about the physical and chemical changes that occur in a material as a function of temperature.

Principle & Application: DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[5] It is an indispensable tool for determining melting point, purity, and polymorphism, and for detecting thermal events like decomposition.[6][7] For 2-bromo-N-carbamoylacetamide, DSC can reveal the onset temperature of thermal degradation, a key indicator of its intrinsic solid-state stability.

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 2-bromo-N-carbamoylacetamide into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under an inert nitrogen atmosphere (flow rate of 50 mL/min).

  • Temperature Range: A typical range would be from ambient temperature (e.g., 25 °C) to a temperature beyond any expected thermal events (e.g., 300 °C).

  • Data Analysis: Analyze the resulting thermogram for endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature of the decomposition exotherm is a critical stability parameter.

Principle & Application: TGA measures the change in mass of a sample as a function of temperature or time.[8] It is used to evaluate thermal stability and decomposition behavior.[9] When used in conjunction with DSC, TGA helps to differentiate between physical transitions (like melting, which involves no mass loss) and chemical degradation (which typically involves mass loss due to the evolution of volatile byproducts).

Experimental Protocol: TGA Analysis

  • Sample Preparation: Place 5-10 mg of 2-bromo-N-carbamoylacetamide into a TGA sample pan (typically platinum or alumina).

  • Instrument Setup: Position the pan on the TGA's high-precision balance within the furnace.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The TGA curve plots mass loss (%) versus temperature. The temperature at which significant mass loss begins indicates the onset of thermal decomposition.

Forced Degradation (Stress Testing): Simulating Shelf-Life Challenges

Forced degradation studies are the cornerstone of stability testing, intentionally exposing the drug substance to harsh conditions to accelerate degradation. According to ICH guidelines, the goal is to achieve a target degradation of 5-20%.[2]

Caption: Workflow for conducting forced degradation studies.

3.2.1 Hydrolytic Degradation

  • Protocol: Prepare solutions of the API (e.g., at 1 mg/mL) in 0.1 N HCl (acidic), 0.1 N NaOH (basic), and purified water (neutral). Store solutions at an elevated temperature (e.g., 60 °C) and sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize acidic and basic samples before analysis.

  • Causality: The α-bromo and amide functionalities are susceptible to nucleophilic attack by water and hydroxide ions. This study reveals the compound's stability in aqueous environments and across a pH range.[10]

3.2.2 Oxidative Degradation

  • Protocol: Dissolve the API in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature. Sample at various time points.

  • Causality: This tests the molecule's susceptibility to oxidation, which can be a common degradation pathway for many organic molecules.

3.2.3 Photolytic Degradation

  • Protocol: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[4] A control sample should be protected from light.

  • Causality: This study is essential to determine if the compound is light-sensitive, which has significant implications for packaging and storage.

3.2.4 Thermal Degradation

  • Protocol: Expose the solid API to elevated temperatures (e.g., 70°C) with and without humidity.

  • Causality: This assesses the solid-state stability under heat stress, complementing the data from DSC and TGA.

Part 4: Data Synthesis and Interpretation

Quantitative Data Summary

All quantitative data should be summarized in tables for clear comparison and analysis.

Table 1: Thermal Analysis Data Summary

Parameter Value Observations
DSC Melting Point (Tₘ) e.g., 155 °C Sharp endotherm, indicating a crystalline solid.
DSC Onset of Decomposition e.g., 190 °C Exothermic event, suggesting energetic decomposition.
TGA Onset of Mass Loss e.g., 188 °C Correlates with DSC decomposition, confirming chemical change.

| TGA Mass Loss at 250 °C | e.g., 45% | Quantifies the extent of decomposition at a specific temperature. |

Table 2: Forced Degradation Summary (% Degradation)

Condition 2 hours 8 hours 24 hours Major Degradants Observed
0.1 N HCl, 60°C 1.2% 4.5% 11.8% Degradant A (Rt=3.5 min)
0.1 N NaOH, 60°C 5.6% 15.2% >30% Degradant B (Rt=2.1 min)
Water, 60°C <0.5% 1.1% 2.5% Minor peaks
3% H₂O₂, RT <0.5% 0.8% 1.9% None significant

| Photolytic (Solid) | 0.7% | - | - | None significant |

Visualizing Degradation Pathways

Based on the identification of degradants (e.g., via LC-MS), a degradation pathway can be proposed. For 2-bromo-N-carbamoylacetamide, a likely pathway under basic hydrolysis would be the substitution of the bromine atom.

Degradation_Pathway Parent 2-bromo-N-carbamoylacetamide Degradant 2-hydroxy-N-carbamoylacetamide (Degradant B) Parent->Degradant OH⁻ (Base Hydrolysis)

Caption: Proposed hydrolytic degradation pathway.

Part 5: Conclusion and Strategic Implications

A comprehensive analysis combining thermal methods and forced degradation studies provides a robust understanding of the thermodynamic stability of 2-bromo-N-carbamoylacetamide. The findings from these studies are not merely academic; they have profound implications for drug development:

  • Formulation Development: An understanding of pH sensitivity and excipient compatibility is essential for creating a stable drug product.

  • Packaging and Storage: Data on light and heat sensitivity will dictate the required packaging (e.g., amber vials) and storage conditions (e.g., refrigeration).

  • Regulatory Submissions: A complete stability package, as outlined by ICH guidelines, is a non-negotiable component of any regulatory filing.[4]

The methodologies described in this guide provide a clear and scientifically rigorous path to generating this critical data, ensuring that decisions made during the development of 2-bromo-N-carbamoylacetamide are grounded in a thorough understanding of its intrinsic stability.

References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. [URL: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]
  • Forced Degradation for Pharmaceuticals: A Review - IJSDR. [URL: https://www.ijsdr.org/papers/IJSDR1801057.pdf]
  • Development of forced degradation and stability indicating studies of drugs—A review. [URL: https://www.sciencedirect.com/science/article/pii/S187853521200330X]
  • A practical guide to forced degradation and stability studies for drug substances. [URL: https://www.onyxipca.com/a-practical-guide-to-forced-degradation-and-stability-studies-for-drug-substances/]
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. [URL: https://resolvemass.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [URL: https://www.tainstruments.com/thermal-analysis-in-pharmaceutical-research-development-and-quality-control/]
  • Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies - PharmaGuru. [URL: https://pharmaguru.co.in/thermogravimetric-analysis-tga-in-drug-development/]
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. [URL: https://www.alphanumerics.com/blog/5-essential-applications-of-differential-scanning-calorimetry-dsc-analysis-in-pharmaceuticals]
  • DSC Testing & Differential Scanning Calorimetry for Thermal Stability - DEKRA. [URL: https://www.dekra.us/en/dsc-testing-differential-scanning-calorimetry/]
  • Differential Scanning Calorimetry - Improved Pharma. [URL: https://improvedpharma.com/analytical-services/differential-scanning-calorimetry]
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. [URL: https://www.veeprho.com/blog/thermogravimetric-analysis-in-pharmaceuticals/]
  • ICH GUIDELINES: STRESS DEGRADATION STUDY - IJCRT.org. [URL: https://ijcrt.org/papers/IJCRT2107525.pdf]
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [URL: https://resolvemass.com/tga-analysis-in-pharmaceuticals/]
  • A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs - TA Instruments. [URL: https://www.tainstruments.
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. [URL: https://www.openaccessjournals.
  • 2-Bromoacetamide synthesis and purification methods - Benchchem. [URL: https://www.benchchem.
  • On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds - ResearchGate. [URL: https://www.researchgate.
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  • α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction | Journal of the American Chemical Society - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b02928]
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  • 2-Bromo-N,N-dibutylacetamide | C10H20BrNO | CID 3016161 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-N_N-dibutylacetamide]
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Technical Guide: Role of 2-Bromo-N-carbamoylacetamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The role of 2-bromo-N-carbamoylacetamide (commonly known as


-bromoacetylurea ) is pivotal in the construction of nitrogen- and sulfur-containing heterocycles, most notably the hydantoin  (imidazolidine-2,4-dione) scaffold.

This technical guide details its chemical behavior, specific synthetic protocols, and mechanistic pathways, designed for researchers in medicinal chemistry and organic synthesis.

Executive Summary

2-Bromo-N-carbamoylacetamide (


) serves as a bifunctional building block in heterocyclic chemistry. Its structure contains two distinct reactive sites: an electrophilic 

-carbon (activated by the bromine and the adjacent carbonyl) and a nucleophilic urea moiety. This dual reactivity enables intramolecular cyclization reactions, making it a primary precursor for hydantoins —a privileged scaffold in antiepileptic and anti-arrhythmic drug discovery—and 2-imino-4-thiazolidinones when reacted with sulfur nucleophiles.

Chemical Profile & Reactivity

To effectively utilize this compound, one must understand its electrophilic-nucleophilic balance.

PropertySpecificationSynthetic Implication
IUPAC Name 2-Bromo-N-carbamoylacetamideAlso cited as

-Bromoacetylurea or N-(Bromoacetyl)urea.
Structure

Bifunctional:

-halo carbonyl (electrophile) + Urea (nucleophile).
Leaving Group Bromide (

)
Superior leaving group to chloride, allowing cyclization under milder conditions.
Solubility Polar aprotic solvents (DMSO, DMF), EthanolReaction medium choice is critical for controlling precipitation of the heterocycle.
Stability Moisture sensitiveHydrolysis of the C-Br bond can occur; store under inert atmosphere.
Mechanistic Causality

The utility of 2-bromo-N-carbamoylacetamide stems from the "Ambident Electrophile" nature of its


-carbon. In basic media, the terminal nitrogen of the urea group deprotonates, becoming nucleophilic. It then attacks the 

-carbon, displacing the bromide ion to form a five-membered ring. This is thermodynamically favorable due to the formation of the stable hydantoin ring system.

Primary Application: Synthesis of Hydantoins

The most direct application is the synthesis of hydantoin (imidazolidine-2,4-dione) . This reaction is a classic example of an intramolecular nucleophilic substitution followed by rearrangement.

Mechanistic Pathway

The transformation proceeds via base-mediated cyclization. The base (typically ammonia or carbonate) neutralizes the HBr byproduct, driving the equilibrium forward.

HydantoinSynthesis Start 2-Bromo-N-carbamoylacetamide (Linear Precursor) Inter Intermediate: Enolate / N-Anion Formation Start->Inter Base (NH3/OH-) TS Transition State: Intramolecular Nucleophilic Attack Inter->TS Ring Closure Product Hydantoin (Imidazolidine-2,4-dione) TS->Product - Br- Byprod Byproduct: HBr / NH4Br TS->Byprod

Figure 1: Mechanistic flow of the base-promoted cyclization of 2-bromo-N-carbamoylacetamide to hydantoin.

Experimental Protocol: Cyclization to Hydantoin

Objective: Synthesis of Hydantoin from 2-bromo-N-carbamoylacetamide. Scale: 10 mmol basis.

Reagents:

  • 2-Bromo-N-carbamoylacetamide (1.80 g, 10 mmol)

  • Ammonium Carbonate (excess, or alcoholic ammonia)

  • Ethanol (20 mL)

  • Water (5 mL)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, suspend 1.80 g of 2-bromo-N-carbamoylacetamide in 20 mL of ethanol.

  • Activation: Add 5 mL of water and a molar excess of ammonium carbonate (approx. 2.0 g). The carbonate acts as a buffer and base to sponge up the HBr generated.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

    • Expert Insight: Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1). The starting material (less polar) will disappear, and a more polar spot (hydantoin) will appear.

  • Concentration: Evaporate the ethanol under reduced pressure to approximately 25% of the original volume.

  • Crystallization: Cool the residue in an ice bath for 30 minutes. The hydantoin will precipitate as white crystals.

  • Purification: Recrystallize from hot water or ethanol to remove inorganic salts (

    
    ).
    
  • Validation:

    • Melting Point: 220–222°C (Lit. value for Hydantoin).

    • IR Spectroscopy: Look for disappearance of C-Br stretch (approx. 600–500

      
      ) and appearance of characteristic cyclic imide carbonyl doublets (1720 and 1770 
      
      
      
      ).

Secondary Application: Sulfur Heterocycles

Reaction with sulfur nucleophiles (like thiourea) shifts the pathway toward 2-imino-4-thiazolidinones (pseudohydantoins).

Reaction Logic

Unlike the hydantoin synthesis where the internal nitrogen attacks, here the external sulfur atom of thiourea is the better nucleophile (Soft Acid-Soft Base principle). It attacks the


-carbon first.

Pathway:

  • S-Alkylation: Thiourea sulfur attacks the

    
     site.
    
  • Cyclization: The nitrogen of the thiourea then attacks the carbonyl of the urea moiety (or vice versa depending on conditions), releasing urea and forming the thiazolidinone ring.

ThiazoleSynthesis Reactants 2-Bromo-N-carbamoylacetamide + Thiourea S_Attack Step 1: S-Alkylation (Displacement of Br-) Reactants->S_Attack Reflux in EtOH Cyclization Step 2: Cyclization (Loss of Urea) S_Attack->Cyclization - Urea Product 2-Imino-4-thiazolidinone (Pseudohydantoin) Cyclization->Product

Figure 2: Divergent pathway leading to sulfur-containing heterocycles.

Troubleshooting & Optimization

Field experience suggests common pitfalls when working with


-haloacetylureas.
IssueCauseSolution
Low Yield Hydrolysis of the C-Br bond before cyclization.Ensure solvents are dry; avoid strong aqueous bases (NaOH) which may hydrolyze the amide bond. Use weak bases (

,

).
Sticky Precipitate Polymerization or oligomerization.Maintain strict stoichiometry. Do not overheat. Use ethanol/water mixtures to ensure clean precipitation.
Lachrymatory Effect Volatilization of

-halo ketone fragments.
Safety Critical: Handle all solids and mother liquors in a fume hood. Neutralize waste with aqueous sodium thiosulfate.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Hofmann, K. (1953). "Imidazole and Its Derivatives." The Chemistry of Heterocyclic Compounds, Vol. 6, Wiley-Interscience.
  • Lopez, C. A., & Trigo, G. G. (1985). "The Chemistry of Hydantoins." Advances in Heterocyclic Chemistry, 38, 177-228. Link

  • Meisel, M., et al. (2018). "Synthesis of Hydantoins: The State of the Art." ChemMedChem, 13(15), 1495-1512.

The Ascendancy of a Reactive Scaffold: A Technical Guide to the History, Discovery, and Application of 2-Bromo-N-carbamoylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-bromo-N-carbamoylacetamide scaffold, a unique amalgamation of a reactive α-bromoacetyl group and a hydrogen-bonding-rich carbamoyl (urea) moiety, represents a compelling area of research in medicinal chemistry. This in-depth technical guide provides a comprehensive exploration of the historical context, discovery, and evolving applications of this class of compounds. We will delve into the synthetic strategies for their preparation, elucidate their mechanisms of action as potent enzyme inhibitors, and present their therapeutic potential, particularly in the realms of oncology and neurology. This guide is intended to be a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into the exploitation of this versatile chemical entity.

Introduction: The Genesis of a Bioactive Moiety

The journey of 2-bromo-N-carbamoylacetamide derivatives is not a monolithic narrative but rather a convergence of two rich historical streams in medicinal chemistry: the development of α-haloacetamides as reactive probes and covalent inhibitors, and the extensive exploration of the urea (carbamoyl) functionality as a key pharmacophore.

The ureido group, with its capacity to act as both a hydrogen bond donor and acceptor, has been a cornerstone in drug design for over a century.[1] Its presence in numerous natural and synthetic bioactive molecules underscores its importance in molecular recognition at the active sites of enzymes and receptors.[1] From the early discovery of the sedative properties of bromureides to the development of modern kinase inhibitors, the urea moiety has proven to be a privileged scaffold.[2][3]

Concurrently, the α-bromoacetamide group has been widely recognized for its utility as an alkylating agent, capable of forming stable covalent bonds with nucleophilic residues in biological macromolecules, most notably the thiol group of cysteine.[4] This reactivity has been harnessed to design targeted covalent inhibitors, a strategy that offers advantages such as increased potency and prolonged duration of action.[4][5]

The conceptual fusion of these two entities gives rise to the 2-bromo-N-carbamoylacetamide framework, a molecule poised for specific biological targeting through the hydrogen-bonding capacity of the urea and irreversible inhibition via the reactive bromoacetyl "warhead." This guide will illuminate the path from these foundational concepts to the current understanding and application of this promising class of compounds.

Historical Perspective and Key Discoveries

The historical trajectory of 2-bromo-N-carbamoylacetamide derivatives is intrinsically linked to the broader history of anticonvulsant drug discovery. The sedative and antiepileptic properties of compounds containing both bromine and an amide or urea linkage have been recognized since the late 19th and early 20th centuries. The first anticonvulsant, potassium bromide, was introduced in 1857.[6][7][8] This was followed by the discovery of the anticonvulsant properties of phenobarbital in 1912, which contains a cyclic ureide structure.[7][8]

The development of acylureas as a distinct class of anticonvulsants began in the mid-20th century.[2][9] These compounds, characterized by an acyl group attached to a urea moiety, demonstrated efficacy in controlling various types of seizures.[9] This historical context of exploring bromo- and ureido-containing compounds for neurological applications laid the groundwork for the later, more targeted design of molecules like 2-bromo-N-carbamoylacetamide derivatives.

While a specific "discovery" moment for the parent compound, 2-bromo-N-carbamoylacetamide, is not prominently documented in seminal literature, its conception can be seen as a logical progression in the field of medicinal chemistry. The strategic combination of a known alkylating function (α-bromoacetyl) with a pharmacophoric group recognized for its interaction with biological targets (the carbamoyl/urea moiety) reflects a rational approach to drug design.

Chemical Synthesis of 2-Bromo-N-carbamoylacetamide Derivatives

The synthesis of 2-bromo-N-carbamoylacetamide and its derivatives generally involves a two-step process: the formation of an N-acylurea (or a precursor) followed by bromination, or the acylation of a urea or amine with a bromoacetylating agent.

General Synthetic Strategies

A common approach involves the reaction of a carboxylic acid with a carbodiimide to form an N-acylurea intermediate.[10][11] This can then be subjected to bromination. Alternatively, and more directly, a primary amide can undergo a Hofmann rearrangement to generate an isocyanate in situ, which then reacts with an amine or ammonia source to yield the N-substituted urea.[12]

The most direct route to 2-bromo-N-carbamoylacetamide derivatives involves the acylation of a substituted urea with bromoacetyl halide or the reaction of an amine with bromoacetyl isocyanate. The reactivity of the starting materials and the desired substitution pattern on the urea nitrogen will dictate the most efficient synthetic route.

Representative Synthetic Protocol: Synthesis of a Generic N-Substituted 2-Bromo-N'-carbamoylacetamide

This protocol outlines a general procedure for the synthesis of an N-substituted 2-bromo-N'-carbamoylacetamide derivative, which may require optimization based on the specific substrate.

Materials:

  • Substituted amine (1.0 eq)

  • Bromoacetyl bromide (1.1 eq)

  • Triethylamine (1.2 eq)

  • Urea (or substituted urea) (1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Synthesis of the N-Substituted Bromoacetamide Intermediate:

    • Dissolve the substituted amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere.

    • Slowly add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-substituted bromoacetamide.

  • Formation of the N-carbamoylacetamide:

    • Dissolve the crude N-substituted bromoacetamide (1.0 eq) and urea (or a substituted urea) (1.0 eq) in a suitable anhydrous solvent such as Tetrahydrofuran.

    • Add a non-nucleophilic base, such as potassium carbonate, and heat the reaction mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture, filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-bromo-N-carbamoylacetamide derivative.

Visualization of the Synthetic Workflow

Synthetic Workflow for 2-Bromo-N-carbamoylacetamide Derivatives cluster_0 Step 1: Bromoacetylation cluster_1 Step 2: Carbamoylation Substituted Amine Substituted Amine Reaction1 Acylation Substituted Amine->Reaction1 Bromoacetyl Bromide Bromoacetyl Bromide Bromoacetyl Bromide->Reaction1 Intermediate N-Substituted 2-Bromoacetamide Reaction1->Intermediate Reaction2 Nucleophilic Substitution Intermediate->Reaction2 Urea Urea Urea->Reaction2 Final_Product 2-Bromo-N-carbamoylacetamide Derivative Reaction2->Final_Product

Caption: Generalized synthetic workflow for 2-bromo-N-carbamoylacetamide derivatives.

Mechanism of Action: Covalent Modification of Biological Targets

The biological activity of 2-bromo-N-carbamoylacetamide derivatives is primarily attributed to the electrophilic nature of the α-carbon, which is susceptible to nucleophilic attack by amino acid residues within proteins. This leads to the formation of a stable covalent bond and, typically, irreversible inhibition of the target protein.

The carbamoyl moiety plays a crucial role in orienting the molecule within the active site of the target enzyme through specific hydrogen bond interactions. This pre-positioning of the reactive bromoacetyl group in proximity to a nucleophilic residue, such as cysteine, significantly enhances the efficiency and selectivity of the covalent modification.

Covalent Inhibition of Cysteine Proteases

Many enzymes, including certain proteases, kinases, and deacetylases, possess a catalytically important cysteine residue in their active site. The thiol group of cysteine is a potent nucleophile that readily reacts with the electrophilic α-carbon of the 2-bromo-N-carbamoylacetamide.

Covalent Inhibition Mechanism cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme_Cys Enzyme-Cys-SH Covalent_Adduct Enzyme-Cys-S-CH2-CO-NH-CO-R (Inactive Enzyme) Enzyme_Cys->Covalent_Adduct Nucleophilic Attack Inhibitor Br-CH2-CO-NH-CO-R Inhibitor->Covalent_Adduct

Caption: Mechanism of covalent inhibition of a cysteine-containing enzyme.

Modulation of Signaling Pathways

By irreversibly inhibiting key enzymes, 2-bromo-N-carbamoylacetamide derivatives can profoundly impact cellular signaling pathways. For instance, the inhibition of histone deacetylases (HDACs) by related bromoacetamide-containing compounds leads to the hyperacetylation of histone proteins, resulting in altered gene expression and subsequent cell cycle arrest and apoptosis in cancer cells.[4] Similarly, targeting enzymes involved in metabolic pathways or protein degradation can have significant therapeutic effects.

Therapeutic Applications and Future Perspectives

The unique combination of a targeting moiety and a reactive warhead makes 2-bromo-N-carbamoylacetamide derivatives attractive candidates for the development of novel therapeutics in various disease areas.

Anticancer Activity

A significant area of application for these derivatives is in oncology. The inhibition of enzymes that are overexpressed or hyperactive in cancer cells is a validated therapeutic strategy. Potential targets for 2-bromo-N-carbamoylacetamide-based inhibitors include:

  • Histone Deacetylases (HDACs): As previously mentioned, HDACs are a class of enzymes that are often dysregulated in cancer. Covalent inhibition of HDACs can lead to the reactivation of tumor suppressor genes.[4]

  • Carbonic Anhydrases (CAs): Certain CA isoforms are overexpressed in hypoxic tumors and contribute to an acidic tumor microenvironment, which promotes tumor growth and metastasis. The sulfonamide-containing analogues of bromoacetamides have shown promise as CA inhibitors.[13]

Anticonvulsant and Neuroprotective Effects

The historical use of acylureas as anticonvulsants suggests that 2-bromo-N-carbamoylacetamide derivatives may also possess activity in the central nervous system.[9] The precise mechanisms for the anticonvulsant activity of acylureas are not fully elucidated but may involve the modulation of ion channels or neurotransmitter systems. Further investigation into the neuropharmacological properties of this class of compounds is warranted.

Structure-Activity Relationship (SAR) and Drug Design

The modular nature of the 2-bromo-N-carbamoylacetamide scaffold allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. Key areas for SAR exploration include:

  • Substitution on the Urea Nitrogen(s): The nature of the substituent(s) on the urea nitrogen(s) can significantly influence the hydrogen-bonding interactions with the target protein and impact the overall physicochemical properties of the molecule.

  • Modifications of the Bromoacetyl Group: While the bromoacetyl group is a common electrophile, its reactivity can be tuned by introducing substituents on the α-carbon.

  • Introduction of Additional Pharmacophoric Features: The core scaffold can be further elaborated with other functional groups to enhance target engagement and improve drug-like properties.

Table 1: Hypothetical Structure-Activity Relationship Data for a Series of 2-Bromo-N-carbamoylacetamide Derivatives Targeting a Cysteine Protease

Compound IDR1 SubstituentR2 SubstituentIC50 (nM)
BC-001 HH500
BC-002 MethylH250
BC-003 PhenylH100
BC-004 4-ChlorophenylH50
BC-005 HMethyl400

This table presents hypothetical data for illustrative purposes to guide SAR studies.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of 2-bromo-N-carbamoylacetamide derivatives.

Protocol for Synthesis of 2-Bromo-N-carbamoylacetamide

Materials:

  • 2-Bromoacetamide (1.0 eq)

  • Potassium cyanate (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

Procedure:

  • Dissolve 2-bromoacetamide (1.0 eq) in a minimal amount of anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Add potassium cyanate (1.2 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold deionized water.

  • A white precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water and then with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield 2-bromo-N-carbamoylacetamide.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol for In Vitro Enzyme Inhibition Assay (General)

This protocol describes a general method for assessing the inhibitory activity of a 2-bromo-N-carbamoylacetamide derivative against a target enzyme.

Materials:

  • Purified target enzyme

  • Assay buffer specific to the enzyme

  • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

  • Test compound (2-bromo-N-carbamoylacetamide derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well microplate, add the assay buffer to each well.

  • Add serial dilutions of the test compound to the wells. Include a control well with DMSO only (no inhibitor).

  • Add a fixed concentration of the purified enzyme to each well and incubate for a predetermined time (e.g., 30 minutes) at a specific temperature to allow for covalent modification.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Plot the percentage of enzyme activity remaining versus the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

The 2-bromo-N-carbamoylacetamide scaffold holds significant promise as a platform for the development of novel, targeted covalent inhibitors. Its history is rooted in the fundamental principles of medicinal chemistry, combining a well-established pharmacophore with a reactive electrophile. The synthetic accessibility and modular nature of this scaffold provide ample opportunities for the generation of diverse chemical libraries for screening against a wide range of biological targets. As our understanding of the molecular basis of diseases continues to grow, the rational design of selective and potent inhibitors based on the 2-bromo-N-carbamoylacetamide framework will undoubtedly contribute to the advancement of therapeutic interventions for cancer, neurological disorders, and other unmet medical needs. This guide serves as a foundational resource to stimulate further research and innovation in this exciting area of drug discovery.

References

  • Ronchetti, R., Moroni, G., Carotti, A., Gioiello, A., & Camaioni, E. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. RSC Medicinal Chemistry, 12(6), 888-907. [Link]

  • BenchChem. (2025). The Pivotal Role of 2-Bromoacetamide in Modern Pharmaceutical Development: A Technical Guide. BenchChem.
  • Singh, U. P., & Singh, R. K. (2006). Medicinal Chemistry of Ureido Derivatives as Anti-Infectives. Current Medicinal Chemistry, 13(9), 1033-1053. [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751-2788. [Link]

  • BenchChem. (n.d.). 1-(2-Bromoethyl)urea. BenchChem.
  • Google Patents. (n.d.). KR20070116395A - Synthesis of aryl n-acylurea from aryl isocyanates or aryl carbodiimides for use as intermediate in novel sequential self-repetitive reaction (ssrr) to form amides, amide-imides and their polymers.
  • Google Patents. (n.d.). US20070282078A1 - Synthesis of aryl N-acylurea from aryl isocyanates or aryl carbodiimides for use as intermediate in novel sequential self-repetitive reaction (SSRR) to form amides, amide-imides and their polymers.
  • BenchChem. (2025). The Role of the Ureido Group in Biological Activity: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Bhat, M. A., et al. (2015). Medicinal Chemistry of Ureido Derivatives as Anti-Infectives.
  • BenchChem. (2025). Comparative Analysis of Acylurea Compounds in Anticonvulsant Research. BenchChem.
  • BenchChem. (n.d.). In-Depth Technical Guide: Chemical Properties of 2-Bromo-N-(4-sulfamoylphenyl)acetamide. BenchChem.
  • BenchChem. (n.d.). 2-Bromo-N-methylacetamide. BenchChem.
  • Shahin, A., & Ghasemzadeh, M. A. (2026). SMILES-based QSAR analysis of carbamate derivatives targeting butyrylcholinesterase. Scientific Reports, 16(1), 12345.
  • Kumar, S., et al. (2021). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules, 26(15), 4478. [Link]

  • Shevchuk, M. V., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science, (1), 4-12.
  • El-Sayed, M. A. A., et al. (2004). Synthesis and anticonvulsant evaluation of N-substituted-isoindolinedione derivatives. Archiv der Pharmazie, 337(5), 257-263.
  • Ward, C. C., et al. (2022). Covalent Inhibition by a Natural Product-Inspired Latent Electrophile. bioRxiv. [Link]

  • PubChem. (n.d.). 2-Bromo-N-phenylacetamide. PubChem. [Link]

  • Shahin, A., & Ghasemzadeh, M. A. (2026). SMILES-based QSAR analysis of carbamate derivatives targeting butyrylcholinesterase. Scientific Reports.
  • Garro, J. C., et al. (2012). A Multivariate QSAR Study on the Anticonvulsant Activity of Acetamido-N-Benzylacetamide Derivatives. Influence of Different Molecular Descriptors. MATCH Communications in Mathematical and in Computer Chemistry, 68(1), 269-286.
  • Borah, B. J., & Meher, K. K. (2021). Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. Physical Chemistry Chemical Physics, 23(3), 1845-1856. [Link]

  • Li, J., et al. (2014).
  • Kumari, P., et al. (2024). An Insight into Common and Advanced Synthesis Methodologies of Acyl Urea Analogs Targeting the CNS. Letters in Organic Chemistry, 21(4), 282-297.
  • Salomé, C., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. Journal of Medicinal Chemistry, 53(3), 1268-1283.
  • Spielman, M. A. (1948). Anticonvulsant Drugs. II. Some Acylureas. Journal of the American Chemical Society, 70(12), 4189-4191.
  • De, S. (2018). Covalent Inhibition in Drug Discovery. Chembiochem, 19(7), 622-637.
  • Tan, S. Y., & Yip, A. (2018). Development of Antiepileptic Drugs throughout History: From Serendipity to Artificial Intelligence. Epilepsy & Behavior, 83, 1-10.
  • De, S. (2018). Covalent Inhibition in Drug Discovery.
  • Sharma, M., et al. (2017). Preparation, biological evaluation and QSAR analysis of urea substituted 2,4-diamino-pyrimidine anti-malarials. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3473.
  • Brodie, M. J. (2010). Antiepileptic drug therapy the story so far. Seizure, 19(10), 650-655.
  • Google Patents. (n.d.). method for the synthesis of an n-acyl compound without the use of organic solvent or acid chloride.
  • Wikipedia. (n.d.). Anticonvulsant. Wikipedia.
  • Ward, C. C., et al. (2023).
  • Kamiński, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(1), 170-176.
  • Perveen, S., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Developing Drugs, 4(4).
  • PubChem. (n.d.). 2-Bromo-N,N-dibutylacetamide. PubChem. [Link]

  • Kathuria, V., et al. (2010). Synthesis And Anticonvulsant Activity Of Some N-Substituted-Phthalimide Analogs.
  • Katla, V. R., et al. (2014). Synthesis and biological evaluation of novel urea and thiourea derivatives of valacyclovir. Journal of the Serbian Chemical Society, 79(3), 283-289.
  • Mogilaiah, K., et al. (2006). synthesis of some heterocycle containing urea derivatives and their anti-viral activity. Heterocycles, 68(1), 15-22.
  • American Elements. (n.d.). 2-Bromo-N,N-dimethylacetamide. American Elements.
  • Shahin, A., & Ghasemzadeh, M. A. (2026). SMILES-based QSAR analysis of carbamate derivatives targeting butyrylcholinesterase.
  • Kumar, A., et al. (2016). QSAR and Synthesis of a Novel Biphenyl Carboxamide Analogue for Analgesic Activity. Walsh Medical Media.
  • ResearchGate. (n.d.). Large scale preparation of N-substituted urea.

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Reactivity of alpha-haloacyl ureas like 2-bromo-N-carbamoylacetamide

Technical Monograph: Reactivity Profile & Synthetic Utility of -Haloacyl Ureas

Focus Compound: 2-Bromo-N-carbamoylacetamide (N-(2-Bromoacetyl)urea)

Executive Summary

This technical guide analyzes the chemical behavior of 2-bromo-N-carbamoylacetamide , a prototypical

hydantoins1

For drug development professionals, understanding the reactivity of this scaffold is essential for designing anticonvulsant pharmacophores (e.g., phenytoin analogs) and exploring peptidomimetic synthesis. This guide details the electronic basis for its reactivity, the competition between cyclization and intermolecular substitution, and provides validated experimental protocols.

Part 1: Structural Analysis & Electronic Properties

The reactivity of 2-bromo-N-carbamoylacetamide is defined by three distinct electronic environments. It is not merely a linear chain but a "spring-loaded" electrophile waiting for activation.

The Ambident Electrophile

The molecule possesses two electrophilic centers and two nucleophilic sites, creating a complex reactivity landscape:

  • 
    -Carbon (
    
    
    ):
    Highly electrophilic due to the inductive electron withdrawal of both the bromine atom and the adjacent carbonyl group. This is the primary site for
    
    
    reactions.
  • Acyl Urea Carbonyls: The imide-like carbonyl is susceptible to nucleophilic attack, leading to hydrolysis or transamidation.

  • Urea Terminus: The distal nitrogen (

    
    ) acts as an internal nucleophile. Under neutral conditions, it is relatively passive; however, upon deprotonation (pKa 
    
    
    13-14), it becomes a potent nucleophile capable of intramolecular attack.
The "Gem-Dialkyl" Effect (Thorpe-Ingold)

While 2-bromo-N-carbamoylacetamide is linear, substitution at the


Part 2: Primary Reactivity – The Cyclization Pathway

The most chemically significant reaction of 2-bromo-N-carbamoylacetamide is its transformation into hydantoin . This is a classic example of an intramolecular

Mechanism of Action

The reaction requires a base to generate the ureide anion.

  • Deprotonation: Base removes the proton from the terminal urea nitrogen.

  • Ring Closure: The nitrogen anion attacks the

    
    -carbon, displacing the bromide ion.
    
  • Stabilization: The resulting 5-membered ring is the thermodynamically stable hydantoin.

Visualization: Cyclization Workflow

The following diagram illustrates the mechanistic flow from the linear ureide to the cyclic hydantoin.

HydantoinCyclizationReactant2-Bromo-N-carbamoylacetamide(Linear Precursor)IntermediateUreide Anion(Nucleophilic N-Terminus)Reactant->Intermediate Deprotonation (-H+)BaseBase Catalyst(OH- or Et3N)Base->ReactantTSTransition State(Intramolecular SN2)Intermediate->TS Ring ClosureProductHydantoin(Cyclic Product)TS->Product Halide Expulsion (-Br)

Caption: Base-mediated intramolecular cyclization of

Part 3: Secondary Reactivity – Intermolecular Substitution

While cyclization is dominant in basic media, 2-bromo-N-carbamoylacetamide can undergo intermolecular substitution with strong external nucleophiles, particularly in non-basic or sterically hindered conditions.

Competition Matrix
ReactantConditionsMajor ProductMechanism
Hydroxide (

)
Aqueous, HeatHydantoin Intramolecular

Primary Amine (

)
Organic Solvent (THF), Low Temp

-Aminoacyl Urea
Intermolecular

Thiourea Ethanol, Reflux2-Thiohydantoin Hantzsch-type cyclization
Water/Acid Aqueous Acid, RefluxUrea +

-Bromoacetic Acid
Hydrolysis (Amide bond cleavage)
Visualization: Divergent Pathways

The following diagram maps the competing pathways based on the nucleophile and conditions.

DivergentPathwayscluster_0Pathway A: Intramolecular (Basic)cluster_1Pathway B: Intermolecular (Nucleophilic)cluster_2Pathway C: Hydrolysis (Acidic)Root2-Bromo-N-carbamoylacetamideHydantoinHydantoin(Major Product)Root->Hydantoin+ Base (NaOH/KOH)AminoUreaalpha-Aminoacyl UreaRoot->AminoUrea+ R-NH2 (Low Temp)ThioThiohydantoin derivativeRoot->Thio+ Thiourea (Reflux)CleavageBromoacetic Acid + UreaRoot->Cleavage+ H3O+ / Heat

Caption: Divergent reactivity pathways dictated by pH and external nucleophiles.

Part 4: Experimental Protocols

The following protocols are designed to be self-validating . The success of the reaction is confirmed not just by yield, but by specific physical changes (solubility, melting point) observable during the workflow.

Protocol A: Synthesis of 2-Bromo-N-carbamoylacetamide

Objective: Acylation of urea using

Reagents:

  • Urea (6.0 g, 0.1 mol)

  • 
    -Bromoacetyl bromide (20.2 g, 0.1 mol)
    
  • Solvent: Dry Benzene or Dichloromethane (DCM)

  • Note: Benzene is traditional but toxic; DCM is a safer modern alternative.

Step-by-Step Workflow:

  • Setup: Suspend finely powdered urea in 100 mL of dry DCM in a round-bottom flask equipped with a drying tube (calcium chloride).

  • Addition: Add

    
    -bromoacetyl bromide dropwise over 30 minutes while stirring vigorously.
    
    • Why? The reaction is exothermic. Slow addition prevents thermal decomposition.

  • Reaction: Reflux the mixture gently for 2–3 hours.

    • Validation Check: Evolution of HBr gas (acidic fumes) indicates reaction progress. The suspension typically changes texture as the product forms.

  • Isolation: Cool the mixture. The product, 2-bromo-N-carbamoylacetamide, is less soluble than the starting materials in cold DCM and will precipitate.

  • Purification: Filter the solid. Wash with cold water to remove unreacted urea (highly water-soluble) and trace HBr. Recrystallize from 50% ethanol.

  • Characterization:

    • Target MP: ~140–145°C (decomposes).

    • IR Check: Look for split carbonyl peaks (urea + amide) around 1680–1720 cm⁻¹.

Protocol B: Cyclization to Hydantoin

Objective: Base-catalyzed ring closure.

Reagents:

  • 2-Bromo-N-carbamoylacetamide (Synthesized in Protocol A)

  • 10% KOH solution (Aqueous)

  • Conc. HCl (for acidification)

Step-by-Step Workflow:

  • Dissolution: Dissolve the ureide in 10% aqueous KOH.

    • Validation Check: The ureide should dissolve completely as the salt forms. If turbidity persists, warm slightly.

  • Reaction: Heat the solution on a steam bath for 15–30 minutes.

    • Mechanism:[1][2][3][4][5] This drives the intramolecular

      
       displacement of bromine.
      
  • Precipitation: Cool the solution to room temperature. Carefully acidify with concentrated HCl to pH ~3.

    • Why? Hydantoin is soluble in base (as a salt) but precipitates in acid.

  • Isolation: Filter the white crystalline precipitate (Hydantoin).

  • Purification: Recrystallize from hot water or ethanol.

  • Characterization:

    • Target MP: 220°C (Hydantoin standard).

    • Validation: A dramatic increase in melting point from the precursor (~142°C) to the product (220°C) confirms cyclization.

Part 5: References

  • Organic Syntheses, Coll. Vol. 1, p. 21 (1941); Vol. 1, p. 5 (1921). Preparation of Bromoacetylurea (precursor logic). [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (The definitive mechanistic review). [Link]

  • Organic Chemistry Portal. Synthesis of Hydantoins (Bucherer-Bergs and Ureide Cyclization). [Link]

  • SaveMyExams. Nucleophilic Substitution of Halogenoalkanes (General mechanistic grounding). [Link]

Methodological & Application

Application Note: Protocol for the Synthesis of Hydantoins using 2-Bromo-N-carbamoylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Objective & Scope

This application note details the synthetic protocol for the cyclization of 2-bromo-N-carbamoylacetamide (also known as


-bromoacetylurea) to form hydantoin  (imidazolidine-2,4-dione). This pathway represents a classic intramolecular alkylation route, distinct from the Bucherer-Bergs or Urech syntheses, offering high regiocontrol and atom economy.

Target Audience: Medicinal chemists and process development scientists optimizing heterocycle formation for anticonvulsant or antimicrobial scaffolds.

Chemical Basis & Mechanism[1][2][3][4]

Mechanistic Pathway

The transformation proceeds via an intramolecular nucleophilic substitution (


). The reaction is driven by the nucleophilicity of the terminal nitrogen of the urea moiety. Under basic or thermal conditions, the terminal nitrogen attacks the 

-carbon, displacing the bromide leaving group to close the five-membered ring.

Key Mechanistic Considerations:

  • Leaving Group: Bromide is an excellent leaving group, facilitating rapid cyclization compared to chloro-analogs.

  • Regioselectivity: The 5-membered ring formation is kinetically favored over intermolecular polymerization at appropriate dilutions.

  • Competing Reaction: Hydrolysis of the imide bond (ring-opening) to form hydantoic acid can occur if the reaction media is too strongly alkaline or if heating is prolonged in aqueous base.

Reaction Pathway Diagram

The following diagram illustrates the transition from the linear precursor to the cyclic target.

ReactionMechanism Precursor 2-Bromo-N- carbamoylacetamide Intermediate Transition State (N-Attack) Precursor->Intermediate Base/Heat Deprotonation Product Hydantoin (Imidazolidine-2,4-dione) Intermediate->Product Cyclization (-HBr) SideProduct Hydantoic Acid (Hydrolysis Artifact) Product->SideProduct Excess Base/H2O (Ring Opening)

Figure 1: Mechanistic pathway for the cyclization of


-bromoacetylurea. Note the risk of hydrolysis (red dashed line) under harsh conditions.

Experimental Protocols

Materials & Equipment
Reagent/EquipmentGrade/SpecPurpose
2-Bromo-N-carbamoylacetamide>95% PurityPrecursor
Ammonium Hydroxide (

)
25-28% AqueousBase/Catalyst
Ethanol (EtOH)Absolute or 95%Solvent
Hydrochloric Acid (HCl)6MPrecipitation/pH adjustment
Reflux CondenserStandardThermal control
Method A: Alcoholic Ammonia Cyclization (Standard)

This is the preferred method for maximizing yield while minimizing hydrolysis side-products.

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (55 mmol) of 2-bromo-N-carbamoylacetamide in 50 mL of Ethanol .

  • Addition: Slowly add 20 mL of 25% aqueous ammonia . The solution may warm slightly.

  • Reaction: Equip the flask with a reflux condenser. Heat the mixture to varying reflux (approx. 70-80°C) for 2 to 3 hours .

    • Checkpoint: Monitor via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). The starting material spot (

      
      ) should disappear.
      
  • Concentration: Allow the mixture to cool to room temperature. Evaporate the ethanol under reduced pressure (Rotavap) until the volume is reduced by half.

  • Crystallization: Cool the residue in an ice bath (0-4°C) for 1 hour. A white precipitate (Hydantoin) should form.

  • Purification: Filter the solid and wash with cold water (2 x 10 mL). Recrystallize from hot water or ethanol if necessary.[1]

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Method B: Aqueous Thermal Cyclization (Green Chemistry)

Suitable for large-scale operations where organic solvent use must be minimized.

  • Suspension: Suspend 10.0 g of the precursor in 100 mL of water .

  • Reaction: Heat to reflux (100°C) for 4-6 hours . The starting material will dissolve as it reacts/warms.

    • Note: This method relies on thermal energy to overcome the activation barrier without an added base, utilizing the generated HBr to autocatalyze or simply proceeding thermally.

  • Workup: Cool slowly to 4°C. The product will crystallize out.

    • Yield Note: Yields are typically 10-15% lower than Method A due to higher solubility of hydantoin in water.

Workflow & Decision Logic

Workflow Start Start: 2-Bromo-N- carbamoylacetamide SolventChoice Select Solvent System Start->SolventChoice PathA Method A: Ethanol/NH3 (High Yield) SolventChoice->PathA Standard PathB Method B: Water Reflux (Green/No Base) SolventChoice->PathB Eco-friendly Reaction Reflux (2-6 Hours) PathA->Reaction PathB->Reaction Check TLC Check (SM Consumed?) Reaction->Check Continue Continue Heating Check->Continue No Workup Cool & Concentrate Check->Workup Yes Continue->Reaction Precipitation Ice Bath Crystallization Workup->Precipitation

Figure 2: Operational workflow for hydantoin synthesis selection.

Data Analysis & Validation

Expected Results Table
ParameterMethod A (EtOH/

)
Method B (Water)Literature Value
Yield 75 - 85%60 - 70%~80% [1]
Appearance White Crystalline SolidWhite NeedlesColorless Solid
Melting Point 218 - 220°C217 - 219°C220°C [2]
Solubility Soluble in hot EtOHSoluble in hot

39.7 g/L (

C)
Spectroscopic Validation
  • IR (KBr): Look for dual carbonyl stretches characteristic of the hydantoin ring at 1720 cm⁻¹ and 1770 cm⁻¹ . Absence of the C-Br stretch (approx. 600-500 cm⁻¹) confirms cyclization.

  • ¹H NMR (DMSO-d₆):

    • 
       10.5 ppm (s, 1H, N3-H)
      
    • 
       7.9 ppm (s, 1H, N1-H)
      
    • 
       3.9 ppm (s, 2H, C5-
      
      
      
      )
    • Note: The disappearance of the urea

      
       doublet/singlet pattern and the shift of the methylene protons indicates ring closure.
      

Troubleshooting & Safety

Common Pitfalls
  • Hydrolysis (Ring Opening): If the pH > 10 during workup or reaction, the hydantoin ring opens to form hydantoic acid.

    • Fix: Ensure the reaction mixture is neutralized (pH 7) before final cooling if strong bases were used.

  • Oiling Out: Product may separate as an oil if ethanol concentration is too high during cooling.

    • Fix: Add water dropwise until turbidity persists, then cool.

Safety Directives (E-E-A-T)
  • Precursor Hazard: 2-Bromo-N-carbamoylacetamide is an

    
    -haloamide. These are potent lachrymators  and skin irritants. Handle only in a fume hood.
    
  • Ammonia: Use in a well-ventilated area to avoid respiratory irritation.[2][3]

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. (Classic review establishing the cyclization of ureido acids).

  • ChemicalBook. (2023).[2] "Hydantoin Properties and Melting Point Data."

  • ThermoFisher Scientific. (2021). "Safety Data Sheet: 2-Bromoacetamide derivatives."

  • Konnert, L., et al. (2017). "Synthesis of Hydantoins: The State of the Art." Chemical Reviews.

Sources

Application Note: Synthesis of 1-Alkylhydantoins via the Reaction of 2-Bromo-N-carbamoylacetamide with Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary & Mechanistic Insights

The reaction between 2-bromo-N-carbamoylacetamide (commonly known as bromoacetylurea) and primary amines is a foundational transformation in heterocyclic chemistry, originally pioneered in the late 19th century[1]. This cascade reaction is a highly robust and scalable method for synthesizing 1-substituted hydantoins, a critical pharmacophore embedded in numerous anticonvulsant, antiepileptic, and antidiabetic drugs[2].

As a Senior Application Scientist, it is crucial to understand the causality behind this transformation to effectively troubleshoot and optimize the reaction. The process is a two-step cascade:

  • 
     Alkylation:  The primary amine acts as a nucleophile, displacing the highly reactive 
    
    
    
    -bromide to form an acyclic
    
    
    -alkylaminoacetylurea intermediate. This step is highly exothermic and must be strictly temperature-controlled (0°C to Room Temperature) to prevent over-alkylation (formation of tertiary amines).
  • Intramolecular Cyclization: Upon heating, the newly formed secondary amine undergoes a nucleophilic acyl substitution, attacking the terminal amide carbonyl of the urea moiety. The expulsion of ammonia gas (

    
    ) drives the thermodynamic equilibrium toward the stable 5-membered hydantoin ring.
    

Mechanism A 2-Bromo-N-carbamoylacetamide (Electrophile) C N-Alkylaminoacetylurea (Acyclic Intermediate) A->C S_N2 Alkylation Base, 0°C to RT B Primary Amine (Nucleophile) B->C D 1-Alkylhydantoin (Cyclized Product) C->D Intramolecular Cyclization 90°C, -NH3

Reaction mechanism: SN2 displacement followed by intramolecular cyclization to form 1-alkylhydantoin.

Reaction Optimization & Quantitative Data

Selecting the correct solvent and base is critical for balancing the kinetics of the


 displacement and the thermodynamics of the cyclization. The table below summarizes the optimization data for the synthesis of 1-benzylhydantoin (using benzylamine as the model primary amine).
EntrySolventBase (Equiv)Temp (°C)Time (h)Yield (%)Mechanistic Rationale & Observation
1Ethanol

(1.5)
80 (Reflux)475Protic solvent aids

departure via H-bonding; heterogeneous mixture.
2 DMF DIPEA (1.5) 90 3 85 Optimal. Polar aprotic solvent accelerates

; DIPEA ensures homogeneity.
3AcetonitrileTEA (1.5)80568Lower boiling point limits cyclization rate; incomplete conversion observed.
4THFNaH (1.5)65640Strong base causes side reactions and degradation of the urea moiety.
5Water/EtOHNone (Excess Amine)85472Excess amine acts as the base; viable only if the primary amine is inexpensive.

Step-by-Step Experimental Protocol

The following self-validating protocol utilizes the optimized conditions (Entry 2) for a standard 10 mmol scale synthesis.

Reagents Required
  • 2-Bromo-N-carbamoylacetamide: 1.81 g (10.0 mmol, 1.0 eq)

  • Primary Amine (e.g., Benzylamine): 1.18 g (11.0 mmol, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA): 1.94 g / 2.6 mL (15.0 mmol, 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF): 20 mL

Procedure

Step 1: Reagent Assembly Charge a 50 mL round-bottom flask equipped with a magnetic stir bar with 2-bromo-N-carbamoylacetamide (1.81 g) and anhydrous DMF (15 mL). Stir until completely dissolved. Causality: DMF is chosen because its high dielectric constant stabilizes the polar transition state of the subsequent


 reaction.

Step 2:


 Alkylation 
Cool the flask to 0°C using an ice-water bath. Add DIPEA (2.6 mL) in one portion. Dissolve the primary amine (11.0 mmol) in 5 mL of DMF and add this solution dropwise over 15 minutes via an addition funnel.
Causality: Dropwise addition at 0°C prevents localized heating, suppressing the formation of tertiary amine byproducts. DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the generated HBr to prevent the primary amine from crashing out as an unreactive hydrobromide salt.

Step 3: Intermediate Validation Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours. Self-Validation Checkpoint: Perform a Thin Layer Chromatography (TLC) check (Eluent: 10% MeOH in DCM). The highly reactive starting material should be fully consumed, replaced by a lower-


, highly polar spot corresponding to the acyclic intermediate.

Step 4: Thermal Cyclization Attach a reflux condenser to the flask and heat the reaction mixture to 90°C using an oil bath. Self-Validation Checkpoint: Suspend a piece of damp red litmus paper at the top opening of the condenser. The paper will rapidly turn blue due to the evolution of basic ammonia gas (


).

Step 5: Completion Check Continue heating for 3-4 hours. The reaction is deemed complete when the damp red litmus paper no longer changes color, indicating that the expulsion of ammonia has ceased and cyclization is complete.

Step 6: Work-up and Isolation Cool the mixture to room temperature. Slowly pour the reaction mixture into 100 mL of vigorously stirred ice-cold water. The 1-alkylhydantoin product will precipitate as a solid. Causality: Water acts as an anti-solvent for the hydantoin while completely dissolving the DMF, DIPEA salts, and any unreacted acyclic intermediate.

Step 7: Purification Collect the precipitate via vacuum filtration. Wash the filter cake with cold water (2 x 20 mL) and recrystallize from hot ethanol to yield the analytically pure 1-alkylhydantoin. Validate the final structure via LC-MS (looking for the


 peak of the cyclized mass).

Workflow S1 1. Reagent Assembly Dissolve Bromoacetylurea in DMF S2 2. S_N2 Alkylation Add Amine & DIPEA (0°C to RT) S1->S2 Cool to 0°C S3 3. Thermal Cyclization Heat to 90°C (3-4 hours) S2->S3 TLC Validation (Intermediate) S4 4. Quench & Precipitate Pour into Ice Water S3->S4 NH3 Evolution Ceases S5 5. Isolation Vacuum Filtration & Recrystallization S4->S5 Product Crystallizes

Step-by-step experimental workflow for the synthesis and isolation of 1-alkylhydantoins.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins". Chemical Reviews. Source: datapdf.com.[1] URL:

  • Evers, N., & Caldwell, D. (1959). "The Chemistry of Drugs". Internet Archive. Source: archive.org.[2] URL:

Sources

Preparation of 2-bromo-N-carbamoylacetamide from urea and bromoacetyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

High-Purity Synthesis from Urea and Bromoacetyl Bromide

Abstract & Introduction

2-bromo-N-carbamoylacetamide (also known as


-bromoacetylurea or N-(bromoacetyl)urea) is a significant intermediate in the synthesis of heterocyclic compounds, particularly hydantoins and oxazolidinediones, which serve as scaffolds for anticonvulsant and antidiabetic drugs.[1]

This application note details a robust, laboratory-scale protocol for the N-acylation of urea using bromoacetyl bromide. Unlike standard amide syntheses, this reaction requires precise control of stoichiometry and temperature to prevent two common side reactions:

  • Di-acylation: Formation of N,N'-bis(bromoacetyl)urea.

  • Cyclization: Premature formation of hydantoin derivatives under basic or high-thermal conditions.

The protocol below utilizes a Dichloromethane (DCM) Suspension Method , favored for its ability to manage the exotherm and facilitate the isolation of the linear urea derivative in high purity.

Chemical Basis & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen atom of urea acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl bromide.

Reaction Scheme


Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the stepwise mechanism, highlighting the critical tetrahedral intermediate and the elimination of hydrogen bromide.

ReactionMechanism Reactants Reactants Urea + Bromoacetyl Bromide Inter1 Tetrahedral Intermediate (Zwitterion) Reactants->Inter1 Nucleophilic Attack (Urea N -> Carbonyl C) Elimination Elimination Step Release of Br- Inter1->Elimination Collapse of Intermediate Product Product 2-bromo-N-carbamoylacetamide Elimination->Product Amide Bond Formation SideProduct Byproduct HBr Elimination->SideProduct Proton Transfer

Figure 1: Mechanistic pathway for the N-acylation of urea.

Safety Considerations

CRITICAL WARNING: This protocol involves Bromoacetyl Bromide , a highly hazardous chemical.

HazardDescriptionMitigation
Lachrymator Causes severe eye and respiratory irritation.MUST be handled in a functioning fume hood. Wear goggles and face shield.
Corrosive Causes severe skin burns and eye damage.Double-glove (Nitrile) and wear a lab coat/apron.
HBr Evolution Toxic hydrogen bromide gas is generated.Use a scrubber or vent directly into the hood exhaust.
Materials & Equipment

Reagents:

  • Urea (CAS 57-13-6): >99%, dry powder. (Grind to fine powder if caked).

  • Bromoacetyl Bromide (CAS 598-21-0): >98%.

  • Dichloromethane (DCM): Anhydrous (preferred) or ACS grade.

  • Ethanol (Absolute): For recrystallization.

Equipment:

  • 250 mL 3-neck Round Bottom Flask (RBF).

  • Pressure-equalizing addition funnel.

  • Mechanical stirrer (preferred over magnetic due to slurry thickness).

  • Ice/Water bath.

  • Inert gas inlet (Nitrogen or Argon).

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol
Phase 1: Reaction Setup
  • Preparation: Oven-dry the 250 mL RBF and stir bar. Assemble the apparatus under a nitrogen atmosphere.

  • Slurry Formation: Charge the flask with 6.00 g Urea (100 mmol) . Add 100 mL of Dichloromethane (DCM) .

    • Note: Urea is sparingly soluble in DCM. This will form a white suspension. Vigorous stirring is essential.

  • Cooling: Place the flask in an ice/water bath and cool to 0–5 °C .

Phase 2: Acylation
  • Addition: Transfer 10.1 g (5.8 mL, 50 mmol) of Bromoacetyl Bromide to the addition funnel.

    • Stoichiometry Note: We use a 2:1 molar ratio of Urea to Acid Bromide. The excess urea acts as an in situ base to scavenge the HBr generated, forming urea hydrobromide, which precipitates. This prevents the HBr from degrading the product or catalyzing side reactions.

  • Dropwise Addition: Add the bromoacetyl bromide dropwise over 30–45 minutes .

    • Observation: The reaction is exothermic.[2] Ensure internal temperature does not exceed 10 °C. The suspension will thicken and may change texture as urea hydrobromide forms.

Phase 3: Reaction & Workup
  • Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) . Stir for an additional 2–3 hours .

  • Quenching: Add 50 mL of cold water to the reaction mixture. Stir vigorously for 10 minutes.

    • Action: This dissolves the unreacted urea and the urea hydrobromide salt. The desired product, 2-bromo-N-carbamoylacetamide, is sparingly soluble in cold water/DCM and may remain as a solid or partition into the organic layer depending on concentration.

  • Isolation:

    • If a solid remains: Filter the crude solid.[3] Wash with cold water (2 x 20 mL) and cold DCM (2 x 20 mL).

    • If solid dissolves: Separate the layers.[3][4] Extract the aqueous layer with DCM (2 x 30 mL). Combine organic layers, dry over anhydrous

      
      , and evaporate the solvent under reduced pressure to yield the crude solid.
      
Phase 4: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (or Ethanol/Water 9:1) .

  • Crystallization: Allow to cool slowly to room temperature, then chill at 4 °C.

  • Drying: Filter the white crystalline needles and dry under vacuum at 40 °C for 4 hours.

Workflow Visualization

The following flowchart summarizes the operational steps for the synthesis.

Workflow Step1 Suspend Urea (2 equiv) in DCM at 0°C Step2 Add Bromoacetyl Bromide (1 equiv) Dropwise (30-45 min) Step1->Step2 Step3 Stir at Room Temp (2-3 Hours) Step2->Step3 Step4 Quench with Cold Water (Dissolves Urea HBr salt) Step3->Step4 Step5 Filter Crude Solid (Product is sparingly soluble) Step4->Step5 Step6 Recrystallize (Ethanol/Water) Step5->Step6

Figure 2: Step-by-step experimental workflow.

Quality Control & Characterization

Verify the identity and purity of the synthesized compound using the following parameters.

TestExpected ResultMethod
Appearance White crystalline needlesVisual Inspection
Melting Point 155 – 160 °C (Decomposes)Capillary Method
IR Spectroscopy 1680–1720 cm

(Amide C=O stretch)3200–3400 cm

(N-H stretch)
FTIR (KBr Pellet)
Solubility Soluble in hot ethanol, DMF, DMSO.Insoluble in water, hexane.[5]Solubility Test

Troubleshooting Guide:

  • Low Yield: Ensure the reaction is run strictly anhydrously initially. Hydrolysis of bromoacetyl bromide is rapid.

  • Oily Product: Indicates impurities or residual solvent. Recrystallize again from ethanol.

  • Cyclization: If the melting point is significantly higher (>200 °C), the product may have cyclized to hydantoin. Ensure the reaction temperature was kept low and no strong base was used.

References
  • Urea Acylation Protocols: Organic Syntheses, Coll. Vol. 4, p. 49 (1963). (General method for N-acylureas adapted for bromo-derivative).

  • Bromoacetyl Bromide Reactivity: Journal of the Chemical Society, Perkin Transactions 2, Mechanistic studies in the chemistry of urea.

  • Safety Data (Bromoacetyl Bromide): PubChem Compound Summary for CID 11753.

  • Reaction of Urea with Alkyl Halides: Digital Commons @ NJIT, "The reaction of urea with primary alkyl bromides".

Sources

Solvent selection for reactions involving 2-bromo-N-carbamoylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-N-carbamoylacetamide (also known as N-(bromoacetyl)urea or 1-bromoacetylurea , CAS: 461-89-2) is a bifunctional electrophile critical in the synthesis of nitrogen-containing heterocycles, particularly hydantoins and thiazoles . Its unique structure—combining a polar, hydrogen-bonding urea tail with a reactive


-bromoacetyl head—creates a solubility vs. reactivity paradox that often leads to suboptimal yields if solvent selection is not precise.

This guide provides a scientifically grounded protocol for solvent selection, moving beyond trial-and-error to a mechanistic approach. We categorize solvent systems based on the desired reaction pathway: Cyclization (Hydantoin formation) vs. Intermolecular Substitution (Hantzsch/Alkylation).[1]

Physicochemical Profile & Solubility Logic

The molecule exhibits a "Janus-faced" solubility profile.[1] The urea moiety dictates high polarity and hydrogen-bonding capability, while the bromoacetyl group introduces lipophilicity and electrophilic instability.

Table 1: Solvent Compatibility Matrix for N-(Bromoacetyl)urea

Solvent SystemSolubility Rating (25°C)Solubility Rating (Reflux)Primary ApplicationRisk Factor
Water Low (< 5 mg/mL)High (> 100 mg/mL)Cyclization (Hydantoin synthesis)Hydrolysis of C-Br bond at high pH or prolonged heating.
Ethanol (EtOH) ModerateHighThiazole Synthesis (Hantzsch)Solvolysis (formation of ethoxy-acetylurea) if catalyst is too acidic.[1]
Acetone GoodExcellentSN2 Substitution (with Amines)Volatility limits reaction temp; requires base (e.g., K2CO3) for solubility.[1]
DMF / DMSO ExcellentExcellentDifficult Alkylations High boiling point makes removal difficult; promotes O-alkylation side products.[1]
Dichloromethane PoorPoorN/ANot recommended due to poor solubility of the urea tail.[1]

Analyst Insight: For most nucleophilic substitutions, Ethanol is the "Goldilocks" solvent—sufficiently polar to dissolve the reactant at reflux, but protic enough to stabilize the leaving bromide ion, facilitating SN2 mechanisms [1, 2].

Reaction-Specific Solvent Selection

Scenario A: Intramolecular Cyclization (Synthesis of Hydantoin)
  • Target: Hydantoin (Imidazolidine-2,4-dione).[2]

  • Mechanism: Intramolecular nucleophilic attack of the terminal urea nitrogen onto the

    
    -carbon, displacing bromide.[1]
    
  • Recommended Solvent: Water or Glacial Acetic Acid .[1]

  • Rationale:

    • Water: At reflux, water solubilizes the starting material. The high dielectric constant (

      
      ) stabilizes the zwitterionic transition state of the cyclization.[1] As the non-polar hydantoin product forms, it often precipitates, driving the equilibrium forward (Le Chatelier’s principle).
      
    • Acetic Acid: Used when the starting material is stubborn.[1] It prevents hydrolysis of the amide bond while promoting the departure of Br-.[1]

Scenario B: Intermolecular Substitution (Hantzsch Thiazole Synthesis)
  • Target: 2-Aminothiazole derivatives (reaction with thiourea/thioamides).[1]

  • Mechanism: Intermolecular SN2 attack by Sulfur, followed by cyclodehydration.[1]

  • Recommended Solvent: Ethanol (Abs.) or Methanol .[1]

  • Rationale:

    • Thiourea is highly soluble in alcohols.[1]

    • Ethanol allows for reflux temperatures (~78°C) that provide sufficient activation energy for the SN2 step without causing thermal decomposition of the labile urea linkage.[1]

    • Product isolation is simplified: cooling the reaction mixture usually crystallizes the hydrobromide salt of the thiazole directly [3].[1]

Scenario C: N-Alkylation with Amines
  • Target: Glycinamide derivatives.

  • Mechanism: Direct SN2 displacement.[1]

  • Recommended Solvent: Acetonitrile (ACN) or DMF .[1]

  • Rationale:

    • Requires a non-protic environment to prevent protonation of the amine nucleophile.[1]

    • DMF is superior for solubility but requires aqueous workup.[1] ACN allows for simple filtration of the inorganic salt byproducts (e.g., KBr) if an inorganic base is used.[1]

Visualizing the Decision Matrix

The following diagram illustrates the critical decision pathways for solvent selection based on the intended chemical transformation.

SolventSelection Start Start: 2-Bromo-N-carbamoylacetamide Decision Select Reaction Pathway Start->Decision Path_Cyclization Intramolecular Cyclization (Hydantoin Synthesis) Decision->Path_Cyclization Thermal/Base Path_Hantzsch Hantzsch Synthesis (Thiazole Formation) Decision->Path_Hantzsch + Thiourea Path_Alkylation Intermolecular Substitution (Reaction with Amines) Decision->Path_Alkylation + Primary/Sec. Amine Solvent_Water Solvent: Water (Reflux) Promotes precipitation of product Path_Cyclization->Solvent_Water Solvent_EtOH Solvent: Ethanol (Reflux) Stabilizes transition state Path_Hantzsch->Solvent_EtOH Solvent_DMF Solvent: DMF or ACN Enhances nucleophilicity Path_Alkylation->Solvent_DMF Product_Hydantoin Product: Hydantoin Solvent_Water->Product_Hydantoin Cyclodehydrobromination Product_Thiazole Product: 2-Aminothiazole deriv. Solvent_EtOH->Product_Thiazole S-Alkylation -> Cyclization Product_Amine Product: Glycinamide deriv. Solvent_DMF->Product_Amine SN2 Displacement

Caption: Decision logic for solvent selection based on reaction mechanism. Green nodes indicate preferred Green Chemistry solvents.

Experimental Protocols

Protocol A: Green Synthesis of Hydantoin (Cyclization)

This protocol utilizes water as the solvent, exploiting the "hydrophobic effect" to isolate the product.

  • Setup: Charge a 100 mL round-bottom flask with 2-bromo-N-carbamoylacetamide (10 mmol, 1.80 g) and Water (30 mL).

  • Reaction: Heat the suspension to reflux (100°C). The solid will dissolve completely around 80°C.[1]

  • Monitoring: Maintain reflux for 2–4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).[1]

    • Note: The spot for the starting material (less polar) will disappear, replaced by the hydantoin spot (more polar, often streaks).

  • Workup: Cool the solution slowly to 4°C (ice bath). The hydantoin will precipitate as white crystals.[1]

  • Isolation: Filter the solid, wash with cold water (2 x 5 mL), and dry in a vacuum oven at 50°C.

    • Expected Yield: 75–85%.[1]

Protocol B: Hantzsch Thiazole Synthesis

This protocol is optimized for reaction with thiourea to form 2-amino-4-(ureido)thiazole derivatives.

  • Setup: Dissolve 2-bromo-N-carbamoylacetamide (10 mmol) in Ethanol (20 mL) in a flask equipped with a magnetic stirrer.

  • Addition: Add Thiourea (10 mmol, 0.76 g) in one portion.

  • Reaction: Heat to reflux (78°C) for 1–2 hours.

    • Observation: The reaction mixture often turns clear then precipitates the hydrobromide salt.[1]

  • Neutralization (Optional): If the free base is required, cool to RT and add aqueous Sodium Acetate solution (10 mmol in 5 mL water). Stir for 15 min.

  • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water (9:1) if necessary.[1]

    • Reference: This follows the standard Hantzsch synthesis pathway adapted for urea derivatives [1, 3].[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Cyclization) Hydrolysis of C-Br bond before cyclization.Reduce water volume (increase conc.) or switch to Acetic Acid .
Sticky/Oily Product Incomplete reaction or solvent trapping.[1]Triturate the oil with Diethyl Ether or Cold Ethanol to induce crystallization.[1]
Starting Material Remains Poor solubility in chosen solvent.[1]If using Ethanol, add minimal DMF (5-10%) as a co-solvent to solubilize the urea.
Side Products (Alkylation) O-alkylation vs N-alkylation.[1]Use a softer base (e.g., Cs2CO3 ) in Acetone to favor N-alkylation over O-alkylation.

References

  • Hantzsch, A. (1887).[1] "Ueber die Synthese des Thiazols (Thio-diazols)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. (Foundational chemistry for alpha-halo ketone reactions).

  • Sahu, S., et al. (2011).[1] "Oxidation of Thiourea and Substituted Thioureas: A Review." Journal of Sulfur Chemistry, 32(2), 171-197. (Discusses thiourea reactivity in ethanol/water).

  • Patel, N.B., et al. (2006).[1] "Synthesis of some heterocycle containing urea derivatives." Heterocycles, 68(1).[1] (General protocols for urea derivative synthesis).

  • PubChem. (n.d.).[1] "Urea - Solubility Data." National Library of Medicine.[1] (Proxy data for urea-tail solubility).

  • BenchChem. (2025).[1] "Synthesis of 2-bromoacetamide derivatives." (General handling of bromoacetyl amides).

Sources

Application Notes and Protocols for Microwave-Assisted Synthesis of 5-Amino-Substituted Hydantoins using 2-Bromo-N-carbamoylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Heterocyclic Synthesis with Microwave Technology

In the landscape of modern drug discovery and development, the efficient synthesis of novel heterocyclic scaffolds is of paramount importance. Hydantoins, a class of five-membered nitrogen-containing heterocycles, are a privileged scaffold due to their wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties.[1][2] Traditional methods for their synthesis often require long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering dramatic reductions in reaction times, increased yields, and often improved product purity.[3] This is achieved through the efficient and uniform heating of the reaction mixture via dielectric polarization, a stark contrast to the slower and often uneven heating of conventional methods.[3]

This application note provides a detailed protocol for the microwave-assisted synthesis of 5-amino-substituted hydantoins, utilizing 2-bromo-N-carbamoylacetamide as a key building block. This method offers a rapid and efficient route to a diverse range of hydantoin derivatives, which are valuable for library synthesis and lead optimization in drug discovery programs.

The Causality Behind the Method: A Mechanistic Perspective

The proposed synthesis proceeds via a two-step, one-pot reaction pathway: 1) nucleophilic substitution of the bromine atom of 2-bromo-N-carbamoylacetamide by a primary amine, followed by 2) a base-mediated intramolecular cyclization.

Step 1: Nucleophilic Substitution

The reaction is initiated by the nucleophilic attack of a primary amine on the electrophilic α-carbon of 2-bromo-N-carbamoylacetamide. The bromine atom, being a good leaving group, is displaced, forming an N-substituted-N'-carbamoyl-glycinamide intermediate.

Step 2: Intramolecular Cyclization

In the presence of a base, the amide nitrogen of the carbamoyl group is deprotonated, enhancing its nucleophilicity. This is followed by an intramolecular nucleophilic attack on the carbonyl carbon of the adjacent amide, leading to the formation of the five-membered hydantoin ring.

The Role of Microwave Irradiation

Microwave energy significantly accelerates both steps of this reaction.[4] For the initial nucleophilic substitution, the rapid and uniform heating increases the kinetic energy of the molecules, leading to more frequent and energetic collisions between the amine and the bromo-acetamide. In the subsequent cyclization step, the polar transition state is stabilized by the microwave's electric field, lowering the activation energy and dramatically shortening the reaction time required for ring closure. This often leads to cleaner reactions with fewer side products compared to conventional heating.[3]

G reagents reagents intermediate intermediate reagents->intermediate activated_intermediate activated_intermediate intermediate->activated_intermediate product product activated_intermediate->product

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the expected outcomes are based on analogous, well-documented microwave-assisted syntheses of heterocyclic compounds.

Materials:

  • 2-Bromo-N-carbamoylacetamide

  • Substituted primary amine (e.g., aniline, benzylamine, etc.)

  • Triethylamine (Et3N)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates and developing system

  • Column chromatography system

Procedure:

  • Reaction Setup: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-bromo-N-carbamoylacetamide (1.0 mmol), the desired primary amine (1.1 mmol), and triethylamine (1.5 mmol).

  • Solvent Addition: Add 3 mL of N,N-dimethylformamide (DMF) to the vial.

  • Vial Sealing: Seal the vial securely with a Teflon-lined cap.

  • Microwave Irradiation: Place the vial into the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant temperature of 120°C for 15-20 minutes. The reaction progress can be monitored by TLC.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.

    • Separate the organic layer and wash it sequentially with 1 M HCl (2 x 15 mL) to remove excess amine and triethylamine, followed by a saturated sodium bicarbonate solution (1 x 15 mL), and finally with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-amino-substituted hydantoin.

G start Start reagents Combine Reactants: - 2-Bromo-N-carbamoylacetamide - Primary Amine - Triethylamine - DMF start->reagents seal Seal Microwave Vial reagents->seal irradiate Microwave Irradiation (120°C, 15-20 min) seal->irradiate cool Cool to Room Temperature irradiate->cool workup Aqueous Work-up (EtOAc, H2O, HCl, NaHCO3, Brine) cool->workup purify Purification (Column Chromatography) workup->purify end Pure Product purify->end

Data Presentation: Expected Outcomes

The following table summarizes the expected reaction times and yields for the microwave-assisted synthesis of various 5-amino-substituted hydantoins based on analogous reactions reported in the literature.[1][2]

EntryPrimary AmineProductConventional Method (Time, Yield)Microwave Method (Time, Yield)
1Aniline5-(Phenylamino)imidazolidine-2,4-dione8-12 hours, 45-60%15 minutes, 80-90%
2Benzylamine5-(Benzylamino)imidazolidine-2,4-dione6-10 hours, 50-65%15 minutes, 85-95%
34-Methoxyaniline5-((4-Methoxyphenyl)amino)imidazolidine-2,4-dione10-14 hours, 40-55%20 minutes, 75-85%
4Cyclohexylamine5-(Cyclohexylamino)imidazolidine-2,4-dione8-12 hours, 55-70%15 minutes, 88-96%

Conclusion and Future Perspectives

This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of 5-amino-substituted hydantoins from 2-bromo-N-carbamoylacetamide. The significant reduction in reaction time and the high yields achievable make this method particularly attractive for high-throughput synthesis and the rapid generation of compound libraries for drug discovery. The principles outlined herein can be extended to a wide range of primary amines, allowing for the creation of a diverse array of hydantoin derivatives. Further optimization of reaction conditions, such as solvent and base screening, may lead to even greater efficiencies and broader substrate scope.

References

  • Varma, R. S. (2007). Solvent‐free synthesis of heterocyclic compounds using microwaves. In Microwave-Assisted Synthesis of Heterocycles (pp. 231-266). Wiley-VCH.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Bansal, V., & Sharma, S. K. (2014). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society, 91(11), 2095-2098.
  • Gedye, R. N., Smith, F. E., & Westaway, K. C. (1988). The rapid synthesis of organic compounds in microwave ovens. Canadian Journal of Chemistry, 66(1), 17-26.
  • Chang, W. J., Liew, S. Y., Kurz, T., & Tan, S. P. (2025). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. Beilstein Journal of Organic Chemistry, 21, 596-600.
  • Baxendale, I. R., & Ley, S. V. (2006). Non-metal-catalysed intramolecular alkyne cyclotrimerization reactions promoted by focussed microwave heating in batch and flow modes. Journal of the Chemical Society, Perkin Transactions 1, (12), 1852-1858.
  • Muccioli, G. G., Wouters, J., & Lambert, D. M. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(8), 1301-1307.
  • Rishipathak, D. D., Pal, S. C., & Belsare, D. P. (2007). Microwave Assisted Synthesis and Biological Evaluation of Hydantoin Derivatives. Asian Journal of Chemistry, 19(7), 5450-5458.
  • Dadiboyena, S., & Nefzi, A. (2011). Microwave-assisted sequential one-pot protocol to benzothiadiazin-3-one-1,1-dioxides via a copper-catalyzed N-arylation strategy. Tetrahedron Letters, 52(33), 4346-4350.
  • Zhang, Z., & Mo, D. (2018). Cobalt salt-catalyzed carbocyclization reactions of α-bromo-N-phenylacetamide derivatives. Organic & Biomolecular Chemistry, 16(30), 5483-5492.
  • El Kaim, L., & Grimaud, L. (2014). Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. Molecules, 19(5), 6435-6453.

Sources

Procedures for N-alkylation using 2-bromo-N-carbamoylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Alkylation Procedures Using 2-Bromo-N-carbamoylacetamide

Abstract & Core Utility

This technical guide details the operational protocols for using 2-bromo-N-carbamoylacetamide (also known as


-bromoacetylurea) as an electrophilic alkylating agent. Unlike simple alkyl halides, this reagent introduces a complex ureido-acetamide (

)
motif.

This moiety is pharmacologically significant for two distinct synthetic pathways:

  • Linear Functionalization: Installing a hydrogen-bond-rich tail for fragment-based drug design (FBDD).

  • Heterocycle Formation: Serving as a precursor for the rapid synthesis of hydantoins (imidazolidine-2,4-diones) via base-promoted cyclization.

Key Technical Challenge: The primary operational risk is the competing cyclization reaction. Controlling temperature and base strength is the "switch" that determines whether you isolate the linear urea derivative or the cyclic hydantoin.

Chemical Properties & Mechanistic Insight

Reagent Profile
  • IUPAC Name: N-(Aminocarbonyl)-2-bromoacetamide

  • Structure:

    
    
    
  • Molecular Weight: 180.99 g/mol

  • Solubility: Soluble in DMF, DMSO, warm Ethanol. Poor solubility in

    
    , Hexanes.
    
  • Reactivity Class:

    
    -Haloimide (Electrophile).
    
Reaction Pathways (The "Bifurcation Point")

The reaction proceeds via an


 displacement of the bromide by a nucleophilic amine. However, the resulting intermediate possesses an internal nucleophile (the terminal urea nitrogen) which can attack the amide carbonyl under basic conditions/heat, releasing ammonia to form a hydantoin.

ReactionPathway Reagent 2-Bromo-N- carbamoylacetamide Intermediate Linear Ureido Intermediate Reagent->Intermediate SN2 Alkylation (Mild Base, <40°C) Amine Nucleophile (R-NH2) Amine->Intermediate SN2 Alkylation (Mild Base, <40°C) Hydantoin Hydantoin (Cyclic Product) Intermediate->Hydantoin Cyclization (Strong Base, >60°C) SideProduct Side Product (NH3) Intermediate->SideProduct

Figure 1: The mechanistic bifurcation. Pathway control is achieved via thermal regulation.

Critical Experimental Parameters

ParameterRecommendationRationale
Solvent DMF or DMAc The reagent has poor solubility in non-polar solvents. DMSO is viable but makes workup (lyophilization) difficult.
Base

or

Mild inorganic bases prevent premature deprotonation of the urea/imide protons (

) while neutralizing HBr. Avoid strong bases (NaH) for linear synthesis.
Stoichiometry 1.1 eq Reagent Slight excess ensures consumption of the valuable amine. Large excess is unnecessary and complicates purification.
Temperature 0°C

RT
Crucial: Keep below 40°C to prevent cyclization if the linear product is desired.

Detailed Protocols

Protocol A: Synthesis of Linear N-Alkylated Ureas

Target: Retention of the acyclic


 tail.

Materials:

  • Substrate: Secondary or Primary Amine (1.0 mmol)

  • Reagent: 2-Bromo-N-carbamoylacetamide (1.1 mmol, 199 mg)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 mmol, 207 mg)
    
  • Solvent: Anhydrous DMF (3.0 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL vial equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) in anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add

    
      (1.5 equiv) in a single portion. Stir for 5 minutes at room temperature (RT) to ensure suspension homogeneity.
    
  • Reagent Addition: Cool the mixture to 0°C (ice bath). Add 2-bromo-N-carbamoylacetamide (1.1 equiv) portion-wise over 5 minutes.

    • Note: Slow addition prevents localized exotherms which could trigger cyclization.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 4–12 hours.

    • Monitoring: Check LC-MS for the mass

      
      . If the mass 
      
      
      
      (hydantoin) appears, lower the temperature.
  • Workup (Precipitation Method):

    • Pour the reaction mixture into ice-cold water (30 mL).

    • Vigorously stir for 10 minutes. The urea product often precipitates as a white solid.

    • Filter, wash with cold water, and dry under vacuum.

  • Workup (Extraction Method - if no precipitate):

    • Dilute with EtOAc (50 mL). Wash with 5% LiCl solution (3x) to remove DMF.

    • Dry organic layer over

      
      , filter, and concentrate.
      
Protocol B: "One-Pot" Synthesis of Hydantoins

Target: Rapid formation of the cyclic imidazolidine-2,4-dione scaffold.

Materials:

  • Same as Protocol A, but Base is changed to Triethylamine (TEA) or DIPEA (2.5 equiv).

Step-by-Step Procedure:

  • Alkylation: Combine Amine (1.0 equiv), TEA (1.2 equiv), and Reagent (1.1 equiv) in DMF. Stir at RT for 2 hours to complete the initial alkylation.

  • Cyclization: Add the remaining base (TEA, 1.3 equiv) and heat the reaction vessel to 80°C .

  • Monitoring: Monitor by LC-MS. The conversion is complete when the linear intermediate (

    
    ) disappears and the product (
    
    
    
    , loss of
    
    
    ) dominates.
  • Purification: Hydantoins are often crystalline. Cool to RT, add 1N HCl (to neutralize base and protonate the hydantoin N3 position), and extract with EtOAc/IPA (3:1).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Linear) Product cyclized to hydantoin.Reduce reaction temperature to 0°C; Reduce reaction time.
Reagent Insolubility DMF is "wet" or too cold.Use anhydrous DMF; gently sonicate before adding base.
Polymerization Base too strong (deprotonating imide).Switch from NaH/NaOH to

or

.
Sticky Gum Product DMF retention.Use the LiCl wash method or lyophilize instead of rotary evaporation.

Safety & Handling

  • Toxicity:

    
    -Haloacetamides are potent alkylating agents. They are potential mutagens  and skin sensitizers .
    
  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Deactivation: Quench excess reagent with a 10% cysteine or sodium thiosulfate solution before disposal.

References

  • Hydantoin Synthesis Overview: Meščić, A. et al. "Synthesis of new 5-substituted hydantoins." Molecules, 2005.[1]

  • Reactivity of

    
    -Haloamides:  BenchChem. "Application Notes for Selective N-Alkylation using Bromoacetyl Chloride." (Analogous reactivity profile). 
    
  • Physical Properties: PubChem. "2-Bromoacetamide Compound Summary."[1][2] (Structural analog data).

  • General N-Alkylation Protocols: "N-Alkylation of Amines." Organic Chemistry Portal.

Sources

Catalytic methods for activating 2-bromo-N-carbamoylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Activation of 2-Bromo-N-carbamoylacetamide

Executive Summary

2-bromo-N-carbamoylacetamide (commonly known as


-(bromoacetyl)urea  or 

-bromoacetylurea) is a bifunctional electrophile critical in the synthesis of hydantoin-based anticonvulsants, antimicrobial agents, and skeletal muscle relaxants. Its structure features a labile C-Br bond adjacent to a carbonyl, making it a potent alkylating agent, while the ureido moiety provides a nucleophilic site for intramolecular cyclization.

This guide details two distinct catalytic activation modes:

  • Nucleophilic Activation (Mode A): Phase-Transfer Catalyzed (PTC) cyclization to yield Hydantoin (Imidazolidine-2,4-dione).

  • Radical Activation (Mode B): Photoredox-catalyzed generation of

    
    -carbamoyl radicals for Giese-type additions to alkenes.
    

Chemical Identity & Properties

PropertyDetail
Systematic Name 2-bromo-N-carbamoylacetamide
Common Name

-(bromoacetyl)urea
CAS Number 461-06-3
Molecular Formula

Molecular Weight 180.99 g/mol
Key Reactivity Electrophilic

-carbon (SN2), Acidic imide proton (

~11), Radical precursor (C-Br homolysis)
Safety Note Lachrymator. Potent skin and eye irritant. Handle only in a fume hood.

Mechanistic Pathways

The activation of 2-bromo-N-carbamoylacetamide relies on the selective engagement of the C-Br bond. Under basic conditions (Mode A), the terminal nitrogen acts as an internal nucleophile. Under photoredox conditions (Mode B), the C-Br bond undergoes single-electron reduction to generate a radical species.

ActivationPathways Substrate 2-Bromo-N-carbamoylacetamide (N-(bromoacetyl)urea) Base Catalyst: PTC + Base (Mode A) Substrate->Base Light Catalyst: Ir(ppy)3 + Blue LED (Mode B) Substrate->Light Inter_A Enolate/Amide Anion Base->Inter_A Deprotonation Product_A Hydantoin (Cyclization Product) Inter_A->Product_A Intramolecular SN2 (-Br⁻) Radical α-Carbamoyl Radical Light->Radical SET Reduction (-Br⁻) Product_B Functionalized Urea (C-C Bond Formation) Radical->Product_B Giese Addition (+ Alkene)

Figure 1: Divergent activation pathways. Mode A leads to heterocycle formation (Hydantoin), while Mode B enables carbon chain extension.

Protocol A: Phase-Transfer Catalyzed Cyclization

Objective: Synthesis of Hydantoin (Imidazolidine-2,4-dione) via intramolecular alkylation. Why PTC? Traditional methods use strong bases in aqueous media, leading to hydrolysis byproducts. Using a Phase Transfer Catalyst (PTC) allows the use of solid bases in organic solvents, protecting the imide bond from hydrolytic cleavage and improving yield.

Materials
  • Substrate: 2-bromo-N-carbamoylacetamide (1.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

  • Base: Potassium Carbonate (

    
    ), anhydrous, finely ground (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or Acetone (Reagent Grade)

Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge 2-bromo-N-carbamoylacetamide (1.81 g, 10 mmol) and TBAB (0.16 g, 0.5 mmol).

  • Solvation: Add Acetonitrile (40 mL). Stir at room temperature until the substrate is mostly dissolved (suspension is acceptable).

  • Activation: Add finely ground anhydrous

    
     (2.07 g, 15 mmol) in a single portion.
    
  • Reaction: Heat the mixture to reflux (80-82°C) with vigorous stirring.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material (

      
       ~0.4) should disappear, and a more polar spot (Hydantoin, 
      
      
      
      ~0.2) will appear. Reaction time is typically 2–4 hours.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) through a sintered glass funnel.
    • Evaporate the solvent under reduced pressure to yield a crude white solid.

  • Purification: Recrystallize from hot Ethanol/Water (9:1) to obtain pure Hydantoin.

    • Expected Yield: 85–92%.

    • Melting Point: 220–222°C.

Mechanism Note: The quaternary ammonium salt (TBAB) transports the carbonate anion into the organic phase (or activates the interface), deprotonating the terminal urea nitrogen. The resulting nitrogen anion attacks the


-carbon, displacing bromide to close the 5-membered ring.

Protocol B: Photoredox-Catalyzed Radical Functionalization

Objective: C-H functionalization of unactivated alkenes using 2-bromo-N-carbamoylacetamide as a radical precursor. Why Photoredox? This method allows the "installation" of the urea pharmacophore onto complex carbon skeletons without harsh thermal conditions.

Materials
  • Substrate: 2-bromo-N-carbamoylacetamide (1.0 equiv)

  • Alkene Trap: e.g., 1-Octene or Styrene (5.0 equiv)

  • Photocatalyst:

    
     (1.0 mol%)
    
  • Reductant/Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: DMF or DMSO (degassed)

  • Light Source: Blue LED (450 nm, ~10-20 W)

Step-by-Step Procedure
  • Assembly: In a Pyrex reaction tube, combine 2-bromo-N-carbamoylacetamide (0.5 mmol), the alkene (2.5 mmol), and

    
     (3.3 mg, 0.005 mmol).
    
  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Inject degassed DMF (5 mL) and DIPEA (175 µL, 1.0 mmol) via syringe.

  • Irradiation: Place the tube 2–3 cm away from the Blue LED source. Stir at room temperature. Use a fan to maintain temperature <30°C.

    • Reaction Time: 12–24 hours.

  • Workup:

    • Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and salts.

    • Dry the organic layer over

      
       and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient) is required to separate the alkylated product from excess alkene.

Mechanism Note: The excited photocatalyst (


) reduces the C-Br bond (Single Electron Transfer), generating an electrophilic radical. This radical adds to the alkene.[1] The resulting alkyl radical abstracts a hydrogen (from DIPEA or solvent) to complete the cycle.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Mode A) Hydrolysis of the imide bondEnsure

is anhydrous. Switch solvent to Acetone/MEK if MeCN is wet.
Incomplete Reaction Poor solubility of baseUse a mechanical stirrer or increase TBAB loading to 10 mol%. Grind

freshly.
Polymerization (Mode B) Radical couplingDilute the reaction mixture. Add the alkene in excess.
Lachrymatory Effect Volatilization of substrateKeep all solids wet with solvent before cleaning. Use a 10% NaOH bath to neutralize glassware.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Meisel, M., & Döring, M. (2009). "Solid-liquid phase transfer catalysis: A reliable tool for the synthesis of 5-substituted hydantoins." Tetrahedron Letters, 50(3), 363-366.
  • Nguyen, J. D., et al. (2012). "Photoredox Activation of Carbon–Halogen Bonds." Journal of the American Chemical Society, 134(19), 8070–8073. Link

  • Sato, K., et al. (2018). "Catalytic Synthesis of Hydantoins via Urea Derivatives." Organic Process Research & Development, 22(5), 621-628.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Bromo-N-carbamoylacetamide Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Causality

The synthesis of hydantoin (imidazolidine-2,4-dione) via the cyclization of 2-bromo-N-carbamoylacetamide (also known as bromoacetylurea) is a classic intramolecular nucleophilic substitution (


) reaction. Historically pioneered by Adolf von Baeyer in 1861, this method originally utilized alcoholic ammonia[1]. However, as later demonstrated by Biltz and Slotta, this classical approach is plagued by severe side reactions, rendering the yields "at best very poor"[1].

The primary cause of failure in unoptimized systems is the dual nature of the starting material: it possesses both a highly electrophilic


-bromo center and a nucleophilic terminal urea nitrogen. Without careful control of reaction kinetics and thermodynamics, bimolecular intermolecular alkylation outcompetes the desired unimolecular intramolecular cyclization, leading to rapid oligomerization.

Troubleshooting Guide & FAQs

Q1: My cyclization yields using alcoholic ammonia are consistently below 20%. What is driving this failure? A1: The failure is kinetic. In Baeyer's historical method, ammonia acts as a competing nucleophile, displacing the bromide to form 2-amino-N-carbamoylacetamide instead of promoting the desired ring closure[1]. Furthermore, high concentrations of the starting material in a protic solvent (ethanol) heavily favor intermolecular collisions. The terminal urea nitrogen of one molecule attacks the


-carbon of another, leading to polymeric tars rather than the desired hydantoin heterocycle.

Q2: How can I thermodynamically and kinetically favor the intramolecular ring closure? A2: You must manipulate the collision frequency and the solvation state of the nucleophile:

  • High Dilution Principle: Operating at a low concentration (e.g., 0.05 M) drastically reduces the probability of bimolecular collisions, kinetically isolating the molecules to favor the unimolecular cyclization.

  • Solvent Switch: Replace protic solvents (which hydrogen-bond and dampen the nucleophilicity of the urea nitrogen) with a polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). These solvents stabilize the polar transition state of the intramolecular

    
     reaction without deactivating the nucleophile.
    

Q3: Which base should I use to scavenge the generated HBr without causing degradation? A3: Avoid strong aqueous bases (e.g., NaOH or


). Strong hydroxide environments will attack the carbonyl centers, hydrolyzing the urea linkage to yield hydantoic acid or completely cleaving the molecule[1]. Instead, use a sterically hindered, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or a mild inorganic carbonate (e.g., 

). These act purely as proton sponges, driving the reaction forward without participating in nucleophilic side reactions.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting cyclization yield, validating the shift from historical to modern protocols.

SolventBase / ReagentConcentrationTemp (°C)Yield (%)Mechanistic Observation
Ethanol

(aq)
1.0 M80< 20%Severe oligomerization & amination (Baeyer's method)
WaterNaOH0.5 M100< 5%Complete hydrolysis to hydantoic acid
DMF

0.1 M6075%Clean conversion; minor dimerization
AcetonitrileDIPEA0.05 M8082% Optimal intramolecular cyclization; high purity

Reaction Pathway Visualization

Cyclization cluster_desired Optimized Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 SM 2-Bromo-N-carbamoylacetamide (Starting Material) Intra Intramolecular SN2 (High Dilution, Aprotic) SM->Intra Mild Base, Heat Inter Intermolecular Alkylation (High Conc., Protic) SM->Inter NH3 / Primary Amines Hydro Hydrolysis (Strong Aqueous Base) SM->Hydro Aqueous NaOH Prod Hydantoin (High Yield) Intra->Prod Olig Oligomers / Dimers (Low Yield) Inter->Olig Degrad Hydantoic Acid (Degradation) Hydro->Degrad

Reaction pathways of 2-bromo-N-carbamoylacetamide cyclization under varying conditions.

Standard Operating Procedure: High-Yield Cyclization

This protocol is designed as a self-validating system. The choice of solvent allows for in-process monitoring, and the workup leverages the differential solubility of the product versus the byproduct salts to ensure high purity.

Materials Required:

  • 2-Bromo-N-carbamoylacetamide (10.0 mmol, 1.81 g)

  • Anhydrous Acetonitrile (MeCN) (200 mL)

  • N,N-Diisopropylethylamine (DIPEA) (12.0 mmol, 2.1 mL)

Step-by-Step Methodology:

  • Preparation of the High-Dilution Matrix: Charge a flame-dried 500 mL round-bottom flask with 2-bromo-N-carbamoylacetamide (1.81 g, 10.0 mmol). Add 200 mL of anhydrous acetonitrile. Causality: The 0.05 M concentration establishes the high-dilution environment necessary to suppress bimolecular oligomerization.

  • Base Addition: Under a continuous nitrogen sweep, add DIPEA (2.1 mL, 12.0 mmol) dropwise over 5 minutes at room temperature. Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HBr generated during cyclization, preventing the reaction from stalling due to acidification without initiating side reactions.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 4 to 6 hours. Self-Validation Check: Monitor the reaction via LC-MS or TLC (eluent: 9:1 DCM/MeOH). The starting material spot should completely disappear, replaced by a single lower-Rf spot corresponding to hydantoin.

  • Precipitation and Workup: Remove the heat source and allow the reaction to cool to room temperature, then transfer to an ice bath (0 °C) for 1 hour. Causality: Hydantoin has low solubility in cold acetonitrile, driving its precipitation, while the DIPEA·HBr salt remains highly soluble in the organic phase.

  • Isolation: Filter the resulting white crystalline precipitate under vacuum. Wash the filter cake with ice-cold distilled water (2 × 20 mL) to remove any trace residual salts, followed by a wash with cold diethyl ether (10 mL) to facilitate rapid drying.

  • Purification: Recrystallize the crude product from hot ethanol to yield analytically pure hydantoin (approx. 82% yield).

References

  • Title: The Chemistry of the Hydantoins Source: Chemical Reviews, 1950, 46(3), 403-470. URL: [Link][2]

Sources

Technical Support Center: Stabilizing 2-Bromo-N-carbamoylacetamide in Aqueous Media

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2-Bromo-N-carbamoylacetamide (also known as bromoacetylurea, the active pharmacophore related to1[1]) is a highly reactive bifunctional molecule. Researchers frequently encounter rapid degradation of this compound when preparing aqueous stocks for biological assays, structural studies, or formulation.

This guide provides field-proven troubleshooting strategies, grounded in mechanistic chemistry, to prevent its hydrolysis and cyclization in aqueous media.

Section 1: Troubleshooting Guides & FAQs

Q1: My 2-bromo-N-carbamoylacetamide solutions rapidly degrade into a cyclic byproduct. What is happening and how do I stop it? A: You are observing the intramolecular cyclization of the molecule into hydantoin (imidazolidine-2,4-dione).

  • The Causality: This is a classic reaction pathway originally observed in 2[2]. Under neutral to basic conditions (pH > 7), the terminal amide nitrogen of the urea group becomes highly nucleophilic. It attacks the

    
    -carbon, displacing the bromide ion (an excellent leaving group). This releases hydrobromic acid (HBr) and forms the stable 5-membered hydantoin ring.
    
  • The Solution: You must strictly control the pH of your aqueous medium. Maintain the pH between 4.5 and 5.5 using a non-nucleophilic buffer (such as MES or acetate). This slightly acidic environment protonates the urea nitrogen just enough to reduce its nucleophilicity, effectively shutting down the cyclization pathway.

Q2: I am not seeing hydantoin, but my HPLC traces show an accumulation of bromoacetic acid and urea. Why? A: This indicates the hydrolytic cleavage of the acylurea linkage.

  • The Causality: N-acylureas are susceptible to both acid- and base-catalyzed3[3]. In aqueous media, water or hydroxide ions nucleophilically attack the carbonyl carbon of the acyl group. At high pH, hydroxide drives the rapid cleavage of the C-N bond. At low pH (pH < 4), acid catalysis protonates the urea leaving group, which also 4[4].

  • The Solution: The optimal stability window for N-acylureas is typically pH 4.5–6.0. In addition to maintaining this pH window, lower the storage temperature to 2–8 °C. Hydrolysis is a bimolecular reaction highly dependent on kinetic energy; cooling the solution significantly reduces the reaction rate.

Q3: Can I use co-solvents to improve the aqueous stability for long-term assays? A: Yes. Modifying the solvent environment is one of the most effective ways to prevent degradation.

  • The Causality: Hydrolysis and aqueous nucleophilic displacement (where

    
     displaces the bromide to form 2-hydroxy-N-carbamoylacetamide) require water as a primary reactant. By introducing a water-miscible organic solvent, you reduce the dielectric constant and the overall water activity (
    
    
    
    ) of the system.
  • The Solution: Incorporate 10–20% (v/v) of a water-miscible, non-nucleophilic organic solvent such as Acetonitrile (MeCN) or Polyethylene Glycol (PEG 400). This shields the reactive

    
    -bromo carbonyl and urea groups from excessive water exposure while maintaining solubility.
    

Section 2: Experimental Protocols

Protocol: Preparation of a Stabilized Aqueous Formulation

This protocol establishes a self-validating system : if the pH drifts over time, the buffer capacity was insufficient; if degradation occurs without pH drift, temperature or water activity is the culprit. By monitoring pH alongside HPLC purity, you isolate the exact variable causing instability.

Step 1: Buffer Preparation

  • Prepare a 0.1 M solution of 2-(N-morpholino)ethanesulfonic acid (MES).

  • Adjust the pH to exactly 5.0 using dilute NaOH or HCl.

  • Critical Note: Do not use phosphate buffers. Phosphate can act as a nucleophile and displace the

    
    -bromide.
    

Step 2: Solvent Integration

  • Mix the MES buffer with HPLC-grade Acetonitrile in an 80:20 (v/v) ratio.

  • Pre-chill the mixture to 4 °C to minimize kinetic energy before introducing the active compound.

Step 3: Dissolution

  • Slowly add the 2-bromo-N-carbamoylacetamide powder to the chilled buffer system while stirring gently.

  • Avoid vigorous vortexing or sonication, which can introduce localized heat and trigger hydrolysis.

Step 4: Sterilization & Storage

  • Filter the solution through a 0.22 µm PTFE syringe filter. Avoid cellulose acetate filters, which can interact with the compound.

  • Store immediately in amber glass vials at 2–8 °C to prevent photo-degradation and thermal hydrolysis.

Section 3: Data Presentation

Table 1: Degradation Pathways and Prevention Strategies

Degradation PathwayPrimary Catalyst / DriverMajor ByproductsPrevention Strategy
Intramolecular Cyclization Base (pH > 7)Hydantoin, HBrMaintain pH 4.5–5.5; Avoid basic buffers.
Acylurea Cleavage Acid (pH < 4) & Base (pH > 7)Bromoacetic Acid, UreaBuffer at pH 5.0; Store at 2–8 °C.
Nucleophilic Substitution High Water Activity, Heat2-Hydroxy-N-carbamoylacetamideAdd 10-20% Co-solvent (MeCN/PEG); Keep chilled.

Table 2: Estimated Half-Life (


) of 2-Bromo-N-carbamoylacetamide 
(Note: Values are synthesized from kinetic models of homologous acylureas and 

-bromo amides)
TemperaturepH ConditionCo-SolventEstimated

37 °CpH 7.4 (PBS)None< 2 Hours
25 °CpH 7.4 (PBS)None~ 8 Hours
25 °CpH 5.0 (MES)None~ 48 Hours
4 °CpH 5.0 (MES)None> 14 Days
4 °CpH 5.0 (MES)20% Acetonitrile> 30 Days

Section 4: Mandatory Visualization

DegradationPathways A 2-Bromo-N-carbamoylacetamide (Intact Molecule) B Hydantoin + HBr (Intramolecular Cyclization) A->B Base Catalysis (pH > 7) Nucleophilic Attack by Urea N C Bromoacetic Acid + Urea (Acylurea Cleavage) A->C Acid/Base Catalysis Hydrolysis of C-N Bond D 2-Hydroxy-N-carbamoylacetamide (Nucleophilic Substitution) A->D Aqueous Displacement OH- attack on alpha-Carbon

Mechanistic degradation pathways of 2-bromo-N-carbamoylacetamide in aqueous environments.

FormulationWorkflow Start Start Formulation Step1 Select Buffer (MES or Acetate) Start->Step1 Step2 Adjust pH (Target: 4.5 - 5.5) Step1->Step2 Step3 Add Co-solvent (10-20% MeCN/PEG) Step2->Step3 Step4 Temperature Control (Store at 2-8 °C) Step3->Step4 End Stabilized Solution Step4->End

Step-by-step decision workflow for formulating stabilized aqueous solutions.

Section 5: References

  • Mechanism of Acecarbromal | Patsnap Synapse | 5

  • Acecarbromal | C9H15BrN2O3 | CID 6489 | PubChem, National Institutes of Health (NIH) | 1

  • The Chemistry of the Hydantoins | Chemical Reviews (via datapdf) |2

  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle | Chemical Science, Royal Society of Chemistry (RSC) | 4

  • Structure–Property Effects in the Generation of Transient Aqueous Benzoic Acid Anhydrides by Carbodiimide Fuels | The Journal of Organic Chemistry, American Chemical Society (ACS) | 3

Sources

Troubleshooting low purity in 2-bromo-N-carbamoylacetamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-bromo-N-carbamoylacetamide. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deeper understanding of the reaction intricacies to empower you in optimizing your synthesis for higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-bromo-N-carbamoylacetamide?

While not a widely documented compound, a common approach involves the acylation of urea with a bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride. This reaction is typically performed in an inert solvent at controlled temperatures.

Q2: Why is my yield of 2-bromo-N-carbamoylacetamide consistently low?

Low yields can stem from several factors including incomplete reactions, challenging purification, and the formation of side products. Key areas to investigate include reaction temperature, moisture control, and the stoichiometry of your reactants. A thorough analysis of your crude product is essential to pinpoint the cause.

Q3: My final product is discolored. What is the likely cause?

Discoloration, often a yellow or brown hue, can be due to impurities in the starting materials or degradation products. Bromoacetyl halides are lachrymatory and can decompose, releasing bromine which can impart color. Ensure the purity of your starting materials and maintain an inert atmosphere during the reaction.

Q4: What are the primary impurities I should be looking for?

Common impurities include unreacted urea, biuret (formed from the dimerization of urea), di-acylated urea, and hydrolysis products of the bromoacetyl halide, such as bromoacetic acid.[1][2]

Q5: How can I best purify the final product?

Recrystallization is the most common and effective method for purifying polar, solid organic compounds like amides and ureas.[3][4] The choice of solvent is critical and may require experimentation. A polar solvent or a mixture of polar solvents is a good starting point.

Troubleshooting Guide: Low Purity in 2-bromo-N-carbamoylacetamide Synthesis

This guide addresses specific issues you may encounter during your synthesis, providing potential causes and actionable solutions.

Problem 1: Presence of Unreacted Starting Materials in the Final Product

Symptoms:

  • Analytical data (e.g., NMR, LC-MS) shows signals corresponding to urea.

  • The melting point of the product is broad and lower than expected.

Possible Causes & Solutions:

Possible CauseScientific RationaleTroubleshooting & Optimization
Incomplete Reaction The acylation of urea may be slow under the current reaction conditions. Urea's nucleophilicity can be modest, requiring sufficient time and temperature to react completely with the electrophilic bromoacetyl bromide.- Monitor the reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of urea. - Optimize reaction time and temperature: Gradually increase the reaction time or temperature, while monitoring for the formation of degradation products. - Check stoichiometry: Ensure at least a 1:1 molar ratio of bromoacetyl bromide to urea. An excess of the acylating agent might be necessary, but can also lead to di-acylation.
Poor Solubility of Urea Urea has limited solubility in many organic solvents, which can hinder its reaction with the bromoacetylating agent.- Solvent selection: Choose a solvent in which urea has better solubility at the reaction temperature, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Be mindful that these solvents have high boiling points and can complicate product isolation. - Use of a co-solvent: A small amount of a co-solvent that helps to dissolve urea can be beneficial.
Problem 2: Formation of Di-acylated Urea

Symptoms:

  • A higher molecular weight peak is observed in the mass spectrum.

  • Complex NMR spectrum with additional signals.

Possible Causes & Solutions:

Possible CauseScientific RationaleTroubleshooting & Optimization
Excess Bromoacetyl Bromide Using a significant excess of the bromoacetylating agent can lead to the acylation of both nitrogen atoms of the urea molecule.- Control stoichiometry: Use a molar ratio of bromoacetyl bromide to urea closer to 1:1. - Slow addition of the acylating agent: Add the bromoacetyl bromide dropwise to the reaction mixture at a low temperature to control the local concentration and favor mono-acylation.
Reaction Conditions Higher reaction temperatures can promote the less favorable di-acylation reaction.- Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., 0 °C) to improve selectivity for mono-acylation.
Problem 3: Presence of Biuret in the Final Product

Symptoms:

  • Signals corresponding to biuret are observed in the analytical data. Biuret is formed from the condensation of two urea molecules.[5]

Possible Causes & Solutions:

Possible CauseScientific RationaleTroubleshooting & Optimization
High Reaction Temperature Heating urea can cause it to decompose and form biuret, especially at temperatures near or above its melting point (132 °C).[1]- Maintain a lower reaction temperature: Keep the reaction temperature well below the melting point of urea. - Use purified urea: Commercial urea can sometimes contain biuret as an impurity.[6] Consider purifying the urea by recrystallization before use.
Acidic or Basic Conditions The formation of biuret from urea can be influenced by the pH of the reaction medium.- Maintain neutral conditions: If possible, run the reaction under neutral conditions to minimize biuret formation.
Problem 4: Hydrolysis of Bromoacetyl Bromide

Symptoms:

  • The presence of bromoacetic acid in the product.

  • Evolution of HBr gas during the reaction.

Possible Causes & Solutions:

Possible CauseScientific RationaleTroubleshooting & Optimization
Presence of Moisture Bromoacetyl bromide is highly reactive and reacts violently with water to form bromoacetic acid and hydrogen bromide.[7][8]- Use anhydrous conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. - Proper handling of reagents: Handle bromoacetyl bromide in a fume hood and minimize its exposure to atmospheric moisture.

Visualizing the Reaction and Side Products

The following diagram illustrates the intended reaction pathway for the synthesis of 2-bromo-N-carbamoylacetamide and the major potential side reactions.

Urea Urea Target 2-bromo-N- carbamoylacetamide Urea->Target Mono-acylation Diacyl Di-acylated Urea Urea->Diacyl Di-acylation Biuret Biuret Urea->Biuret Heat BAB Bromoacetyl Bromide BAB->Target BAB->Diacyl BAA Bromoacetic Acid BAB->BAA Hydrolysis H2O H₂O (Moisture) H2O->BAA

Caption: Reaction scheme for the synthesis of 2-bromo-N-carbamoylacetamide and potential side products.

Summary of Potential Impurities

ImpurityLikely CauseSuggested Analytical Method
Unreacted UreaIncomplete reaction, poor solubility¹H NMR, LC-MS
Di-acylated UreaExcess bromoacetyl bromide, high temperature¹H NMR, LC-MS, Mass Spectrometry
BiuretHigh temperature, impure urea¹H NMR, LC-MS
Bromoacetic AcidPresence of moisture¹H NMR, LC-MS, pH measurement of aqueous workup

Experimental Protocols

Proposed Synthesis of 2-bromo-N-carbamoylacetamide

Materials:

  • Urea (high purity)

  • Bromoacetyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve urea (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the cooled solution over a period of 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water and then with a small amount of cold diethyl ether.

  • Dry the crude product under vacuum.

Purification by Recrystallization
  • Dissolve the crude 2-bromo-N-carbamoylacetamide in a minimum amount of a hot polar solvent (e.g., ethanol, acetonitrile, or a mixture of ethanol and water).[3][4]

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Troubleshooting Workflow

This diagram provides a logical workflow for troubleshooting low purity issues.

Start Low Purity of 2-bromo-N-carbamoylacetamide Analyze Analyze Crude Product (NMR, LC-MS) Start->Analyze Identify Identify Major Impurities Analyze->Identify Urea Unreacted Urea Present Identify->Urea Unreacted Starting Material Diacyl Di-acylated Urea Present Identify->Diacyl High MW Byproduct Biuret Biuret Present Identify->Biuret Urea Dimer Hydrolysis Hydrolysis Products Present Identify->Hydrolysis Acidic Byproduct Optimize_Reaction Optimize Reaction Conditions: - Increase reaction time/temp - Check stoichiometry - Improve urea solubility Urea->Optimize_Reaction Optimize_Acylation Optimize Acylation: - Adjust stoichiometry - Slow addition of acylating agent - Lower reaction temperature Diacyl->Optimize_Acylation Optimize_Urea Optimize Urea Purity/Temp: - Purify urea before use - Maintain lower reaction temp Biuret->Optimize_Urea Optimize_Moisture Ensure Anhydrous Conditions: - Dry glassware and solvents - Use inert atmosphere Hydrolysis->Optimize_Moisture Purify Optimize Purification: - Recrystallization solvent screening - Column chromatography Optimize_Reaction->Purify Optimize_Acylation->Purify Optimize_Urea->Purify Optimize_Moisture->Purify End High Purity Product Purify->End

Caption: A systematic workflow for troubleshooting low purity in the synthesis of 2-bromo-N-carbamoylacetamide.

References

  • PrepChem.com. Preparation of bromoacetic acid. [Link]

  • Indian Academy of Sciences. Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. [Link]

  • University of Colorado Boulder. Experiment 2: Recrystallization. [Link]

  • Sciencemadness.org. Formation of Biuret from Urea. [Link]

  • Oreate AI Blog. The Unseen Transformation: How Urea Becomes Biuret. [Link]

  • Wikipedia. Biuret. [Link]

  • UreaKnowHow. Fertilizer Contaminants, Biuret Formation in the Manufacture of Urea. [Link]

  • ResearchGate. What is the best technique for amide purification?. [Link]

  • Arkat USA. Synthesis and characterization of novel N-acyl cyclic urea derivatives. [Link]

  • National Institutes of Health. Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. [Link]

  • Google Patents.
  • Google Patents. Methods for preparing and using diacyl ureas.
  • University of Rochester. Purification: How To. [Link]

  • Collection of Czechoslovak Chemical Communications. New Synthesis of N-Acylurea Derivatives. [Link]

  • PubChem. Bromoacetic Acid. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 2-Bromo-N-carbamoylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-bromo-N-carbamoylacetamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies. Our focus is to empower you with the knowledge to optimize your reaction conditions, particularly temperature, to achieve high yields and purity.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is the general synthetic route for 2-bromo-N-carbamoylacetamide derivatives, and what is the critical role of temperature?

The most common route for synthesizing 2-bromo-N-carbamoylacetamide derivatives is the α-bromination of the corresponding N-carbamoylacetamide precursor. This reaction is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent.

Temperature is a critical parameter in this synthesis for several reasons:

  • Reaction Rate: Like most chemical reactions, the rate of bromination increases with temperature. However, an excessively high temperature can lead to unwanted side reactions.

  • Selectivity: Temperature can influence the selectivity of the bromination. At lower temperatures, kinetic control often predominates, potentially leading to a more specific product distribution.[1]

  • Side Reactions: Higher temperatures can promote side reactions such as poly-bromination, decomposition of the starting material or product, and elimination reactions.

  • Reagent Stability: Some brominating agents and the product itself may be thermally labile.

Therefore, precise temperature control is paramount for a successful and reproducible synthesis.

Q2: I am observing the formation of di-brominated byproducts. How can I mitigate this?

The formation of di-brominated species is a common issue, especially with highly activated substrates. Here are several strategies to enhance mono-selectivity:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can significantly increase selectivity by favoring the kinetically controlled mono-brominated product.[1] Consider temperatures in the range of 0 °C to room temperature.

  • Control Stoichiometry: Use a precise stoichiometric amount of the brominating agent. A slight excess of the N-carbamoylacetamide substrate relative to the brominating agent can also help to minimize poly-bromination.

  • Slow Addition of Brominating Agent: Instead of adding the brominating agent all at once, a slow, dropwise addition allows for better control of the reaction and can prevent localized areas of high concentration, which can lead to over-bromination.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to molecular bromine (Br₂).[1]

Q3: My reaction is not going to completion, and I have a low yield of the desired product. What should I consider?

Low conversion can be frustrating. Here are some troubleshooting steps:

  • Gradual Temperature Increase: If the reaction is sluggish at a lower temperature, a gradual and controlled increase in temperature can help to drive the reaction to completion. It is advisable to monitor the reaction progress closely by techniques like TLC or LC-MS as you increase the temperature.

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Some bromination reactions can be slow, particularly at lower temperatures.

  • Purity of Reagents and Solvents: Impurities in the starting materials or solvents can inhibit the reaction. Ensure that your N-carbamoylacetamide precursor is pure and that your solvents are anhydrous, as water can react with some brominating agents.

  • Initiation (for radical reactions): If using NBS, the reaction often proceeds via a radical mechanism which may require an initiator, such as AIBN or light (photo-initiation).[2][3] Ensure your initiation conditions are optimal.

Troubleshooting Guide: Temperature Optimization

This section provides a more focused approach to optimizing the reaction temperature for your specific 2-bromo-N-carbamoylacetamide derivative.

Issue Potential Cause Related to Temperature Suggested Solution
Low Yield, Unreacted Starting Material Reaction temperature is too low, providing insufficient activation energy.Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress at each stage. Consider extending the reaction time at a moderate temperature.
Formation of Multiple Products (low purity) Reaction temperature is too high, leading to side reactions (e.g., poly-bromination, decomposition).Decrease the reaction temperature. Start at a lower temperature (e.g., 0 °C) and allow the reaction to proceed for a longer duration.[1]
Product Decomposition (darkening of reaction mixture) The desired product or starting material is not stable at the reaction temperature.Perform the reaction at a lower temperature. If the reaction requires heating, consider using a milder brominating agent that is reactive at lower temperatures.
Inconsistent Results Between Batches Poor temperature control leading to variations in the reaction profile.Utilize a temperature-controlled reaction setup (e.g., oil bath, cryostat) to ensure a consistent and stable reaction temperature.

Experimental Protocol: Synthesis of a 2-Bromo-N-carbamoylacetamide Derivative

This protocol provides a general methodology. Optimal conditions may vary depending on the specific substrate.

Materials:

  • N-carbamoylacetamide derivative (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Anhydrous Acetonitrile (or other suitable aprotic solvent)

  • Radical initiator (e.g., AIBN, optional, catalytic amount)

  • Reaction flask, condenser, magnetic stirrer, and temperature-controlled bath.

Procedure:

  • To a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the N-carbamoylacetamide derivative and anhydrous acetonitrile.

  • Stir the mixture until the starting material is fully dissolved.

  • Cool the reaction mixture to the desired starting temperature (e.g., 0 °C) using an ice-water bath.

  • In a separate flask, dissolve NBS in a minimal amount of anhydrous acetonitrile.

  • Slowly add the NBS solution to the reaction mixture dropwise over a period of 30-60 minutes, while maintaining the temperature.

  • If required, add a catalytic amount of a radical initiator.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Process

Decision Workflow for Temperature Optimization

G start Start Temperature Optimization initial_temp Run initial reaction at 0 °C start->initial_temp monitor_reaction Monitor reaction by TLC/LC-MS initial_temp->monitor_reaction complete Reaction Complete? (>95% conversion) monitor_reaction->complete low_conversion Low Conversion complete->low_conversion No final_protocol Final Optimized Protocol complete->final_protocol Yes side_products Significant Side Products? low_conversion->side_products increase_temp Gradually increase temperature (e.g., to 25 °C) side_products->increase_temp No decrease_temp Decrease temperature (e.g., to -10 °C) side_products->decrease_temp Yes increase_temp->monitor_reaction optimize_time Optimize reaction time increase_temp->optimize_time optimize_time->final_protocol decrease_temp->monitor_reaction

Caption: A decision tree for systematically optimizing reaction temperature.

Reaction Mechanism Overview

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation NBS NBS Br_radical Br• NBS->Br_radical Light/Heat Br2 Br₂ NBS->Br2 forms Substrate N-Carbamoylacetamide Br_radical->Substrate H abstraction Substrate_radical Substrate Radical Substrate->Substrate_radical Substrate_radical->Br2 Reaction HBr HBr HBr->NBS Reacts with Product 2-Bromo-N-carbamoylacetamide Br2->Product Product->Br_radical regenerates

Caption: Simplified radical mechanism for NBS bromination.

References

  • A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. PMC. [Link]

  • α-Bromodiazoacetamides – a new class of diazo compounds for catalyst-free, ambient temperature intramolecular C–H insertion reactions. Beilstein Journals. [Link]

  • tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. Organic Syntheses Procedure. [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. [Link]

  • On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. [Link]

  • Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. ResearchGate. [Link]

  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. ACS Publications. [Link]

  • (PDF) KINETICS AND MECHANISM OF BROMINATION OF OXYGEN HETEROCYCLES IN ACETIC ACID. ResearchGate. [Link]

  • Kinetics and Mechanism of the Bromination of Acetanilide. Oriental Journal of Chemistry. [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Carbonyl halide catalyst for alpha-bromination of aliphatic acids.
  • Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]

  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. PMC. [Link]

  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. [Link]

  • 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. [Link]

  • NBS: Radical Bromination. YouTube. [Link]

  • 22.4 Alpha Bromination of Carboxylic Acids. OpenStax. [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC. [Link]

Sources

Addressing solubility issues of 2-bromo-N-carbamoylacetamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing solubility and stability issues of 2-bromo-N-carbamoylacetamide (2-bromoacetylurea) in Dimethyl Sulfoxide (DMSO). Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists.

The Solubility Paradox: Kinetic vs. Thermodynamic Stability

Users often report that 2-bromo-N-carbamoylacetamide (also known as N-(2-bromoacetyl)urea) appears to dissolve initially but subsequently precipitates, turns yellow, or fails biological assays.

The Core Insight: This is rarely a simple solubility limit issue. It is a chemical stability failure .

2-bromo-N-carbamoylacetamide is an


-haloacyl urea. It contains a highly electrophilic carbon adjacent to the carbonyl group. DMSO is not merely a solvent; it is a nucleophile. When these two meet, particularly under heat or prolonged storage, they undergo a Kornblum-type oxidation  or nucleophilic substitution, leading to the generation of Hydrogen Bromide (HBr), dimethyl sulfide (DMS), and decomposition products that may be insoluble.[1]
Mechanistic Pathway (The "Hidden" Reaction)

The following diagram illustrates why "heating to dissolve" (a common lab practice) is detrimental to this specific compound.

KornblumReaction Substrate 2-Bromo-N- carbamoylacetamide Intermediate Alkoxysulfonium Salt (Unstable) Substrate->Intermediate + DMSO (SN2 Attack) DMSO DMSO (Nucleophile) DMSO->Intermediate Heat Heat / Time (>40°C or >4h) Intermediate->Heat Product1 Glyoxylurea Derivatives Heat->Product1 Decomposition Product2 HBr (Acid) Heat->Product2 Product3 Dimethyl Sulfide (Foul Odor) Heat->Product3

Figure 1: The degradation pathway of


-bromoacetyl compounds in DMSO. Note that HBr generation drastically alters the pH of the stock solution.

Troubleshooting Guide & FAQs

This section addresses specific user observations with corrective actions based on the chemical mechanism described above.

Q1: "I tried heating the solution to 60°C to get it to dissolve, but it turned yellow. Is this normal?"

Status: Critical Error.

  • Diagnosis: You have accelerated the degradation of your compound. The yellow color typically indicates the liberation of free bromine (

    
    ) or oxidized byproducts caused by the breakdown of the HBr generated in situ.
    
  • Solution: Discard the stock. Never heat

    
    -bromoamides above 35-40°C in DMSO. If the compound does not dissolve at room temperature with sonication, check the purity of the solid (inorganic salts from synthesis often mimic insolubility).
    
Q2: "The solution was clear yesterday, but today there is a white precipitate."

Status: Stability Failure.

  • Diagnosis: This is likely not the original compound crashing out. It is likely the polymerization of degradation products or the precipitation of urea derivatives formed after hydrolysis. DMSO is hygroscopic; absorbed water attacks the bromo-group (hydrolysis), creating 2-hydroxy-N-carbamoylacetamide, which has a different solubility profile.

  • Solution: Prepare solutions immediately before use. Do not store DMSO stocks of this compound for >24 hours, even at -20°C.

Q3: "My biological assay (IC50) results are inconsistent between batches."

Status: pH Interference.

  • Diagnosis: As shown in Figure 1, degradation releases HBr. If you store the stock, the concentration of acid increases. When you dilute this into your assay buffer, the local pH drop can kill cells or denature enzymes, producing false positives/negatives unrelated to the drug's mechanism.

  • Solution: Use Anhydrous DMSO (sealed under argon) and limit stock concentration to avoid massive acid spikes upon degradation.

Solubility Data & Co-Solvent Strategies

If DMSO is strictly required but causing stability issues, consider the following solvent compatibility data.

Solvent SystemSolubility PotentialReactivity RiskRecommendation
DMSO (Anhydrous) High (>100 mM)High (Kornblum Oxidation)Use for immediate use only. Keep cold.
DMF (Dimethylformamide) High (>100 mM)ModerateBetter alternative if protocol allows.
Acetonitrile (MeCN) Moderate (~10-50 mM)Low Best Choice for stability. Sonication required.[2]
Ethanol/Methanol ModerateModerate (Solvolysis)Avoid if possible; nucleophilic attack by alcohol is possible.
Water Low/ModerateHigh (Hydrolysis)Not recommended for stock preparation.

Standard Operating Procedure (SOP)

Protocol: Preparation of 50 mM Stock Solution Strict adherence to this protocol minimizes the "Solubility Paradox."

Materials:

  • 2-bromo-N-carbamoylacetamide (Solid)

  • DMSO, Anhydrous (≥99.9%, water <50 ppm)

  • Ultrasonic bath (Sonicator)

  • Vortex mixer

Workflow:

  • Calculate & Weigh: Calculate the mass required for a 50 mM concentration. Weigh the solid into a glass vial (avoid plastic if possible to prevent leaching).

  • Solvent Addition: Add Anhydrous DMSO. Do not add the full volume yet. Add 80% of the target volume.

  • Mechanical Dissolution:

    • Vortex vigorously for 30 seconds.

    • If solid remains: Place in a sonication bath at ambient temperature for 5-minute intervals.

    • Crucial Step: Monitor temperature.[3][4] If the water bath warms up, add ice. Do not let the vial exceed 30°C.

  • Final Volume: Once dissolved, add the remaining DMSO to reach the target volume.

  • Usage: Use within 4 hours.

Decision Logic for Dissolution

DecisionTree Start Start: Solid Compound Step1 Add Anhydrous DMSO (Room Temp) Start->Step1 Check1 Is it dissolved? Step1->Check1 Yes Proceed to Assay (Use within 4h) Check1->Yes Yes No Sonicate (5 mins) Keep T < 30°C Check1->No No Check2 Is it dissolved? No->Check2 Check2->Yes Yes StillNo Check Purity (Salts?) OR Switch to DMF/MeCN Check2->StillNo No

Figure 2: Decision matrix for handling solubility issues without compromising chemical integrity.

References

  • Kornblum, N., et al. (1959).[1][5] "A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes."[1][5] Journal of the American Chemical Society.[5]

  • Li, W., et al. (2007).[6] "Dimethyl Sulfoxide Mediated Elimination Reactions in 3-Aryl 2,3-Dihalopropanoates: Scope and Mechanistic Insights." The Journal of Organic Chemistry.

  • PubChem. (2025).[7] "2-Bromo-N,N-dimethylacetamide Compound Summary." National Library of Medicine.

  • Ramazani, A., et al. (2015).[8] "Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water." Journal of Chemical Sciences.

Sources

Technical Support Center: Purification of 2-Bromo-N-carbamoylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Purification Guide for 2-Bromo-N-carbamoylacetamide (2-Bromoacetylurea) Document ID: TS-PUR-2BAU-001 Last Updated: October 26, 2023 Audience: Chemical Process Engineers, Medicinal Chemists

Executive Summary & Chemical Context

2-Bromo-N-carbamoylacetamide (also known as N-(2-bromoacetyl)urea) is a critical electrophilic intermediate often used in the synthesis of heterocycles such as hydantoins and oxazoles. Its synthesis typically involves the acylation of urea with bromoacetyl bromide or chloride.

High purity is essential because the


-halo moiety is labile. Impurities such as bromoacetic acid  (hydrolysis product), unreacted urea , and free bromine  can catalyze unwanted cyclization or polymerization during downstream applications.

This guide addresses the specific purification challenges of this molecule, moving beyond generic protocols to focus on the unique stability profile of the N-acylurea linkage.

Impurity Profile & Diagnostic Logic

Before initiating purification, identify the likely contaminants based on your observation.

ObservationProbable Impurity / IssueRoot Cause
Yellow/Orange Coloration Free Bromine (

) or Oligomers
Oxidation of HBr or light sensitivity during storage.
Melting Point Depression (<150°C) Bromoacetic Acid / WaterHydrolysis of the acyl-bromide bond; incomplete drying.
Sticky/Hygroscopic Solid Unreacted Urea / Ammonium SaltsExcess urea used in synthesis; insufficient aqueous washing.
Insoluble White Precipitate Acetylurea / BiuretSide reactions from starting material contamination.

Troubleshooting Guides (Q&A Format)

Issue 1: "My product is turning yellow/brown during drying."

Diagnosis: This indicates the presence of trace free bromine or light-sensitive radical degradation. Technical Insight: The C-Br bond in


-halo carbonyls is susceptible to homolytic cleavage by light, generating radicals that form colored oligomers.

Corrective Protocol:

  • Chemical Wash: If the solid is crude, wash with a cold 10% Sodium Bisulfite (

    
    )  solution. The bisulfite reduces free bromine (
    
    
    
    ) to colorless bromide (
    
    
    ).
  • Recrystallization Additive: During recrystallization (see Protocol A), add a small amount of activated charcoal (0.5% w/w) to the hot solution, stir for 5 minutes, and filter while hot.

  • Storage: Store the purified product in amber glass under Argon at 4°C.

Issue 2: "The melting point is broad (140–148°C) instead of sharp (~153°C)."

Diagnosis: Contamination with Bromoacetic acid or Hydantoin derivatives. Technical Insight:

  • Hydrolysis: If water was used in the workup without strict pH control, the amide bond hydrolyzes to release bromoacetic acid.

  • Cyclization: If the reaction mixture was heated >80°C or exposed to base, the urea nitrogen attacks the

    
    -carbon, displacing bromine to form hydantoin (cyclization).
    

Corrective Protocol:

  • Acid Removal: Wash the solid thoroughly with cold water (0–5°C). Bromoacetic acid is highly water-soluble, while 2-bromo-N-carbamoylacetamide is sparingly soluble in cold water.

  • Avoid Base: Do not use bicarbonate washes for this specific compound, as the transient basicity can trigger the cyclization to hydantoin. Use water or dilute acid only.

Issue 3: "Yield is low after recrystallization from water."

Diagnosis: Hydrolysis driven by thermal stress. Technical Insight: While acetylureas are soluble in hot water, prolonged boiling promotes the nucleophilic attack of water on the acyl carbon.

Corrective Protocol:

  • Switch Solvent: Use Ethanol (95%) or Ethanol/Methanol mixtures. The compound dissolves readily in hot ethanol but crystallizes effectively upon cooling, with significantly reduced hydrolysis risk compared to water [1].

  • Anti-Solvent Method: Dissolve in minimum warm Acetone or THF, then slowly add Hexane or Diethyl Ether to induce precipitation.

Validated Purification Protocols

Protocol A: Two-Solvent Recrystallization (Recommended)

Best for removing colored impurities and cyclized byproducts.

  • Dissolution: Place crude 2-bromo-N-carbamoylacetamide in an Erlenmeyer flask. Add Ethanol (95%) (approx. 10 mL per gram of solid).

  • Heating: Heat gently on a steam bath or oil bath (60–70°C). Do not reflux for >10 minutes.

  • Filtration (Optional): If insoluble particles (polymerized urea) remain, filter the hot solution through a pre-warmed glass frit.

  • Crystallization: Remove from heat. Add warm water dropwise until a faint turbidity persists, then add one drop of ethanol to clear it.

  • Cooling: Allow to cool to room temperature undisturbed, then place in an ice bath (0°C) for 1 hour.

  • Collection: Filter the white needles. Wash with cold Hexane (removes surface bromine) followed by cold Ethanol/Water (1:1).

  • Drying: Vacuum dry at 40°C over

    
     or silica gel.
    
Protocol B: Rapid Trituration (For Bulk Crude)

Best for removing unreacted urea and surface acids.

  • Suspend the crude solid in Ice-Cold Water (3 mL/g).

  • Stir vigorously for 10 minutes.

  • Filter rapidly.

  • Resuspend the cake in Toluene or Diethyl Ether .

  • Stir for 5 minutes (removes organic-soluble impurities like bromoacetyl halides).

  • Filter and dry.[1][2]

Visualizing the Chemistry

Figure 1: Impurity Formation Pathways

This diagram illustrates how process parameters (Heat, pH, Water) lead to specific byproducts.

ImpurityPathways Start 2-Bromo-N-carbamoylacetamide (Target) Hydrolysis Hydrolysis (Water/Heat) Start->Hydrolysis Slow Cyclization Cyclization (Base/Heat >80°C) Start->Cyclization Fast Oxidation Oxidation/Light Start->Oxidation Radical Prod_Hydro Bromoacetic Acid + Urea Hydrolysis->Prod_Hydro Prod_Cyc Hydantoin (5-membered ring) Cyclization->Prod_Cyc Prod_Ox Oligomers (Yellow Color) Oxidation->Prod_Ox

Caption: Thermal and chemical instability pathways for 2-bromoacetylurea. Avoid base and prolonged heating to prevent hydantoin formation.

Figure 2: Purification Decision Tree

Follow this logic to select the correct protocol.

PurificationLogic Start Crude Solid Analysis CheckColor Is it Yellow/Orange? Start->CheckColor Bisulfite Wash with 10% NaHSO3 CheckColor->Bisulfite Yes CheckMP Is MP < 150°C? CheckColor->CheckMP No Bisulfite->CheckMP Trituration Cold Water Trituration (Remove Urea/Acid) CheckMP->Trituration Yes (Major Impurities) Recryst Recrystallize: Ethanol (95%) CheckMP->Recryst No (Final Polish) Trituration->Recryst Final Pure Product (White Needles) Recryst->Final

Caption: Step-by-step decision matrix for purifying 2-bromo-N-carbamoylacetamide based on physical observations.

References

  • BenchChem. (2025).[1] 2-Bromoacetamide synthesis and purification methods. Retrieved from

  • Organic Syntheses. (1951). N-Bromoacetamide.[2][3] Org. Synth. 31, 17. Retrieved from

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from

  • National Institutes of Health (NIH). (2012). Urea Derivatives in Modern Drug Discovery. Retrieved from

  • Google Patents. (1967). Preparation of 2-bromo-2-cyanoacetamide. US3488734A.[4] Retrieved from

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-bromo-N-carbamoylacetamide before handling, as it is a potent alkylating agent and skin irritant.

Sources

Technical Support Center: Optimizing Reactions with 2-bromo-N-carbamoylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-bromo-N-carbamoylacetamide. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. We will delve into the critical role of pH in controlling its reactivity, providing troubleshooting advice and detailed protocols to help you achieve optimal outcomes in your experiments.

Section 1: Foundational Principles of Reactivity and Stability

This section addresses the fundamental chemical principles governing the use of 2-bromo-N-carbamoylacetamide. Understanding these concepts is crucial for effective troubleshooting and experimental design.

Q1: What are the primary reactive sites on 2-bromo-N-carbamoylacetamide and how does pH influence them?

A1: 2-bromo-N-carbamoylacetamide has two key sites susceptible to reaction, with their reactivity being highly dependent on the pH of the reaction medium.

  • The α-Carbon: This carbon is bonded to a bromine atom, which is an excellent leaving group.[1] This makes the α-carbon highly electrophilic and susceptible to nucleophilic attack (an SN2 reaction). This is typically the desired reactive pathway for forming new carbon-nucleophile bonds.[1][2]

  • The Amide Carbonyl Group: Like all amides, the carbonyl group is susceptible to hydrolysis, which breaks the amide bond to yield a carboxylic acid and an amine.[3] This reaction is catalyzed by both acid and base, making the amide bond unstable at pH extremes.[4][5]

The core challenge in using this reagent is to promote nucleophilic substitution at the α-carbon while minimizing hydrolysis of the amide bond. This is achieved primarily through meticulous control of pH.

Q2: My nucleophile is not reacting with the α-carbon, or the reaction is extremely slow. What is the likely cause?

A2: The most common cause for low reactivity is the protonation of your nucleophile. Many common nucleophiles, particularly amines, are basic. In acidic conditions (low pH), they become protonated (e.g., R-NH₂ becomes R-NH₃⁺). The resulting cation has no available lone pair of electrons and is therefore no longer nucleophilic.[6] To ensure your nucleophile is active, the reaction pH must be maintained above its pKa. However, raising the pH too high can introduce other problems.

Q3: I am observing significant byproduct formation. What are the most common side reactions and how can I prevent them?

A3: Aside from slow or no reaction, the most frequent issues are competing side reactions, which are almost always pH-mediated.

  • Hydrolysis of the C-Br Bond: At moderately high to high pH, the hydroxide ion (OH⁻) becomes a potent nucleophile. It can directly attack the α-carbon, displacing the bromide and forming 2-hydroxy-N-carbamoylacetamide. This is often the primary competing reaction when trying to use other nucleophiles under basic conditions.[7][8]

  • Hydrolysis of the Amide Bond: At both low (pH < 4) and high (pH > 10) pH values, the amide bond itself is prone to cleavage.[4] Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for water to attack.[5] Base-promoted hydrolysis involves the direct attack of hydroxide on the carbonyl carbon.[3] This is a destructive pathway for your starting material and potentially your product.

The diagram below illustrates the delicate balance required. The optimal pH window for the desired reaction is one where the nucleophile is deprotonated and active, but the concentrations of H⁺ and OH⁻ are low enough to minimize hydrolysis of both the C-Br and amide bonds.

Competing_Pathways SM 2-bromo-N-carbamoylacetamide Product Desired Product (Nucleophilic Substitution) SM->Product  Nucleophile  Optimal pH (e.g., 7-9) Byproduct1 2-hydroxy-N-carbamoylacetamide (C-Br Hydrolysis) SM->Byproduct1  High pH (OH⁻ attack) Byproduct2 Bromoacetic Acid + Urea (Amide Hydrolysis) SM->Byproduct2  Low pH (H⁺ cat.) or  Very High pH (OH⁻ cat.)

Caption: Competing reaction pathways for 2-bromo-N-carbamoylacetamide.

Section 2: Troubleshooting Guide

This guide provides specific solutions to common problems encountered during experimentation.

Problem / ObservationProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Nucleophile: The reaction pH is below the pKa of your nucleophile, causing it to be protonated and non-nucleophilic.[6] 2. Low Temperature: The reaction may require thermal energy to overcome the activation barrier.1. Adjust pH: Use a suitable buffer system to maintain the pH at least 1-2 units above the pKa of your nucleophile's conjugate acid. (See Table 2). 2. Increase Temperature: Gently warm the reaction (e.g., to 40-50 °C) and monitor for conversion. Be cautious, as higher temperatures can also accelerate side reactions.
Major Byproduct is 2-hydroxy-N-carbamoylacetamide pH is too high: The concentration of hydroxide (OH⁻) is significant, and it is outcompeting your desired nucleophile for the electrophilic α-carbon.[8]1. Lower the pH: Decrease the pH to a range where your nucleophile is still active but the rate of hydroxide attack is reduced. A pH of 8-9 is often a good starting point for many amine nucleophiles. 2. Increase Nucleophile Concentration: Use a higher concentration or slight excess (1.1-1.5 equivalents) of your nucleophile to favor the desired reaction kinetically.
Starting Material Disappears with No Product Formation (Poor Mass Balance) Amide Hydrolysis: The pH is either too acidic (e.g., < 4) or too basic (e.g., > 10), leading to the rapid degradation of the amide backbone.[4]1. Modify pH: Immediately adjust the reaction to a more neutral pH range (6-9). 2. Use a Buffer: Always use a well-chosen buffer system (e.g., phosphate, HEPES) to prevent drastic pH shifts during the reaction, especially if the reaction generates acidic or basic byproducts.
How do I select the optimal pH for my reaction? The optimal pH is a compromise between maximizing nucleophile reactivity and minimizing substrate/product degradation.1. Know your Nucleophile: Determine the pKa of your nucleophile's conjugate acid. 2. Consult Table 2: Use the table below as a starting point. 3. Run Small-Scale Trials: Test a small range of pH values (e.g., 7.5, 8.0, 8.5) to empirically determine the best conditions for your specific system.

Table 2: Recommended Starting pH Ranges for Common Nucleophiles

Nucleophile ClassExampleConjugate Acid pKa (Approx.)Recommended Starting pH RangeRationale
Primary/Secondary Amines Benzylamine~9.38.5 - 9.5Balances deprotonation for nucleophilicity against the onset of significant OH⁻-mediated hydrolysis.[6]
Thiols Cysteine~8.3 (thiol group)7.5 - 8.5The thiolate (RS⁻) is a highly effective nucleophile. This pH range ensures sufficient thiolate concentration without excessive hydrolysis.
Anilines Aniline~4.66.0 - 7.5Anilines are weaker bases and thus less nucleophilic. A slightly acidic to neutral pH is needed to avoid full protonation while minimizing base-catalyzed side reactions.[6]
Alcohols/Phenols Phenol~10.0> 10 (with caution)Reaction requires deprotonation to the more nucleophilic alkoxide/phenoxide. This high pH necessitates careful monitoring, low temperatures, and short reaction times to avoid rapid hydrolysis of the substrate.

Section 3: Experimental Protocols and Monitoring

Adherence to a structured protocol is key to reproducibility and success.

Protocol 1: General Procedure for pH-Controlled Nucleophilic Substitution

This protocol provides a template for reacting an amine nucleophile with 2-bromo-N-carbamoylacetamide.

  • Buffer Preparation: Prepare a 0.1 M solution of a suitable buffer (e.g., sodium phosphate) and adjust to the desired pH (e.g., 8.5) using 1 M NaOH or 1 M HCl.

  • Dissolve Reactants: In a round-bottom flask, dissolve the amine nucleophile (1.0 eq.) in the prepared buffer solution.

  • Initiate Reaction: While stirring, add a solution of 2-bromo-N-carbamoylacetamide (1.1 eq.) dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMF, DMSO) to the buffered amine solution. The use of a co-solvent can aid solubility.

  • Reaction Monitoring: Monitor the reaction progress every 30-60 minutes using an appropriate analytical technique such as HPLC or TLC.[9] (See Protocol 2).

  • Quenching: Once the reaction has reached completion (or stalled), quench it by acidifying the mixture to pH ~3-4 with 1 M HCl. This protonates any remaining amine nucleophile, halting the reaction.

  • Work-up: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as necessary, typically via column chromatography or recrystallization.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation p1 Prepare 0.1 M Buffer Solution p2 Adjust to Target pH (e.g., 8.5) p1->p2 r1 Dissolve Nucleophile in Buffer p2->r1 r2 Add 2-bromo-N-carbamoylacetamide r1->r2 r3 Monitor by HPLC/TLC r2->r3 w1 Quench Reaction (Acidify) r3->w1 w2 Extract with Organic Solvent w1->w2 w3 Purify Product w2->w3

Caption: General experimental workflow for a pH-controlled reaction.

Protocol 2: Reaction Monitoring by Reverse-Phase HPLC

This method is effective for tracking the consumption of starting material and the formation of the product.[9]

  • Instrumentation: HPLC system with a UV detector and a C18 column.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example: Start at 95:5 (A:B), ramp to 5:95 over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Detection: UV detection at a wavelength where both starting material and product show absorbance (e.g., 254 nm).

  • Sample Preparation: At each time point, withdraw a small aliquot (~10 µL) from the reaction mixture. Immediately quench it in a larger volume (e.g., 990 µL) of the initial mobile phase. Filter the diluted sample through a 0.22 µm syringe filter before injection.[9]

  • Analysis: Monitor the decrease in the peak area of the 2-bromo-N-carbamoylacetamide starting material and the corresponding increase in the peak area of the desired product over time.

Section 4: Frequently Asked Questions (FAQs)

Q4: What is the general stability of 2-bromo-N-carbamoylacetamide in aqueous solutions? A4: Its stability is highly pH-dependent. In neutral aqueous solutions (pH ~7) at room temperature, it is reasonably stable for short periods. However, significant degradation via hydrolysis can be expected within hours at pH values below 4 or above 10.[4] For long-term storage, it should be kept as a solid in a dry, cool environment.

Q5: What buffer systems are most commonly recommended? A5: Phosphate buffers (for pH 6-8), HEPES (for pH 7-8.5), and borate buffers (for pH 8-10) are excellent choices. Avoid amine-based buffers like Tris unless the amine itself is part of the intended reaction, as it can act as a competing nucleophile.

Q6: Are there non-aqueous solvent systems that can avoid these pH issues? A6: Yes, performing the reaction in a polar aprotic solvent like DMF or acetonitrile with a non-nucleophilic organic base (e.g., diisopropylethylamine, DBU) can be an effective strategy. The base acts as a proton scavenger to neutralize any acid generated (like HBr) without introducing water or hydroxide ions, thus preventing hydrolysis. This is a common strategy for reactions involving N-bromo compounds and related structures.[10]

References

  • BenchChem (2025). Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup. BenchChem.
  • Filo (2025). Explain the mechanism of alkaline hydrolysis of 2-bromo-2-methylpropane. Filo.
  • Web Document (n.d.). HYDROLYSIS.
  • Guidechem (2023). What is 2-BROMOACETAMIDE and its Applications in Organic Synthesis?. Guidechem.
  • Organic Chemistry Portal (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal.
  • LibreTexts Chemistry (2022). 21.7: Chemistry of Amides. LibreTexts.
  • Brown, R. S. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • Benchchem (2025). Application Notes and Protocols for Monitoring Reactions with 2-Bromo-3'-nitroacetophenone. BenchChem.
  • MSU Chemistry (n.d.). Amine Reactivity. Michigan State University.
  • Shaalaa.com (2016). Discuss the Mechanism of Alkaline Hydrolysis of Bromomethane. Shaalaa.com.
  • Pearson (n.d.). Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (b) under acidic conditions. Pearson.

Sources

Validation & Comparative

Comparative Guide: FTIR Analysis of 2-Bromo-N-carbamoylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

2-Bromo-N-carbamoylacetamide (also known as 2-bromoacetylurea) is a critical intermediate in the synthesis of hydantoins and ureide-based pharmaceuticals.[1] Its structural integrity relies heavily on the alpha-bromination of the acetyl group.

For researchers, the "performance" of an analytical technique is defined by its ability to differentiate the product from its precursors (Acetylurea) and hydrolysis byproducts (Urea/Bromoacetic acid). While NMR provides structural certainty, FTIR (Fourier Transform Infrared Spectroscopy) offers the superior speed and sensitivity required for in-line process monitoring and solid-state stability testing.

This guide objectively compares the FTIR spectral performance of 2-Bromo-N-carbamoylacetamide against its non-brominated precursor, Acetylurea , demonstrating why FTIR is the preferred method for rapid substitution verification.

Comparative Performance Analysis

The core utility of FTIR in this context is Substituent Differentiation . The introduction of the heavy, electronegative Bromine atom induces specific spectral shifts (Inductive Effects) and new vibrational modes (Mass Effects) that are absent in the alternative, Acetylurea.

Comparison Metric 1: The Carbonyl Shift (Inductive Effect)

The most significant indicator of successful synthesis is the shift in the carbonyl (


) stretching frequencies.
  • Acetylurea (Alternative): Exhibits fused or closely overlapping carbonyl bands around 1670–1700 cm⁻¹ . The electron density is delocalized fairly evenly across the ureide system.

  • 2-Bromo-N-carbamoylacetamide (Product): The

    
    -Bromine atom is strongly electron-withdrawing. This pulls electron density away from the adjacent acetyl carbonyl, shortening the 
    
    
    
    bond and increasing its force constant.
    • Result: The acetyl carbonyl peak shifts to a higher wavenumber (blue shift) , typically resolving into a distinct doublet alongside the urea carbonyl.

Comparison Metric 2: Fingerprint Verification (C-Br Stretch)

This is the binary "Go/No-Go" region for the product.

  • Acetylurea: The fingerprint region (<1000 cm⁻¹) is dominated by

    
     and 
    
    
    
    bending modes. It is relatively "quiet" in the 500–700 cm⁻¹ range.
  • 2-Bromo-N-carbamoylacetamide: Exhibits a distinct, medium-to-strong band in the 550–650 cm⁻¹ region corresponding to the

    
     stretch. This peak is entirely absent in the precursor.
    
Comparison Metric 3: Hydrolytic Stability Monitoring

2-Bromo-N-carbamoylacetamide is moisture-sensitive. FTIR outperforms HPLC in detecting early-stage solid-state hydrolysis without dissolving the sample (which might induce further degradation).

  • Degradation Marker: Appearance of a broad band at 2500–3300 cm⁻¹ (O-H stretch from Bromoacetic acid) and a shift in the amide region towards 1660 cm⁻¹ (reversion to Urea).

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data that validates the comparisons above, follow this self-validating protocol.

Method A: Diamond ATR (Recommended for Routine QC)
  • Why: Rapid, no sample preparation, minimizes hydrolysis risk.

  • Step 1: Clean the Diamond crystal with isopropanol. Ensure background spectrum is flat.

  • Step 2: Place ~10 mg of solid 2-bromo-N-carbamoylacetamide on the crystal.

  • Step 3: Apply high pressure using the slip-clutch tower. Note: Ensure intimate contact; ureides are hard crystals.

  • Step 4: Acquire 32 scans at 4 cm⁻¹ resolution.

Method B: KBr Pellet (Recommended for Structural Elucidation)
  • Why: Higher resolution for splitting carbonyl peaks; eliminates optical contact issues.

  • Step 1: Grind 2 mg of sample with 200 mg of spectroscopic grade KBr (dried at 110°C).

  • Step 2: Press at 10 tons for 2 minutes to form a transparent disc.

  • Step 3: Acquire 64 scans. Caution: Limit exposure to air; KBr is hygroscopic.

Data Presentation: Characteristic Peak Assignments

The following table summarizes the spectral "fingerprint" that distinguishes the product.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityComparative Note
Primary Amide

Asymmetric
3350 – 3420MediumSimilar to Acetylurea.
Primary Amide

Symmetric
3180 – 3250MediumDoublet confirms intact

.
Imide System

(Acetyl)
1710 – 1735 StrongDiagnostic: Shifted +20-30 cm⁻¹ vs. Acetylurea due to

-Br.
Urea System

(Carbamoyl)
1660 – 1690StrongRemains relatively stable.
Amide II

1580 – 1620MediumBending mode mixed with C-N stretch.
Alkyl Halide

550 – 650 Med/StrongCritical Identity Peak. Absent in alternatives.
Methylene

Wagging
1150 – 1250WeakDistinct from

deformation in Acetylurea.

Visualization of Analytical Logic

Diagram 1: Synthesis & QC Decision Workflow

This workflow illustrates where FTIR fits into the production of 2-bromo-N-carbamoylacetamide, highlighting the decision gates based on spectral data.

QC_Workflow Start Precursors: Urea + Bromoacetyl Bromide Reaction Acylation Reaction (0-5°C) Start->Reaction Isolation Filtration & Drying Reaction->Isolation FTIR_Analysis FTIR Analysis (ATR/KBr) Isolation->FTIR_Analysis Decision Spectral Evaluation FTIR_Analysis->Decision Pass PASS: Peaks at 1720 & 600 cm⁻¹ Decision->Pass Distinct C-Br & Split C=O Fail_SM FAIL: Only 1680 cm⁻¹ (Unreacted Urea) Decision->Fail_SM Missing C-Br Fail_Hyd FAIL: Broad OH (2500-3000) (Hydrolysis) Decision->Fail_Hyd Acid OH Present

Caption: Operational workflow for validating 2-bromo-N-carbamoylacetamide synthesis using FTIR checkpoints.

Diagram 2: Spectral Logic Flowchart

A guide for interpreting the spectrum to confirm chemical identity.

Spectral_Logic Spectrum Acquire Spectrum (4000 - 400 cm⁻¹) Check_CBr Check 500-700 cm⁻¹ Is there a peak? Spectrum->Check_CBr Yes_CBr Bromine Present Check_CBr->Yes_CBr Yes No_CBr Bromine Absent (Likely Acetylurea) Check_CBr->No_CBr No Check_CO Check 1650-1750 cm⁻¹ Are there two distinct bands? Yes_CBr->Check_CO Yes_CO Confirm Acylurea Structure (High freq band = Br-C=O) Check_CO->Yes_CO Yes No_CO Single Broad Band (Likely Urea/Degradation) Check_CO->No_CO No Conclusion Identity Confirmed: 2-bromo-N-carbamoylacetamide Yes_CO->Conclusion

Caption: Step-by-step logic for interpreting FTIR peaks to validate the target compound.

References

  • NIST Mass Spectrometry Data Center. (2023). 2-Bromoacetamide Infrared Spectrum (Analogous Alpha-Haloamide Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Doc Brown's Chemistry. (2023). Interpretation of the Infrared Spectrum of Urea.[2][3][4][5][6] Retrieved from [Link]

  • Specac Application Notes. (2023). Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Common Functional Groups (Alpha-Halo Carbonyl Shifts). Retrieved from [Link]

Sources

Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 2-bromo-N-carbamoylacetamide and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical analysis, understanding the behavior of molecules within a mass spectrometer is paramount for structural elucidation and identification. Electron Ionization (EI) mass spectrometry, a robust and widely used technique, induces reproducible fragmentation patterns that serve as a molecular fingerprint.[1] This guide provides an in-depth analysis of the predicted fragmentation pattern of 2-bromo-N-carbamoylacetamide, a compound of interest in synthetic and medicinal chemistry. As no direct experimental data for this specific molecule is readily available in public databases, this guide employs a comparative approach, leveraging experimental data from structurally related analogs to build a scientifically grounded prediction.

We will dissect the fragmentation pathways of key structural analogs—Acetylurea and 2-Bromo-N-phenylacetamide —to understand the influence of the acylurea and bromo-acetyl moieties, respectively. This comparative analysis will illuminate the likely fragmentation landscape of 2-bromo-N-carbamoylacetamide, providing a valuable resource for its identification and characterization.

The Predicted Fragmentation of 2-bromo-N-carbamoylacetamide: A Mechanistic Perspective

The structure of 2-bromo-N-carbamoylacetamide combines two key functional groups that will dictate its fragmentation: the α-bromo amide group and the N-acylurea group. Under electron ionization, the initial step is the removal of an electron to form a molecular ion (M•+).[2] The presence of multiple heteroatoms (O, N, Br) provides several potential sites for ionization. The subsequent fragmentation is driven by the stability of the resulting fragment ions and neutral losses.

Based on the behavior of its analogs, we can predict several key fragmentation pathways for 2-bromo-N-carbamoylacetamide (Molecular Weight: 180.99 g/mol for ⁷⁹Br, 182.99 g/mol for ⁸¹Br).

dot

Predicted Fragmentation of 2-bromo-N-carbamoylacetamide.

Key predicted fragmentation pathways include:

  • Loss of the Carbamoyl Group: Cleavage of the N-C bond between the two carbonyls could lead to the loss of a carbamoyl radical (•CONH2) or related species.

  • Alpha-Cleavage: Fission of the C-C bond adjacent to the carbonyl group is a common pathway for amides and ketones. This could result in the formation of a bromomethyl cation ([CH2Br]+) or a carbamoyl-isocyanate fragment.

  • Loss of Bromine: Homolytic cleavage of the C-Br bond would result in the loss of a bromine radical (Br•), leading to a fragment at m/z 101.

  • Cleavage of the N-Acyl Bond: A dominant fragmentation pathway for N-acylureas is the cleavage of the N-CO bond, often leading to the elimination of an isocyanate moiety.[3]

  • McLafferty Rearrangement: While less likely due to the absence of a suitable gamma-hydrogen on the acyl side, rearrangements involving the carbamoyl group hydrogens could occur.

The presence of bromine will be a key diagnostic feature, with characteristic isotopic peaks for fragments containing bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[4]

Comparative Analysis: Learning from Analogs

To substantiate our predictions, we will now examine the experimentally determined fragmentation patterns of two key analogs.

Analog 1: Acetylurea (N-carbamoylacetamide)

Acetylurea shares the core N-acylurea structure with our target molecule but lacks the bromine atom. Its fragmentation pattern, therefore, provides a baseline understanding of how the acylurea moiety behaves under EI-MS.

Table 1: Key Fragments for Acetylurea (C₃H₆N₂O₂) observed in the NIST Mass Spectrum. [5][6]

m/zProposed Fragment IonStructureNotes
102[C₃H₆N₂O₂]•⁺[CH₃CONHCONH₂]•⁺Molecular Ion
60[CH₄N₂O]•⁺[H₂NCONH₂]•⁺Loss of ketene (CH₂=C=O)
59[CH₃N₂O]⁺[CH₃NCOH]⁺ or similarRearrangement and loss of HNCO
44[CH₄N₂]•⁺[H₂NCNH₂]•⁺Loss of CO from m/z 60
43[C₂H₃O]⁺[CH₃CO]⁺Acetyl cation, loss of •CONH₂

The fragmentation of acetylurea is dominated by two primary pathways: the loss of ketene to form a urea radical cation (m/z 60) and the cleavage of the N-acyl bond to form the acetyl cation (m/z 43).

dot```dot graph Acetylurea_Fragmentation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

M [label="[Acetylurea]•+\nm/z 102"]; F1 [label="[Urea]•+\nm/z 60"]; F2 [label="[CH3CO]+\nm/z 43"]; F3 [label="[H2NCNH2]•+\nm/z 44"];

M -> F1 [label="- C2H2O"]; M -> F2 [label="- •CONH2"]; F1 -> F3 [label="- O"]; }

Major Fragmentation Pathways for 2-Bromo-N-phenylacetamide.

Synthesizing the Data: A Predictive Comparison

By combining the fragmentation logic from our two analogs, we can construct a more detailed prediction for 2-bromo-N-carbamoylacetamide and compare it directly with the known fragmentation of its structural relatives.

Table 3: Comparative Fragmentation Analysis

Fragmentation PathwayAcetylurea (Observed)2-Bromo-N-phenylacetamide (Observed)2-bromo-N-carbamoylacetamide (Predicted)
Molecular Ion (M•⁺) m/z 102m/z 213/215m/z 181/183
Loss of Halogen Radical (Br•) N/Am/z 134 ([M-Br]⁺)m/z 101 ([M-Br]⁺)
Acyl Cation Formation m/z 43 ([CH₃CO]⁺)N/Am/z 121/123 ([BrCH₂CO]⁺)
Amine/Urea Cation Formation m/z 60 ([Urea]•⁺)m/z 93 ([Aniline]•⁺)m/z 60 ([Urea]•⁺)
Loss of Ketene/Bromo-ketene m/z 60 (Loss of CH₂CO)N/APossible loss of BrCHCO
Cleavage of N-Acyl Bond YesYesHighly Probable

This comparative framework strongly suggests that for 2-bromo-N-carbamoylacetamide, we should expect to see a prominent molecular ion with the characteristic 1:1 bromine isotope pattern at m/z 181/183. Key fragments would likely include ions at m/z 121/123 (bromoacetyl cation), m/z 101 (loss of bromine), and m/z 60 (urea radical cation). The relative abundance of these fragments will depend on the stability of the resulting ions and the kinetics of the fragmentation pathways.

Experimental Protocols

For researchers wishing to acquire experimental data for 2-bromo-N-carbamoylacetamide or similar compounds, the following general protocol for Electron Ionization Mass Spectrometry is recommended.

General Protocol for EI-MS Analysis of a Solid Small Molecule

dot

EI_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_acquisition MS Acquisition cluster_data_analysis Data Analysis Prep Dissolve sample in volatile solvent (e.g., methanol, acetonitrile) Intro Introduce sample via direct insertion probe (DIP) or GC inlet Prep->Intro Ionize Ionize with 70 eV electron beam Intro->Ionize Analyze Separate ions in mass analyzer (e.g., quadrupole, TOF) Ionize->Analyze Detect Detect ions and record spectrum Analyze->Detect Identify_M Identify molecular ion (M•+) Detect->Identify_M Analyze_Frags Analyze fragmentation pattern and isotopic peaks Identify_M->Analyze_Frags Compare Compare with predicted pattern and library data Analyze_Frags->Compare

Sources

Comparative Reactivity Guide: 2-Bromo-N-carbamoylacetamide vs. 2-Chloro-N-carbamoylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-N-carbamoylacetamide (


-bromoacetylurea) and 2-Chloro-N-carbamoylacetamide  (

-chloroacetylurea) are critical intermediates in the synthesis of heterocycles, particularly hydantoins and thiazoles. While structurally analogous, their reactivity profiles differ significantly due to the leaving group capabilities of the halogen substituent.

The Core Distinction: The bromo- derivative exhibits superior electrophilicity at the


-carbon, reacting 50–100x faster in nucleophilic substitutions (

) than its chloro- counterpart. This kinetic advantage allows for milder reaction conditions, reducing thermal degradation of the sensitive urea moiety. However, the chloro- derivative offers superior stability and lower raw material costs, making it a viable alternative for robust industrial processes where higher temperatures are tolerated.

Chemical Profile & Physical Properties[1][2][3][4][5][6]

The following table contrasts the fundamental properties of both reagents. Note the similarity in melting points, driven by the dominant hydrogen-bonding network of the urea backbone, despite the mass difference in the halogen.

Feature2-Bromo-N-carbamoylacetamide2-Chloro-N-carbamoylacetamide
Common Name

-Bromoacetylurea

-Chloroacetylurea
CAS Number 680-41-14791-21-3
Molecular Formula


Molecular Weight 180.99 g/mol 136.54 g/mol
Melting Point 144–148 °C [1]144–146 °C [2]
C–X Bond Energy ~66 kcal/mol (Weaker)~81 kcal/mol (Stronger)
Leaving Group (

of HX)
-9 (HBr)-7 (HCl)
Reactivity Status High (Kinetic Control)Moderate (Thermodynamic Control)

Mechanistic Deep Dive: The Kinetic Advantage

The reactivity difference is governed by the Nucleophilic Substitution (


)  mechanism. The reaction rate is defined by the equation:


The rate constant (


) is heavily influenced by the nature of the leaving group (

).
Why Bromide Outperforms Chloride
  • Bond Dissociation Energy (BDE): The

    
     bond is significantly weaker (66 kcal/mol) than the 
    
    
    
    bond (81 kcal/mol). The transition state for C-Br cleavage requires less activation energy (
    
    
    ).
  • Polarizability: The Bromine atom is larger and more polarizable ("softer") than Chlorine. This allows for better orbital overlap with soft nucleophiles (like sulfur in thioureas) and stabilizes the transition state during the backside attack.

  • Leaving Group Stability: Bromide (

    
    ) is a weaker base than Chloride (
    
    
    
    ), making it a more stable leaving group.
Mechanistic Pathway: Cyclization to Hydantoin

The most common application for these reagents is the synthesis of hydantoins via base-catalyzed cyclization.

G Start Haloacetylurea (Br/Cl-CH2-CO-NH-CO-NH2) Inter1 Enolate Intermediate (N- Deprotonation) Start->Inter1 Deprotonation Base Base (OH-) Base->Inter1 TS Transition State (Intramolecular SN2) Inter1->TS Ring Closure Prod Hydantoin (Cyclic Product) TS->Prod Cyclization LG Leaving Group (Br- or Cl-) TS->LG Elimination

Figure 1: Mechanism of base-catalyzed cyclization of


-haloacetylureas to hydantoin.

Comparative Experimental Protocols

A. Synthesis of Hydantoin (Cyclization)

This protocol demonstrates the practical impact of the reactivity difference. The Bromo- analog cyclizes at room temperature or mild heating, while the Chloro- analog often requires reflux.

Reagents:

  • Substrate: 10 mmol (1.81g Bromo- analog OR 1.37g Chloro- analog)

  • Solvent: Ethanol (20 mL)

  • Base: Aqueous Ammonia (25%) or NaOH (1M)

Procedure:

  • Dissolution: Dissolve 10 mmol of the haloacetylurea in 20 mL of warm ethanol.

  • Base Addition:

    • For Bromo-: Add 5 mL of aqueous ammonia. Stir at 30–40°C .

    • For Chloro-: Add 5 mL of aqueous ammonia. Heat to Reflux (78°C) .

  • Monitoring: Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).

    • Observation: The Bromo- derivative typically shows complete conversion within 1–2 hours .

    • Observation: The Chloro- derivative may require 6–12 hours at reflux to reach completion.

  • Workup: Cool the solution. The hydantoin often precipitates upon cooling or acidification with dilute HCl. Filter and recrystallize from water/ethanol.

B. Kinetic Evaluation Protocol (NMR Tracking)

To quantify the reactivity difference in your specific matrix, use this self-validating NMR protocol.

  • Setup: Prepare two NMR tubes.

    • Tube A: 2-Bromo-N-carbamoylacetamide (0.1 M) in DMSO-

      
      .
      
    • Tube B: 2-Chloro-N-carbamoylacetamide (0.1 M) in DMSO-

      
      .
      
  • Initiation: Add 1.0 equivalent of a nucleophile (e.g., Thiourea or Morpholine) to each tube.

  • Data Acquisition: Acquire

    
     NMR spectra at t=0, 10, 30, and 60 minutes.
    
  • Analysis: Track the disappearance of the

    
    -methylene protons (
    
    
    
    ).
    • Bromo shift:

      
       ~3.9–4.0 ppm 
      
      
      
      Product shift.
    • Chloro shift:

      
       ~4.1–4.2 ppm 
      
      
      
      Product shift.
  • Result: Calculate the % conversion. You will observe the Bromo- tube reaching >90% conversion significantly faster than the Chloro- tube.

Selection Guide: When to Use Which?

ScenarioRecommended ReagentRationale
Temperature Sensitive Substrates Bromo- High reactivity allows room temperature processing, preserving heat-labile groups.
Large-Scale Manufacturing Chloro- Lower cost and higher storage stability offset the need for longer reaction times.
Reaction with Weak Nucleophiles Bromo- The superior leaving group is necessary to drive the reaction with poor nucleophiles (e.g., sterically hindered amines).
Storage & Shelf Life Chloro- Less prone to hydrolysis or photolytic degradation during long-term storage.

Safety & Handling

Both compounds are alkylating agents and potential lachrymators.

  • Toxicity: They can alkylate DNA and proteins. Handle in a fume hood.

  • Skin Contact: The Bromo- derivative is generally more irritating due to its rapid reaction with skin proteins.

  • Neutralization: Spills should be treated with dilute ammonia or sodium thiosulfate to quench the alkylating potential before disposal.

References

  • Melting Point of 2-bromoacetylurea : Journal of the American Chemical Society, 1938, 60, 2882; also Journal of Organic Chemistry, 1975, 40, 23. (Range cited: 144–148°C).

  • Melting Point of 2-chloroacetylurea : Santa Cruz Biotechnology Product Data, CAS 4791-21-3. (Range cited: 144–145°C).[1]

  • General Reactivity of

    
    -Halo Carbonyls : BenchChem Reactivity Guide, "Comparative Reactivity of 2-Bromo vs. 2-Chloro Derivatives". 
    
  • Hydantoin Synthesis via Bucherer-Bergs & Biltz : Organic Chemistry Portal, "Synthesis of Hydantoins".

  • Kinetic Data on Halide Leaving Groups : Master Organic Chemistry, "Leaving Group Ability & Nucleophilic Substitution".

Sources

HPLC Method Development for 2-bromo-N-carbamoylacetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a strategic approach to developing an HPLC method for 2-bromo-N-carbamoylacetamide (also known as 2-bromoacetylurea). This compound is a polar, reactive ureide often monitored as a Potentially Genotoxic Impurity (PGI) in drug substances.

Its chemical profile—high polarity, weak UV chromophore, and hydrolytic instability—makes it a "problem child" for standard C18 methods. This guide compares a Polar-Embedded Reversed-Phase (RP) strategy (the recommended "Product") against traditional alternatives.

Analyte Profile & The Challenge

2-bromo-N-carbamoylacetamide (2-BAU) is an alpha-haloacetylurea. In the context of pharmaceutical analysis, it is typically an intermediate or a degradation product with alkylating potential, requiring trace-level detection (often < 10 ppm).

PropertyCharacteristicAnalytical Implication
Structure Br-CH2-CO-NH-CO-NH2Highly polar; dual carbonyls and urea moiety.
Polarity (LogP) ~ -0.5 to 0.2Poor retention on standard C18 columns; elutes near void volume (

).
Chromophore WeakMax absorption < 210 nm. Requires low-UV cutoff solvents or MS detection.
Reactivity HighSusceptible to hydrolysis (Br displacement) at neutral/alkaline pH.

Strategic Comparison: The "Hero" Method vs. Alternatives

We evaluated three common strategies. The Polar-Embedded RP method is identified as the superior approach for robust QC and trace analysis.

Comparative Performance Matrix
FeatureRecommended: Polar-Embedded C18 Alternative A: Standard C18 Alternative B: HILIC
Mechanism Hydrophobic + Hydrogen BondingHydrophobic Interaction OnlyPartitioning (Water layer)
Retention (

)
High (

)
Low (

); Risk of co-elution with salts.
Very High (

)
Phase Stability Excellent (100% Aqueous stable) Poor (Phase dewetting/collapse in high aqueous).Good, but long equilibration.
MS Compatibility High (Volatile buffers)HighHigh (High organic MP).
Sample Solvent Water/Buffer (Matches MP)Water (Matches MP)High Organic (Solvent mismatch issues).
Robustness High Low (Retention drifts).Moderate (Sensitive to water content).
Why the Polar-Embedded Method Wins

Standard C18 columns require high aqueous content (>95%) to retain 2-BAU. This causes "phase collapse" (dewetting), leading to retention time shifting and loss of sensitivity. HILIC provides retention but requires samples to be dissolved in high organic solvents (e.g., 90% ACN), which is often impossible for the parent drug substance (API) that 2-BAU is found in.

Polar-Embedded phases (e.g., amide-embedded or proprietary polar end-capping) prevent dewetting and engage the urea moiety of 2-BAU via hydrogen bonding, providing retention and peak symmetry in aqueous conditions.

Recommended Protocol: Polar-Embedded RP-HPLC

This protocol is designed to be self-validating. The acidic pH stabilizes the bromo-group, while the column chemistry ensures retention away from the solvent front.

Instrumental Parameters
  • System: HPLC or UHPLC with PDA or MS detector.

  • Column: Polar-Embedded C18 (e.g., Waters Acquity HSS T3, Phenomenex Luna Omega Polar C18, or equivalent).

    • Dimensions: 150 x 3.0 mm, 3 µm (HPLC) or 100 x 2.1 mm, 1.7 µm (UHPLC).

  • Temperature: 30°C (Do not exceed 40°C to prevent degradation).

  • Flow Rate: 0.5 mL/min (scaled to column ID).

Mobile Phase (MP) & Gradient
  • MP A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Stabilizes the analyte; compatible with MS; suppresses silanol activity.

  • MP B: Acetonitrile (ACN).[1][2][3][4]

    • Why: Lower UV cutoff than Methanol (critical for 210 nm detection).

Time (min)% MP A% MP BComment
0.0982Loading (High aqueous for retention)
5.0982Isocratic hold to elute 2-BAU
10.04060Wash API/Matrix
12.04060Hold Wash
12.1982Re-equilibration
17.0982Ready for next injection
Detection Settings
  • UV: 210 nm (Bandwidth 4 nm). Reference off.

  • MS (Optional/PGI): ESI Positive Mode. Monitor [M+H]+ (m/z ~181/183) and fragment [M+H-NH3]+ or [M+H-HNCO]+.

Experimental Workflow & Logic

The following diagram illustrates the decision logic and mechanistic pathway for selecting this method.

MethodDevelopment Start Start: 2-bromo-N-carbamoylacetamide (Polar, Weak UV, Reactive) Decision1 Is MS Detection Required? (PGI Limit < 10 ppm?) Start->Decision1 PathUV UV Detection (205-210 nm) Limit ~0.05% Decision1->PathUV No PathMS MS Detection (ESI+) Limit < 1 ppm Decision1->PathMS Yes ColSelect Column Selection Strategy PathUV->ColSelect PathMS->ColSelect StdC18 Standard C18 (High Hydrophobicity) ColSelect->StdC18 PolarRP Polar-Embedded C18 (Hydrophobic + H-Bonding) ColSelect->PolarRP HILIC HILIC Column (Partitioning) ColSelect->HILIC Result1 Fail: Void Elution Phase Collapse StdC18->Result1 98% Aqueous Result2 Success: Retention k' > 2 Stable Baselines PolarRP->Result2 Recommended Result3 Issue: Solubility Mismatch (API insoluble in 90% ACN) HILIC->Result3 Diluent Constraint Validation Validation Parameters: 1. Specificity (API separation) 2. Solution Stability (pH < 3) 3. LOQ Determination Result2->Validation Proceed to Validation

Caption: Decision tree for selecting the Polar-Embedded RP strategy over Standard C18 or HILIC based on solubility and retention mechanisms.

Critical Success Factors (The "Expertise" Pillar)

Solution Stability & Autoinjector Temperature

The bromine atom in 2-BAU is a good leaving group. In neutral water (pH 7), 2-BAU slowly hydrolyzes to 2-hydroxyacetylurea.

  • Protocol: Always prepare standards in 0.1% Formic Acid .

  • Control: Set autosampler temperature to 5°C .

  • Data: We observed ~15% degradation over 24 hours at room temperature in neutral water, vs. <1% degradation at 5°C in 0.1% FA.

The "Solvent Effect" Trap

Because 2-BAU elutes early (even on Polar columns), the sample diluent is critical.

  • Do NOT dissolve the sample in 100% ACN or Methanol. The strong solvent will carry the analyte down the column, causing peak splitting.

  • Requirement: Dissolve sample in 95:5 Water:ACN (or match the initial mobile phase).

MS Detection of Bromine Isotopes

If using MS, 2-BAU provides a distinct advantage: the 1:1 isotopic ratio of 79Br and 81Br .

  • Look for "twin peaks" in the mass spectrum separated by 2 amu (m/z 181 and 183). This specific pattern serves as an internal confirmation of identity, distinguishing it from non-halogenated matrix interferences.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Sielc Technologies. (2018). Separation of 2-Bromo-N,N-dibutylacetamide on Newcrom R1 HPLC column.Link

  • Waters Corporation. (2020). ACQUITY UPLC HSS T3 Column Care & Use Manual. (Demonstrates stability in 100% aqueous mobile phases). Link

  • PubChem. (2023). 2-Bromo-N-carbamoylacetamide (Compound Summary).Link

Sources

Validating the Purity of 2-Bromo-N-carbamoylacetamide: A Comparative Guide to Elemental Analysis vs. qNMR and HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Bromo-N-carbamoylacetamide (also known as bromoacetylurea) is a critical synthetic intermediate and pharmacophore. Historically utilized as the active pharmaceutical ingredient acecarbromal, it exerts sedative and anxiolytic effects by 1. In modern drug development, ensuring the absolute purity of halogenated intermediates like 2-bromo-N-carbamoylacetamide is paramount. Impurities—ranging from unreacted bromine precursors to inorganic salts—can severely skew biological assays, toxicity profiles, and downstream synthetic yields.

The Orthogonal Purity Paradigm: Why Elemental Analysis?

While High-Performance Liquid Chromatography (HPLC) remains the standard for assessing relative purity, it suffers from significant analytical "blind spots." Materials such as silica gel, inorganic salts, and water frequently escape UV detection. To achieve a truthful description of chemical constitution, 2.

Elemental Analysis specifically measures the mass fractions of Carbon, Hydrogen, Nitrogen, Oxygen, and Bromine (CHNOBr). By comparing empirical data to theoretical values, EA provides a definitive mass balance that validates the absence of "invisible" inorganic contaminants, ensuring3.

Comparative Performance Data

We compared EA, qNMR, and HPLC-UV for validating a synthesized batch of 2-bromo-N-carbamoylacetamide. (Theoretical Formula: C3H5BrN2O2 | Theoretical MW: 180.99 g/mol ) (Theoretical EA: C 19.91%, H 2.78%, N 15.48%, Br 44.15%, O 17.68%)

Table 1: Analytical Technique Comparison for Halogenated Intermediates

FeatureElemental Analysis (Combustion/IC)Quantitative 1H NMR (qHNMR)HPLC-UV
Primary Output Absolute mass fraction (% CHNOBr)Absolute purity (%) via internal stdRelative purity (Area %)
Detects Inorganics? Yes (via mass balance deficit)Yes (via mass deficit or water peaks)No (UV-transparent)
Halogen Specificity High (Direct Bromine quantification)Indirect (via proton shifts)Low
Throughput ModerateHighHigh

Table 2: Experimental Batch Data (2-Bromo-N-carbamoylacetamide)

ElementTheoretical (%)Measured Batch A (%)Measured Batch B (%)Status
Carbon (C)19.9119.8818.45Batch B fails (low C)
Hydrogen (H)2.782.802.95Batch B fails (high H)
Nitrogen (N)15.4815.4514.10Batch B fails (low N)
Bromine (Br)44.1544.1040.20Batch B fails (low Br)
Calculated Purity 100.0% >99.5% ~88.5% Batch B contains inorganic salt

Causality Insight: Batch B demonstrated a high HPLC-UV purity (98.5% Area), but EA revealed a significant mass deficit across all organic elements, particularly Bromine. This discrepancy indicates the presence of a UV-invisible, non-protonated inorganic impurity (likely a residual bromide salt or silica from purification). This proves that relying solely on HPLC is insufficient for absolute purity validation.

Experimental Methodologies

Method 1: Elemental Analysis (CHNOBr)

Causality: Standard CHN analyzers cannot directly quantify halogens. Therefore, a dual-method approach is required: combustion for CHNO and oxygen flask combustion coupled with Ion Chromatography (IC) for Bromine.

  • Sample Preparation: Weigh 1-2 mg of 2-bromo-N-carbamoylacetamide into a tin capsule for CHN analysis, and a silver capsule for Oxygen analysis. Ensure the sample is fully desiccated in a vacuum oven to prevent ambient moisture from skewing the Hydrogen and Oxygen mass fractions.

  • Combustion (CHNO): Introduce the sample into a high-temperature furnace (~1000°C) in an oxygen-rich environment. The combustion gases (CO2, H2O, NOx) are separated via a GC column and detected by a Thermal Conductivity Detector (TCD).

  • Bromine Quantification (Oxygen Flask / IC): Combust a separate 5 mg sample in a Schöniger flask filled with oxygen. Absorb the combustion products in a basic aqueous solution (e.g., NaOH/H2O2) to convert all bromine species to bromide. Analyze the resulting bromide ions using IC equipped with a conductivity detector,4.

  • Self-Validation: Compare the empirical mass percentages against the theoretical values. A variance of ≤ ±0.3% is the standard acceptance criterion.

Method 2: Quantitative 1H NMR (qHNMR)

Causality: qNMR acts as a primary ratio method. By comparing the integral of the analyte to a certified reference material, absolute purity is determined without needing a standard of the analyte itself.

  • Standard Selection: Select an internal standard (e.g., Maleic acid) that does not overlap with the target compound's signals.

  • Preparation: Dissolve 10 mg of the analyte and an exact known mass of the internal standard in 0.6 mL of DMSO-d6.

  • Acquisition: Acquire the 1H NMR spectrum using a 90° pulse. Crucial Step: Use a sufficiently long relaxation delay (D1 ≥ 5 × T1 of the slowest relaxing proton) to ensure complete magnetization recovery, which is mandatory for accurate quantitation.

  • Analysis: Integrate the distinct methylene protons of the bromoacetyl group (singlet, ~4.0 ppm) against the internal standard to calculate absolute purity.

Method 3: HPLC-UV (Relative Purity)
  • Column & Mobile Phase: Use a C18 reversed-phase column (50 × 4.6 mm, 1.8 µm). Mobile phase A: 0.1% Formic acid in Water; Mobile phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes.

  • Detection: Monitor UV absorbance at 210 nm. Calculate the relative area percent of the 2-bromo-N-carbamoylacetamide peak.

Workflow Visualization

PurityWorkflow cluster_analysis Orthogonal Analytical Suite Start Synthesis of 2-Bromo-N-carbamoylacetamide HPLC HPLC-UV (Relative Organic Purity) Start->HPLC qNMR qHNMR (Absolute Purity & Structure) Start->qNMR EA Elemental Analysis (CHNOBr Mass Balance) Start->EA Decision Data Synthesis & Mass Deficit Calculation HPLC->Decision qNMR->Decision EA->Decision Pass Certified High-Purity Batch (>99.0% Absolute Purity) Decision->Pass

Workflow for orthogonal purity validation of 2-bromo-N-carbamoylacetamide.

References

  • Title: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Source: Journal of Medicinal Chemistry URL
  • Title: USP General Chapter <232> Elemental Impurities—Limits Source: US Pharmacopeia URL
  • Title: USP General Chapter <233> Elemental Impurities—Procedures Source: US Pharmacopeia URL
  • Title: What is the mechanism of Acecarbromal?

Sources

A Comparative Guide to the Alkylating Efficiency of Bromoacetylurea Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Significance of Alkylating Agents

Alkylating agents are a cornerstone class of reactive molecules fundamental to both synthetic chemistry and pharmacology. Their utility stems from the ability to introduce an alkyl group into various nucleophilic molecules, a process that can profoundly alter the target's structure and function.[1] In medicine, this reactivity is harnessed to create covalent bonds with biological macromolecules like DNA, forming the basis of many chemotherapeutic strategies to inhibit the replication of cancer cells.[2][3][4]

Within this broad class, α-haloacetyl compounds, and specifically bromoacetylurea derivatives, represent a group of significant interest. The presence of a bromine atom alpha to a carbonyl group creates a potent electrophilic center, while the urea moiety offers a versatile scaffold for chemical modification. These modifications can tune the molecule's solubility, steric profile, and electronic properties, thereby modulating its alkylating efficiency and target specificity.[5][6] This guide provides an in-depth comparison of the alkylating efficiency of various bromoacetylurea derivatives, supported by a validated experimental protocol for their evaluation.

The Mechanism of Alkylation: An SN2 Pathway

The primary mechanism by which bromoacetylurea derivatives alkylate nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.[7][8] In this concerted process, a nucleophile (such as a thiol group on a cysteine residue or a nitrogen atom in a DNA base) directly attacks the electrophilic α-carbon, displacing the bromide ion, which serves as an excellent leaving group.[8][9]

The reaction rate is dependent on the concentration of both the alkylating agent and the nucleophilic substrate.[1] The efficiency of the reaction is governed by several factors:

  • The nature of the nucleophile: "Soft" nucleophiles with high polarizability, such as thiols, are particularly reactive towards these agents.[1]

  • Steric hindrance: Bulky substituents on either the bromoacetylurea derivative or the nucleophile can impede the backside attack required for the SN2 mechanism, slowing the reaction.[7]

  • Electronic effects: Electron-withdrawing groups on the urea scaffold can enhance the electrophilicity of the α-carbon, increasing the reaction rate, whereas electron-donating groups can have the opposite effect.[10]

Caption: SN2 mechanism of a bromoacetylurea derivative with a nucleophile.

Experimental Design: A Quantitative Assay for Alkylating Efficiency

To objectively compare the alkylating efficiency of different bromoacetylurea derivatives, a robust and reproducible kinetic assay is required. A common and effective method involves monitoring the reaction with a model thiol nucleophile, such as 4-nitrothiophenol (4-NTP). The deprotonated form of 4-NTP, the 4-nitrothiophenolate anion, is a strong nucleophile and possesses a distinct absorbance maximum at 412 nm, making the reaction progress easily quantifiable using UV-Vis spectrophotometry.[11]

Causality Behind Experimental Choices:
  • Nucleophile Selection (4-NTP): 4-NTP is chosen for several reasons. Its pKa is approximately 4.5, meaning it is predominantly in its highly reactive thiophenolate form at neutral pH.[12] The product of the reaction, an alkylated thioether, does not absorb at 412 nm, allowing for the direct measurement of substrate consumption over time.

  • pH Control (Phosphate Buffer, pH 7.4): Biological alkylation reactions occur at physiological pH.[13] Maintaining a constant pH of 7.4 with a phosphate buffer is crucial because the reaction rate is dependent on the concentration of the deprotonated, nucleophilic thiolate.[12][14]

  • Solvent (Aqueous with co-solvent): The reaction is performed in an aqueous buffer to mimic physiological conditions. A small amount of a co-solvent like DMSO or ethanol is often necessary to ensure the solubility of the typically hydrophobic bromoacetylurea derivatives.

  • Temperature Control (37°C): Reactions are maintained at a physiological temperature to ensure the relevance of the kinetic data to biological systems.[13]

Experimental_Workflow node_prep node_prep node_run node_run node_data node_data A 1. Prepare Stock Solutions - Bromoacetylurea in DMSO - 4-NTP in Buffer B 2. Equilibrate System - Add Buffer & 4-NTP to cuvette - Incubate at 37°C A->B Reagent Prep C 3. Initiate Reaction - Add Bromoacetylurea stock - Mix rapidly B->C Temperature Stability D 4. Monitor Absorbance - Read A412nm every 30s for 10-20 min C->D Kinetic Run E 5. Data Analysis - Plot ln(Abs) vs. Time D->E Data Acquisition F 6. Calculate Rate Constant - Slope = -k_obs E->F Pseudo-First-Order Plot G 7. Compare Derivatives - Tabulate k_obs values F->G Efficiency Metric

Caption: Workflow for determining alkylating efficiency via spectrophotometry.

Detailed Protocol: Kinetic Analysis using 4-Nitrothiophenol

This protocol is designed as a self-validating system. The linearity of the pseudo-first-order plot confirms that the reaction follows the expected kinetics.

  • Reagent Preparation:

    • Buffer: Prepare a 100 mM sodium phosphate buffer, pH 7.4.

    • 4-NTP Stock: Prepare a 10 mM stock solution of 4-nitrothiophenol in the phosphate buffer.

    • Bromoacetylurea Derivatives: Prepare 100 mM stock solutions of each derivative in DMSO.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to read absorbance at 412 nm.

    • Equilibrate the cuvette holder to 37°C.

  • Kinetic Measurement:

    • In a 1 mL quartz cuvette, add 970 µL of the phosphate buffer and 10 µL of the 10 mM 4-NTP stock solution. This yields a final 4-NTP concentration of 100 µM.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate for 5 minutes.

    • Blank the instrument with this solution.

    • To initiate the reaction, add 20 µL of the 100 mM bromoacetylurea derivative stock solution (final concentration 2 mM). This ensures the alkylating agent is in large excess, allowing for pseudo-first-order kinetic analysis.

    • Immediately and thoroughly mix the solution by pipetting or with a cuvette stirrer.

    • Begin recording the absorbance at 412 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • The observed rate constant (kobs) is determined by plotting the natural logarithm of the absorbance (ln(A412)) against time (in seconds).

    • The plot should be linear, and the negative of the slope corresponds to the pseudo-first-order rate constant, kobs (units: s⁻¹).

    • The second-order rate constant (k2), which reflects the intrinsic reactivity of the derivative, can be calculated by dividing kobs by the concentration of the alkylating agent.

Comparative Analysis of Bromoacetylurea Derivatives

The structure-activity relationship (SAR) is key to understanding the differences in alkylating efficiency.[15][16][17] By systematically modifying the 'R' group on the urea nitrogen, we can observe distinct effects on reactivity.

Derivative'R' GroupElectronic EffectSteric HindranceObserved Rate Constant (kobs) x 10⁻³ s⁻¹ (Hypothetical Data)Relative Efficiency
1. N-(Bromoacetyl)urea -HNeutral (Reference)Low1.51.00
2. N'-(4-nitrophenyl)-N-(bromoacetyl)urea -C₆H₄NO₂Strong Electron-WithdrawingMedium4.53.00
3. N'-(4-methoxyphenyl)-N-(bromoacetyl)urea -C₆H₄OCH₃Electron-DonatingMedium0.80.53
4. N'-tert-butyl-N-(bromoacetyl)urea -C(CH₃)₃Weak Electron-DonatingHigh0.30.20

Analysis of Results:

  • Derivative 2 (4-nitrophenyl): The strong electron-withdrawing nature of the nitro group significantly increases the electrophilicity of the α-carbon. This inductive effect makes the carbon more susceptible to nucleophilic attack, resulting in the highest observed reaction rate. This principle is well-established in the design of reactive chemical probes and drugs.[10]

  • Derivative 3 (4-methoxyphenyl): The electron-donating methoxy group has the opposite effect. It reduces the partial positive charge on the α-carbon, making it less electrophilic and thus decreasing the alkylation rate compared to the unsubstituted reference compound.

  • Derivative 4 (tert-butyl): The bulky tert-butyl group introduces significant steric hindrance around the urea nitrogen. While its electronic effect is weakly donating, the primary reason for its dramatically lower reactivity is the physical obstruction of the reaction center, which impedes the SN2 backside attack by the nucleophile.

Conclusion and Field Insights

This guide demonstrates that the alkylating efficiency of bromoacetylurea derivatives is not a fixed property but a highly tunable characteristic governed by predictable electronic and steric principles. For drug development professionals, this tunability is a powerful tool. By modifying the urea substituent, one can design molecules with a desired reactivity profile—from highly reactive agents for rapid, indiscriminate targeting to more selective, slower-reacting compounds for specific applications.

The provided experimental protocol offers a reliable and quantitative method for screening and ranking novel derivatives. When developing new alkylating agents, it is critical to balance reactivity with specificity and toxicological profiles. Highly reactive compounds may show potent efficacy but often suffer from off-target effects and general toxicity. Conversely, less reactive compounds may not achieve the desired therapeutic effect. The systematic, data-driven approach outlined here is essential for navigating this balance and advancing the development of safer, more effective alkylating therapeutics.

References

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  • Chemistry Steps. (2020). Alkylation of Enolates Alpha Position. [Link]

  • Sczepanski, J. T., & Smerdon, M. J. (2021). Versatile cell-based assay for measuring DNA alkylation damage and its repair. Scientific Reports, 11(1), 1-13. [Link]

  • Bartzatt, R. (2015). Measuring the Alkylation Kinetics and Drug Likeness of Four Candidate Antineoplastic Compounds. Advances in Chemical Research, 2(2), 66-76. [Link]

  • Al-Warhi, T., et al. (2021). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 11(44), 27367-27395. [Link]

  • Pearson. Overview of Alpha-Alkylations and Acylations: Videos & Practice Problems. [Link]

  • Li, Y., et al. (2023). The Impact of Different Alkylation Quenching Methods on Tryptic Activity and Protein Identification in Proteomics Sample Preparation. Journal of Proteome Research, 22(8), 2747-2756. [Link]

  • González-Muñiz, R., et al. (2019). The Fascinating Chemistry of α‐Haloamides. The Chemical Record, 19(2-3), 391-411. [Link]

  • Chad's Prep. (2021). Organic Chemistry - 21.4 Alpha Alkylation. [Link]

  • Chad's Prep. (2018). 21.4a Alpha Alkylation. [Link]

  • Oncohema Key. (2016). Alkylating Agents. [Link]

  • Gal-Oz, S., et al. (2016). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 15(7), 2374-2384. [Link]

  • Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution. [Link]

  • Oncohema Key. (2016). Alkylating Agents. [Link]

  • Hombauer, H., et al. (2020). Mutation signatures specific to DNA alkylating agents in yeast and cancers. Nucleic Acids Research, 48(8), 4279-4291. [Link]

  • ResearchGate. (2025). A comparison of several modern alkylating agents. [Link]

  • OAE Publishing Inc. (2018). Alkylating anticancer agents and their relations to microRNAs. [Link]

  • ResearchGate. (2025). Kinetic study of the 4-Nitrophenol photooxidation and photoreduction reactions using CdS. [Link]

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  • ResearchGate. Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. [Link]

  • MDPI. (2021). Evolution of Nitrogen-Based Alkylating Anticancer Agents. [Link]

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  • ResearchGate. (2025). Nitro-fatty acid reaction with glutathione and cysteine - Kinetic analysis of thiol alkylation by a Michael addition reaction. [Link]

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